molecular formula C9H8BrNO B1339961 6-Bromo-3,4-dihydro-1h-quinolin-2-one CAS No. 3279-90-1

6-Bromo-3,4-dihydro-1h-quinolin-2-one

Cat. No.: B1339961
CAS No.: 3279-90-1
M. Wt: 226.07 g/mol
InChI Key: MQWZSSIUHXNNTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-3,4-dihydro-1H-quinolin-2-one (CAS 3279-90-1) is a brominated dihydroquinolinone that serves as a valuable synthetic intermediate and core scaffold in scientific research, particularly in the design and development of novel bioactive molecules . With a molecular formula of C₉H₈BrNO and a molecular weight of 226.07 g/mol, this compound is characterized as a light-sensitive solid with a melting point of 170-174 °C . In medicinal chemistry, this compound is a key precursor in structure-activity relationship (SAR) studies. Its core 3,4-dihydroquinolin-2-one structure is a benzo-fused lactam found in many drug candidates and natural products . The bromine atom at the 6-position provides a versatile handle for further functionalization via cross-coupling reactions and nucleophilic aromatic substitution, enabling the exploration of diverse chemical space . Research has utilized this scaffold to develop potent and selective inhibitors of neuronal nitric oxide synthase (nNOS), which are investigated as potential therapeutic agents for neurological disorders including neuropathic pain and migraine . Furthermore, closely related analogues have been explored as potent and selective inhibitors of aldosterone synthase (CYP11B2), a key enzyme in the biosynthesis of aldosterone, relevant for the treatment of cardiovascular diseases . Handling should follow standard laboratory safety protocols. The compound may cause skin and serious eye irritation . It is recommended to be stored in a cool, dark place, sealed in a dry container, and under inert conditions to ensure its long-term stability . Attention: This product is For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

6-bromo-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c10-7-2-3-8-6(5-7)1-4-9(12)11-8/h2-3,5H,1,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQWZSSIUHXNNTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80559546
Record name 6-Bromo-3,4-dihydroquinolin-2(1H)-one
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Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3279-90-1
Record name 6-Bromo-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-1,2,3,4-tetrahydro-2-quinolinone
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Foundational & Exploratory

An In-depth Technical Guide to the Core Basic Properties of 6-Bromo-3,4-dihydro-1H-quinolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core basic properties of 6-Bromo-3,4-dihydro-1H-quinolin-2-one, a heterocyclic compound of significant interest in medicinal chemistry. This document details its physicochemical properties, synthesis methodologies, and its role as a key intermediate in the development of therapeutic agents. Notably, it serves as a scaffold for potent and selective inhibitors of neuronal nitric oxide synthase (nNOS) and aldosterone synthase (CYP11B2), highlighting its potential in addressing neurological and cardiovascular disorders.[1] This guide also includes detailed experimental protocols for the synthesis and biological evaluation of this compound and its analogs, alongside visualizations of relevant signaling pathways to facilitate a deeper understanding of its mechanisms of action.

Physicochemical Properties

This compound is a brominated dihydroquinolinone that is a valuable synthetic intermediate in scientific research.[1] It is characterized as a light-sensitive solid.[1]

Table 1: Physicochemical Data for this compound

PropertyValueReference
Molecular Formula C₉H₈BrNO[1]
Molecular Weight 226.07 g/mol [1]
CAS Number 3279-90-1[1]
Melting Point 170-174 °C[1]
Appearance Light-sensitive solid[1]

Spectroscopic Data

Detailed, publicly available spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound is limited. Researchers are advised to acquire and interpret their own analytical data upon synthesis or acquisition of the compound. For illustrative purposes, general characteristics of related compounds are discussed below.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum of a related compound, 6-bromo-1,2,3,4-tetrahydroquinoline, shows characteristic signals for the aromatic and aliphatic protons. For this compound, one would expect to see signals corresponding to the protons on the aromatic ring, as well as the methylene protons of the dihydroquinolinone core. The chemical shifts and coupling constants would be influenced by the bromine substituent and the lactam functionality.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the nine carbon atoms in the molecule. The carbonyl carbon of the lactam would appear at a characteristic downfield shift. The aromatic carbons would show splitting patterns and chemical shifts influenced by the bromine atom and the fused ring system.

2.2. Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the lactam, the C=O stretching of the carbonyl group, C-H stretching from the aromatic and aliphatic portions, and C-Br stretching.

2.3. Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (226.07 g/mol ). A characteristic isotopic pattern would be observed due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br in nearly equal abundance), with two major peaks separated by 2 m/z units (M and M+2).

Synthesis Protocols

Two primary synthetic routes for this compound are outlined below.

3.1. Bromination of 3,4-Dihydroquinolin-2-one

This method involves the direct bromination of the parent dihydroquinolin-2-one.

  • Reagents and Conditions: Bromine or N-Bromosuccinimide (NBS) in a suitable solvent such as acetic acid or chloroform.

  • Procedure:

    • Dissolve 3,4-dihydroquinolin-2-one in the chosen solvent.

    • Slowly add the brominating agent at a low temperature to control the reaction rate and minimize polybromination.

    • Monitor the reaction progress by an appropriate method (e.g., TLC).

    • Upon completion, quench the reaction and perform a standard aqueous work-up.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

3.2. Cyclization from 5-Bromo-2,3-dihydro-1H-inden-1-one

This alternative route involves a ring expansion reaction.

  • Reagents: Sodium azide and methanesulfonic acid in dichloromethane.

  • Conditions: The reaction is conducted under an inert atmosphere (e.g., nitrogen) at a controlled temperature between -5°C and 0°C.

  • Procedure:

    • To a solution of 5-bromo-2,3-dihydro-1H-inden-1-one and methanesulfonic acid in dichloromethane, add sodium azide portion-wise.

    • Stir the reaction mixture at 0°C for approximately 3 hours.

    • Neutralize the reaction with an aqueous solution of sodium hydroxide.

    • Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt, and concentrate under reduced pressure.

  • Purification: The crude product is purified by column chromatography.

Biological Activity and Experimental Protocols

The 3,4-dihydroquinolin-2-one scaffold is present in many drug candidates and natural products. The bromine atom at the 6-position of the title compound provides a versatile handle for further chemical modifications, making it a key precursor in structure-activity relationship (SAR) studies.[1] Research has focused on developing derivatives as potent and selective inhibitors of neuronal nitric oxide synthase (nNOS) for neurological disorders and aldosterone synthase (CYP11B2) for cardiovascular diseases.[1]

4.1. Neuronal Nitric Oxide Synthase (nNOS) Inhibition Assay

The following is a general protocol for a cell-based nNOS inhibition assay that can be adapted for this compound and its derivatives. This assay measures the production of nitric oxide (NO) by quantifying its stable breakdown product, nitrite (NO₂⁻), using the Griess reagent.

  • Cell Culture: Stably transfected HEK 293T cells overexpressing rat neuronal NOS can be used.

  • Enzyme Activation and Inhibition:

    • Plate the cells and allow them to reach approximately 80% confluency.

    • To activate the enzyme, treat the cells with a calcium ionophore (e.g., 5 µM A23187).

    • Simultaneously, treat the cells with varying concentrations of the test inhibitor (dissolved in a suitable solvent like DMSO).

    • Incubate for a defined period (e.g., 8 hours).

  • Nitrite Quantification (Griess Assay):

    • Collect the cell culture media.

    • Add Griess reagent to the media.

    • Incubate at room temperature for a short period to allow for color development.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in the samples from the standard curve.

    • Determine the percentage of inhibition for each inhibitor concentration relative to a control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

4.2. Aldosterone Synthase (CYP11B2) Inhibition Assay

A cell-based assay using the NCI-H295R human adrenocortical carcinoma cell line is a well-established model for studying the inhibition of aldosterone synthesis.

  • Cell Culture:

    • Seed NCI-H295R cells in 96-well plates and allow them to adhere and grow for 24-48 hours.

  • Inhibitor Treatment and Stimulation:

    • Prepare serial dilutions of the test compound in the assay medium.

    • Replace the culture medium with the medium containing different concentrations of the inhibitor or a vehicle control.

    • To induce aldosterone production, add a stimulating agent such as angiotensin II to the wells.

    • Incubate the plates for 24-48 hours at 37°C.

  • Aldosterone Quantification:

    • After incubation, collect the cell culture supernatant.

    • Measure the aldosterone concentration in the supernatant using a validated method such as LC-MS/MS or a commercial ELISA kit.

  • Data Analysis:

    • Determine the IC₅₀ value by plotting the percentage of aldosterone inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve.

Signaling Pathways

5.1. Neuronal Nitric Oxide Synthase (nNOS) Signaling Pathway

The following diagram illustrates the general signaling pathway leading to the production of nitric oxide by nNOS and its downstream effects. Inhibition of nNOS by compounds derived from this compound would block the conversion of L-Arginine to L-Citrulline and NO.

nNOS_Signaling_Pathway Neuronal Nitric Oxide Synthase (nNOS) Signaling Pathway Stimulus Neuronal Activation (e.g., Glutamate) Ca_Influx Ca²⁺ Influx Stimulus->Ca_Influx Calmodulin Calmodulin Ca_Influx->Calmodulin Ca_Calmodulin Ca²⁺-Calmodulin Complex Calmodulin->Ca_Calmodulin nNOS_active nNOS (active) Ca_Calmodulin->nNOS_active nNOS_inactive nNOS (inactive) nNOS_inactive->nNOS_active Binds to NO_Citrulline Nitric Oxide (NO) + L-Citrulline nNOS_active->NO_Citrulline Catalyzes L_Arginine L-Arginine L_Arginine->nNOS_active sGC Soluble Guanylyl Cyclase (sGC) NO_Citrulline->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Effects Physiological Effects (e.g., Neurotransmission, Vasodilation) PKG->Physiological_Effects Inhibitor 6-Bromo-3,4-dihydro-1H- quinolin-2-one Derivative (Inhibitor) Inhibitor->nNOS_active Aldosterone_Synthase_Pathway Aldosterone Synthase (CYP11B2) Signaling Pathway cluster_mito Mitochondria Cholesterol Cholesterol CYP11A1 CYP11A1 Cholesterol->CYP11A1 Pregnenolone Pregnenolone HSD3B2 3β-HSD Pregnenolone->HSD3B2 Progesterone Progesterone CYP21A2 CYP21A2 Progesterone->CYP21A2 Deoxycorticosterone 11-Deoxycorticosterone CYP11B2_1 CYP11B2 (11β-hydroxylase activity) Deoxycorticosterone->CYP11B2_1 Corticosterone Corticosterone CYP11B2_2 CYP11B2 (18-hydroxylase activity) Corticosterone->CYP11B2_2 Hydroxycorticosterone 18-Hydroxycorticosterone CYP11B2_3 CYP11B2 (18-oxidase activity) Hydroxycorticosterone->CYP11B2_3 Aldosterone Aldosterone CYP11A1->Pregnenolone HSD3B2->Progesterone CYP21A2->Deoxycorticosterone CYP11B2_1->Corticosterone CYP11B2_2->Hydroxycorticosterone CYP11B2_3->Aldosterone Inhibitor 6-Bromo-3,4-dihydro-1H- quinolin-2-one Derivative (Inhibitor) Inhibitor->CYP11B2_1 Inhibitor->CYP11B2_2 Inhibitor->CYP11B2_3

References

An In-depth Technical Guide to 6-Bromo-3,4-dihydro-1H-quinolin-2-one (CAS: 3279-90-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Bromo-3,4-dihydro-1H-quinolin-2-one, a key heterocyclic scaffold in medicinal chemistry. This document details its chemical and physical properties, synthesis, and reactivity. A significant focus is placed on its application as a synthetic intermediate for the development of potent enzyme inhibitors, particularly targeting neuronal nitric oxide synthase (nNOS) and aldosterone synthase (CYP11B2). This guide includes detailed descriptions of relevant signaling pathways, experimental workflows, and quantitative data to support researchers in their drug discovery and development endeavors.

Introduction

This compound is a brominated dihydroquinolinone that serves as a crucial building block in the synthesis of novel bioactive molecules.[1] Its core structure, a benzo-fused lactam, is present in numerous drug candidates and natural products.[1] The presence of a bromine atom at the 6-position offers a versatile handle for a variety of chemical modifications, including cross-coupling reactions and nucleophilic aromatic substitution, which allows for the exploration of a wide chemical space.[1] This compound and its derivatives have garnered significant interest for their potential therapeutic applications, including in the treatment of neurological and cardiovascular disorders.[1] The quinolinone class of compounds, to which it belongs, is known for a broad range of biological activities, including antitumor, antimicrobial, antiviral, and anti-inflammatory properties.[1]

Physicochemical Properties

This compound is a light-sensitive solid.[1] Key quantitative data for this compound are summarized in the table below.

PropertyValueReference
CAS Number 3279-90-1[1]
Molecular Formula C₉H₈BrNO[1]
Molecular Weight 226.07 g/mol [1]
Melting Point 170-174 °C[1]
Appearance Light-sensitive brown powder/solid[1]

Synthesis and Reactivity

Proposed Synthesis via Intramolecular Cyclization

A common method for the synthesis of dihydroquinolinones involves the intramolecular cyclization of N-aryl-3-halopropanamides. This approach would start from the readily available 4-bromoaniline.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Intramolecular Friedel-Crafts Cyclization 4-Bromoaniline 4-Bromoaniline 3-Chloropropionyl chloride 3-Chloropropionyl chloride Acylation_Reaction Acylation N-(4-bromophenyl)-3-chloropropanamide N-(4-bromophenyl)-3-chloropropanamide AlCl3 AlCl₃ (Lewis Acid) Cyclization_Reaction Cyclization Product This compound

Caption: Generalized workflow for the Suzuki-Miyaura coupling of this compound.

Biological Activity and Applications in Drug Discovery

This compound is a key intermediate in the synthesis of compounds targeting various enzymes implicated in disease.

Inhibition of Neuronal Nitric Oxide Synthase (nNOS)

Derivatives of this compound have been investigated as potent and selective inhibitors of neuronal nitric oxide synthase (nNOS). [1]nNOS is involved in various physiological and pathological processes in the nervous system. Overproduction of nitric oxide (NO) by nNOS is implicated in neurodegenerative diseases and neuropathic pain.

Signaling Pathway of nNOS

G Ca2+ Ca²⁺/Calmodulin nNOS nNOS Ca2+->nNOS activates L-Arginine L-Arginine L-Arginine->nNOS NO Nitric Oxide (NO) nNOS->NO L-Citrulline L-Citrulline nNOS->L-Citrulline Inhibitor Inhibitor (derived from 6-bromo-3,4-dihydro- 1H-quinolin-2-one) Inhibitor->nNOS sGC Soluble Guanylyl Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates Physiological_Effects Physiological Effects (e.g., Neurotransmission, Vasodilation) PKG->Physiological_Effects

Caption: Simplified signaling pathway of neuronal nitric oxide synthase (nNOS) and the point of inhibition.

Inhibition of Aldosterone Synthase (CYP11B2)

Analogues of this compound have also been explored as inhibitors of aldosterone synthase (CYP11B2). [1]This enzyme is critical for the production of aldosterone, a hormone that regulates blood pressure and electrolyte balance. Overproduction of aldosterone can lead to hypertension and other cardiovascular diseases.

Signaling Pathway of Aldosterone Synthase (CYP11B2)

G Angiotensin_II Angiotensin II AT1R AT1 Receptor Angiotensin_II->AT1R Gq Gq Protein AT1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates IP3_DAG IP₃ & DAG PLC->IP3_DAG cleaves PIP₂ to PIP2 PIP₂ Ca2+ ↑ Intracellular Ca²⁺ IP3_DAG->Ca2+ CYP11B2_Expression ↑ CYP11B2 Gene Expression Ca2+->CYP11B2_Expression CYP11B2 Aldosterone Synthase (CYP11B2) CYP11B2_Expression->CYP11B2 Aldosterone Aldosterone CYP11B2->Aldosterone Inhibitor Inhibitor (derived from 6-bromo-3,4-dihydro- 1H-quinolin-2-one) Inhibitor->CYP11B2 Precursors Deoxycorticosterone -> Corticosterone -> 18-OH-Corticosterone Precursors->CYP11B2 Physiological_Effects Physiological Effects (↑ Na⁺/H₂O retention, ↑ Blood Pressure) Aldosterone->Physiological_Effects

Caption: Simplified signaling pathway for aldosterone synthesis via CYP11B2 and the point of inhibition.

Analytical Data

Comprehensive analytical data is crucial for the characterization of this compound. While specific spectra for this compound are not widely published, the expected data based on its structure are presented below.

Analytical TechniqueExpected Data
¹H NMR Aromatic protons (3H) in the range of δ 7.0-8.0 ppm. Methylene protons (-CH₂-CH₂-) as two triplets in the aliphatic region (δ 2.5-3.5 ppm). A broad singlet for the N-H proton.
¹³C NMR Signals for aromatic carbons, including a carbon attached to bromine (C-Br) at a characteristic downfield shift. Signals for the two methylene carbons. A carbonyl carbon (C=O) signal at a significantly downfield shift (δ > 160 ppm).
Mass Spectrometry (MS) A molecular ion peak (M⁺) and a characteristic (M+2)⁺ peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

Safety and Handling

This compound should be handled with standard laboratory safety precautions. It may cause skin and serious eye irritation. [1]It is recommended to use personal protective equipment, including gloves, safety glasses, and a lab coat. The compound should be stored in a cool, dark, and dry place under an inert atmosphere to ensure its stability. [1]This product is for research use only and not for human or veterinary use. [1]

Conclusion

This compound is a valuable and versatile synthetic intermediate with significant potential in drug discovery. Its utility in the development of inhibitors for enzymes such as nNOS and CYP11B2 highlights its importance in the search for new treatments for neurological and cardiovascular diseases. This guide provides a foundational understanding of its properties, synthesis, and applications to aid researchers in leveraging this important chemical entity.

References

An In-Depth Technical Guide to the Molecular Structure of 6-Bromo-3,4-dihydro-1H-quinolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectral characterization of 6-Bromo-3,4-dihydro-1H-quinolin-2-one. This compound is a key heterocyclic building block in medicinal chemistry, notably as a precursor for the development of potent and selective inhibitors of neuronal nitric oxide synthase (nNOS), a critical target in neurodegenerative diseases and pain management.[1] This document details experimental protocols for its synthesis and characterization, presents quantitative data in structured tables, and includes visualizations of its molecular structure and a proposed experimental workflow.

Molecular Structure and Properties

This compound is a bicyclic compound featuring a benzene ring fused to a dihydropyridinone ring. The bromine atom at the 6-position significantly influences its chemical reactivity and makes it a versatile intermediate for further functionalization through reactions like cross-coupling and nucleophilic aromatic substitution.[1]

Below is a visualization of the molecular structure of this compound with standardized atom numbering.

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties

PropertyValueReference
Molecular Formula C₉H₈BrNO[1]
Molecular Weight 226.07 g/mol [1]
CAS Number 3279-90-1[1]
Melting Point 170-174 °C[1]
Appearance Light-sensitive brown powder[1]

Synthesis and Experimental Protocols

A plausible and commonly employed synthetic route to this compound involves a two-step process starting from 4-bromoaniline. The initial step is a condensation reaction with diethyl malonate, followed by a thermal cyclization to form the quinolinone ring system.

Proposed Synthesis Workflow

synthesis_workflow Proposed Synthesis Workflow start Start step1 Step 1: Condensation 4-Bromoaniline + Diethyl Malonate start->step1 step2 Step 2: Thermal Cyclization step1->step2 purification Purification Recrystallization/Chromatography step2->purification characterization Characterization NMR, IR, MS purification->characterization end End Product characterization->end

Caption: A logical workflow for the synthesis and characterization of the target compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Condensation of 4-Bromoaniline and Diethyl Malonate

  • In a round-bottom flask equipped with a reflux condenser, combine 4-bromoaniline (1 equivalent) and diethyl malonate (1.2 equivalents).

  • Heat the mixture at 140-150 °C for 2-3 hours. The reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The crude product, a malonanilate intermediate, can be purified by recrystallization from ethanol.

Step 2: Thermal Cyclization

  • Place the purified malonanilate intermediate into a high-boiling point solvent such as diphenyl ether.

  • Heat the mixture to reflux (approximately 250 °C) for 30-60 minutes.

  • Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the crude product.

  • Filter the solid and wash thoroughly with hexane.

  • Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Spectroscopic Characterization

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables summarize the predicted ¹H and ¹³C NMR spectral data based on the analysis of structurally similar compounds.

Table 2: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 9.5 - 10.5br s1HN-H
~ 7.3 - 7.5m2HAr-H
~ 6.8 - 7.0d1HAr-H
~ 2.8 - 3.0t2H-CH₂-
~ 2.5 - 2.7t2H-CH₂-

Table 3: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~ 170C=O
~ 138Ar-C
~ 132Ar-C
~ 129Ar-CH
~ 128Ar-CH
~ 117Ar-C
~ 115Ar-CH
~ 30-CH₂-
~ 25-CH₂-
Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group
~ 3200N-H stretch
~ 1680C=O stretch (amide)
~ 1600, 1480Aromatic C=C stretch
~ 820C-H bend (aromatic, para-disubstituted)
~ 550C-Br stretch
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The presence of bromine is characterized by a distinctive isotopic pattern (¹⁹Br and ⁸¹Br in a nearly 1:1 ratio), resulting in M and M+2 peaks of similar intensity.

Table 5: Predicted Mass Spectrometry Data

m/zFragment
225/227[M]⁺
197/199[M - CO]⁺
118[M - Br - CO]⁺

Biological Significance and Signaling Pathway

This compound serves as a scaffold for developing inhibitors of neuronal nitric oxide synthase (nNOS). Overproduction of nitric oxide (NO) by nNOS is implicated in various neurodegenerative disorders. By inhibiting nNOS, these compounds can mitigate the neurotoxic effects of excessive NO.

Proposed nNOS Inhibition Pathway

The following diagram illustrates the proposed mechanism of nNOS inhibition. The inhibitor is hypothesized to bind to the active site of the nNOS enzyme, preventing the substrate L-arginine from binding and thus blocking the production of nitric oxide.

nNOS_inhibition Proposed nNOS Inhibition Pathway cluster_0 Normal Physiological Process cluster_1 Inhibition by this compound Derivative L_Arginine L-Arginine nNOS_active nNOS (active) L_Arginine->nNOS_active NO_Citrulline Nitric Oxide + L-Citrulline nNOS_active->NO_Citrulline Inhibitor 6-Bromo-3,4-dihydro-1H- quinolin-2-one Derivative nNOS_inhibited nNOS (inhibited) Inhibitor->nNOS_inhibited No_Production No NO Production nNOS_inhibited->No_Production L_Arginine_blocked L-Arginine L_Arginine_blocked->nNOS_inhibited Binding Blocked

Caption: Proposed mechanism of neuronal nitric oxide synthase (nNOS) inhibition.

Conclusion

This compound is a molecule of significant interest in the field of medicinal chemistry due to its utility as a versatile synthetic intermediate. Its structural features, particularly the presence of a reactive bromine atom, allow for the generation of diverse chemical libraries for drug discovery programs. The presented data and protocols provide a foundational guide for researchers and scientists working on the synthesis, characterization, and application of this important heterocyclic compound, especially in the context of developing novel therapeutics targeting nNOS. Further experimental validation of the predicted spectral data and detailed molecular docking studies will be crucial for the rational design of more potent and selective inhibitors.

References

An In-depth Technical Guide to 6-Bromo-3,4-dihydro-1H-quinolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 6-Bromo-3,4-dihydro-1H-quinolin-2-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed information on its chemical identity, properties, synthesis, and its role as a versatile synthetic intermediate.

Chemical Identity and Properties

This compound is a brominated dihydroquinolinone that serves as a crucial building block in the synthesis of novel bioactive molecules.[1] Its core structure, a benzo-fused lactam, is found in numerous drug candidates and natural products. The bromine atom at the 6-position provides a versatile handle for further chemical modifications.[1]

IUPAC Name: this compound[2]

Synonyms:

  • 6-Bromo-3,4-dihydro-2(1H)-quinolinone[3]

  • 6-Bromo-1,2,3,4-tetrahydroquinolin-2-one[2][3]

  • 6-bromo-3,4-dihydrocarbostyril[2]

  • 2(1H)-Quinolinone, 6-bromo-3,4-dihydro-[2]

  • 6-bromo-2-oxo-1,2,3,4-tetrahydroquinoline[2]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueSource
CAS Number 3279-90-1[1][2]
Molecular Formula C₉H₈BrNO[1][2]
Molecular Weight 226.07 g/mol [1][2]
Melting Point 170-174 °C[1]
Appearance White to Light yellow powder/crystal[3]
Purity >98.0% (HPLC)[3]
InChI Key MQWZSSIUHXNNTM-UHFFFAOYSA-N[1][2]
SMILES BrC1=CC2=C(NC(=O)CC2)C=C1[2][4]

Experimental Protocols

The synthesis of quinolinone derivatives is a well-established area of organic chemistry. Below is a representative protocol for the synthesis of a related quinolinone, which can be adapted for this compound.

Synthesis of 6-Bromo-4-iodoquinoline

This multi-step synthesis illustrates the general approach to constructing the quinoline core and introducing functionalities.

Step 1: Synthesis of 5-(((4-Bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

  • Dissolve 4-Bromoaniline and 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione in ethanol.

  • Reflux the solution at 80°C for 3.5 hours.

  • Cool the reaction mixture.

  • Filter the insoluble product, wash with ethanol, and dry to obtain the title compound.[5]

Step 2: Synthesis of 6-Bromoquinolin-4-ol

  • Preheat ether as the solvent.

  • Slowly add 5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione to the preheated ether.

  • Stir at reflux for 10 minutes.

  • After the reaction is complete, cool the solution to 50°C.

  • Slowly add the resulting mixture to petroleum ether at room temperature and stir for 10 minutes.

  • Filter the precipitated solid, wash with ethyl acetate, and dry to obtain the yellowish product.[5][6]

Step 3: Synthesis of 6-Bromo-4-chloroquinoline

  • Add POCl₃ dropwise to 6-bromoquinolin-4-ol.

  • Heat the mixture to 110°C and stir for 3 hours.

  • Cool the reaction mixture and pour it into ice water.

  • Neutralize with a saturated sodium carbonate solution.

  • Filter the precipitate, wash with water, and dry to obtain the crude product.

  • Purify by recrystallization from ethanol.[5]

Step 4: Synthesis of 6-Bromo-4-iodoquinoline

  • Dissolve 6-bromo-4-chloroquinoline in THF and add HCl/EtOH dropwise. Stir for 30 minutes at room temperature.

  • Distill the mixture under reduced pressure to obtain the hydrochloride salt.

  • Dissolve the hydrochloride salt and NaI in acetonitrile.

  • Reflux at 100°C for 32 hours.

  • Cool the reaction liquid and distill to obtain the final product as a yellow powder.[6]

Role in Drug Discovery and Development

This compound is a valuable starting material for the synthesis of a wide range of biologically active compounds. The quinolinone scaffold is known for its diverse pharmacological activities, including antitumor, antimicrobial, antifungal, antiviral, antioxidant, anti-inflammatory, and anticoagulant properties.[1] The bromine atom at the 6-position allows for further functionalization through various cross-coupling reactions, enabling the exploration of a diverse chemical space for structure-activity relationship (SAR) studies.[1]

Logical Relationship: Synthetic Utility

The following diagram illustrates the role of this compound as a key intermediate in the synthesis of more complex, biologically active molecules.

G A This compound (Starting Material) B Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) A->B C Nucleophilic Aromatic Substitution A->C D N-Alkylation / N-Arylation A->D E Diverse Library of Functionalized Quinolinoes B->E C->E D->E F Biological Screening (e.g., Enzyme Inhibition Assays) E->F G Lead Compound Identification for Drug Development F->G

Caption: Synthetic pathways from this compound.

Potential Signaling Pathway Interactions

While specific signaling pathway interactions for the parent compound are not extensively detailed, its derivatives have been investigated as potent and selective inhibitors of various enzymes. For instance, related structures have been explored as inhibitors of neuronal nitric oxide synthase (nNOS), which are potential therapeutic agents for neurological disorders, and as inhibitors of aldosterone synthase (CYP11B2) for cardiovascular diseases.[1] Quinolone derivatives are also known to target bacterial DNA gyrase and topoisomerase IV.[7]

The diagram below conceptualizes a general mechanism of action for a functionalized quinolinone derivative.

G cluster_0 Cell Membrane cluster_1 Intracellular A Functionalized Quinolone Derivative B Target Enzyme (e.g., Kinase, nNOS) A->B Inhibition D Product B->D Catalysis C Substrate C->B E Downstream Signaling Pathway D->E F Biological Response (e.g., Apoptosis, Reduced Inflammation) E->F

Caption: Generalized mechanism of action for a quinolinone derivative.

Safety and Handling

This compound should be handled with standard laboratory safety protocols. It may cause skin and serious eye irritation.[1] It is recommended to store the compound in a cool, dark, and dry place under an inert atmosphere to ensure its long-term stability.[1] This product is intended for research use only and is not for human or veterinary use.[1]

References

6-Bromo-3,4-dihydro-1h-quinolin-2-one physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 6-Bromo-3,4-dihydro-1H-quinolin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic organic compound belonging to the quinolinone class of molecules. Its chemical structure features a benzo-fused lactam, which is a common motif in many natural products and pharmacologically active compounds. The presence of a bromine atom at the 6-position provides a versatile site for further chemical modifications, making it a valuable intermediate in synthetic and medicinal chemistry. This compound serves as a key building block in the development of novel therapeutic agents, particularly in the field of neuroscience. Research has highlighted its role as a scaffold for creating potent and selective inhibitors of neuronal nitric oxide synthase (nNOS), an enzyme implicated in various neurological disorders.

Core Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

PropertyValue
Molecular Formula C₉H₈BrNO
Molecular Weight 226.07 g/mol
CAS Number 3279-90-1
Appearance White to light yellow or light-sensitive brown powder/crystal[1]
Melting Point 170-174 °C[1]
Purity >98.0% (as determined by HPLC)[1]
Storage Conditions Room temperature, recommended to be stored in a cool, dark place under an inert gas[2]
Synonyms 6-Bromo-3,4-dihydro-2(1H)-quinolinone, 6-Bromo-1,2,3,4-tetrahydroquinolin-2-one[1]

Chemical Reactivity and Synthetic Applications

The chemical reactivity of this compound is largely dictated by the bromine substituent on the aromatic ring and the lactam functionality. The bromine atom is a key handle for introducing further chemical diversity through various cross-coupling reactions.

Key chemical reactions include:

  • Substitution Reactions: The bromine atom at the 6-position can be readily replaced by other functional groups through nucleophilic aromatic substitution or, more commonly, through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This allows for the introduction of various aryl, heteroaryl, or alkyl groups.

  • Reduction Reactions: The lactam carbonyl group can be reduced to the corresponding amine, yielding a 6-bromo-1,2,3,4-tetrahydroquinoline derivative.

  • Oxidation Reactions: The dihydroquinolinone ring can be oxidized to the corresponding quinolinone.

The following diagram illustrates the main reaction pathways for this compound.

Chemical_Reactions Key Reaction Pathways of this compound A This compound B 6-Aryl-3,4-dihydro-1H-quinolin-2-one A->B Suzuki-Miyaura Coupling (Pd catalyst, Base, Ar-B(OH)₂) C 6-Bromo-1,2,3,4-tetrahydroquinoline A->C Reduction (e.g., LiAlH₄) D 6-Bromo-1H-quinolin-2-one A->D Oxidation (e.g., DDQ) nNOS_Signaling_Pathway Neuronal Nitric Oxide Synthase (nNOS) Signaling Pathway cluster_pre Upstream Activation cluster_post Downstream Effects Ca_influx Ca²⁺ Influx (e.g., via NMDA Receptor) Calmodulin Calmodulin (CaM) Ca_influx->Calmodulin activates nNOS nNOS (Neuronal Nitric Oxide Synthase) Calmodulin->nNOS binds & activates NO Nitric Oxide (NO) nNOS->NO produces Citrulline L-Citrulline nNOS->Citrulline produces Arginine L-Arginine Arginine->nNOS substrate sGC Soluble Guanylyl Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP produces PKG Protein Kinase G (PKG) cGMP->PKG activates Physiological_Response Physiological Response (e.g., Neurotransmission, Vasodilation) PKG->Physiological_Response leads to Inhibitor Inhibitors derived from This compound Inhibitor->nNOS inhibits

References

The Biological Versatility of 6-Bromo-3,4-dihydro-1H-quinolin-2-one: A Technical Guide to a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3,4-dihydro-1H-quinolin-2-one core is a prominent scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. The introduction of a bromine atom at the 6-position, yielding 6-Bromo-3,4-dihydro-1H-quinolin-2-one, offers a versatile platform for the development of novel therapeutics. This technical guide provides a comprehensive overview of the known and potential biological activities of this compound and its derivatives. While direct extensive research on the parent compound is emerging, a wealth of data from structurally related analogues highlights its potential in oncology, neurology, and infectious diseases. This document consolidates available quantitative data, details key experimental methodologies, and visualizes associated signaling pathways and workflows to serve as a foundational resource for researchers in drug discovery and development.

Introduction: The Quinolinone Scaffold in Drug Discovery

The quinolinone and its partially saturated analogue, 3,4-dihydro-1H-quinolin-2-one, are considered "privileged structures" in drug design.[1] Their rigid, bicyclic framework provides a unique three-dimensional arrangement for substituent groups to interact with biological targets. This scaffold is present in several FDA-approved drugs, including the antipsychotic aripiprazole and the antiplatelet agent cilostazol, underscoring its therapeutic relevance.[2]

The 6-bromo substituent on the 3,4-dihydro-1H-quinolin-2-one core serves two primary purposes in medicinal chemistry. Firstly, the bromine atom can modulate the electronic properties of the aromatic ring, influencing binding affinities and pharmacokinetic profiles. Secondly, it provides a reactive handle for further synthetic modifications, such as cross-coupling reactions, enabling the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.[3]

Derivatives of the this compound scaffold have been investigated for a range of biological activities, including:

  • Anticancer Properties: Inhibition of crucial kinases and induction of apoptosis.[4][5]

  • Antimicrobial and Antifungal Activity: Disruption of essential microbial processes.[3][6]

  • Neurological Applications: Modulation of enzymes such as neuronal nitric oxide synthase (nNOS).[3]

  • Cardiovascular Potential: Inhibition of enzymes like aldosterone synthase (CYP11B2).[3]

This guide will delve into the specific findings related to these activities, presenting the data in a structured and actionable format for the scientific community.

Potential Biological Activities and Mechanisms of Action

The biological effects of this compound and its derivatives are attributed to their interaction with various intracellular targets. The quinolinone core acts as a scaffold to position functional groups in a way that facilitates binding to enzymes and receptors.

Anticancer Activity

Several derivatives of the quinolinone scaffold have demonstrated potent cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the inhibition of protein kinases that are critical for cancer cell proliferation and survival, or the induction of apoptosis.

For instance, a series of novel 6,8-dibromo-4(3H)quinazolinone derivatives, which share a brominated heterocyclic core, were synthesized and evaluated for their antitumor activity against the human breast carcinoma cell line MCF-7. Several of these compounds exhibited powerful cytotoxic effects, with IC50 values significantly lower than the standard chemotherapeutic agent doxorubicin.[4] Another study focused on 6-hydroxy-3,4-dihydroquinolin-2(1H)-one derivatives as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key target in angiogenesis, which is crucial for tumor growth and metastasis.[5]

dot

anticancer_pathway cluster_cell Cancer Cell Quinolinone Quinolinone Derivative VEGFR2 VEGFR2 Quinolinone->VEGFR2 Inhibition Apoptosis Apoptosis Quinolinone->Apoptosis Induction Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) VEGFR2->Kinase_Cascade Activation Proliferation Cell Proliferation & Survival Kinase_Cascade->Proliferation

Caption: Potential anticancer mechanism of quinolinone derivatives.

Antimicrobial Activity

The quinolone scaffold is famously associated with antibacterial agents that target DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[7] While direct data on this compound is limited, derivatives of the closely related 6-Bromo-3-hydroxyquinolin-2(1H)-one have been proposed as candidates for developing new antimicrobial agents.[6] The derivatization at the C3 hydroxyl and N1 positions can significantly alter the compound's properties, potentially enhancing its antimicrobial potency and spectrum.[6]

dot

antimicrobial_workflow Core_Scaffold 6-Bromo-3-hydroxy- quinolin-2(1H)-one Derivatization Derivatization (O-alkylation/N-alkylation) Core_Scaffold->Derivatization Derivative_Library Library of Derivatives Derivatization->Derivative_Library Screening Antimicrobial Screening (e.g., MIC Assay) Derivative_Library->Screening Lead_Compound Lead Compound Identification Screening->Lead_Compound

Caption: Workflow for developing antimicrobial quinolinone derivatives.

Quantitative Biological Data

The following tables summarize the available quantitative data for derivatives of the this compound scaffold. This data is crucial for understanding the potency and efficacy of these compounds and for guiding future SAR studies.

Table 1: Anticancer Activity of 6,8-dibromo-4(3H)quinazolinone Derivatives against MCF-7 Cells [4]

CompoundIC50 (µg/mL)
XIIIb1.7
IX1.8
XIVd1.83
XIVb5.4
XIVe6.84
XIIIa10.8
XIVc13.9
XVc15.7
XIVa29.6
Doxorubicin (Control)Not explicitly stated, but compounds are compared favorably

Table 2: Antiproliferative Activity of 6-hydroxy-3,4-dihydroquinolin-2(1H)-one Derivatives [5]

CompoundCell LineIC50 (µM)
4tU87-MGHighest Activity
4uU87-MGHighest Activity
4vU87-MGHighest Activity
4qU138-MGExcellent Results
4mU138-MGExcellent Results
4gU138-MGExcellent Results
(Note: Specific IC50 values were presented graphically in the source material.)

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to scientific research. This section outlines the methodologies used to evaluate the biological activities of quinolinone derivatives, based on the cited literature.

Synthesis of Derivatives

General Procedure for N-Alkylation of 6-Bromo-3-hydroxyquinolin-2(1H)-one: [6]

  • To a solution of 6-Bromo-3-hydroxyquinolin-2(1H)-one (1.0 mmol) in anhydrous DMF (10 mL) under an inert atmosphere, add NaH (1.2 mmol) portion-wise at 0°C.

  • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0°C and add the alkyl halide (1.1 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated ammonium chloride solution (10 mL).

  • Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

In Vitro Anticancer Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[6]

Protocol: [6]

  • Seed cancer cells (e.g., MCF-7) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (dissolved in DMSO, then diluted in culture medium) and incubate for 48-72 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).

dot

mtt_assay_workflow Start Seed Cells in 96-well Plate Treatment Add Test Compounds (Varying Concentrations) Start->Treatment Incubation Incubate (48-72 hours) Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Incubation Incubate (4 hours) MTT_Addition->Formazan_Incubation Solubilization Add DMSO to Dissolve Formazan Formazan_Incubation->Solubilization Measurement Measure Absorbance Solubilization->Measurement Analysis Calculate IC50 Measurement->Analysis

Caption: Standard workflow for the MTT cell viability assay.

Antimicrobial Screening (Minimum Inhibitory Concentration - MIC Assay)

The MIC assay is used to determine the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

General Protocol: [6]

  • Prepare a series of two-fold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Include positive (broth with inoculum, no compound) and negative (broth only) controls.

  • Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Conclusion and Future Directions

This compound is a valuable scaffold for the development of new therapeutic agents. While direct biological data on the compound itself is limited, extensive research on its derivatives strongly suggests significant potential in oncology and infectious diseases. The bromine substituent not only influences the biological activity but also provides a crucial point for synthetic diversification.

Future research should focus on:

  • Synthesizing and screening a broader library of derivatives of this compound to establish clear SAR.

  • Elucidating the specific molecular targets and signaling pathways for the most potent compounds.

  • Evaluating the pharmacokinetic and toxicological profiles of lead compounds in preclinical models.

The information compiled in this technical guide provides a solid foundation for researchers to build upon, accelerating the journey of quinolinone-based compounds from the laboratory to the clinic.

References

The Therapeutic Promise of Quinolinone Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinolinone scaffold, a bicyclic heterocyclic system, has emerged as a "privileged" structure in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. This technical guide provides an in-depth exploration of the therapeutic potential of quinolinone compounds, focusing on their anticancer, antibacterial, and anti-inflammatory applications. It consolidates key quantitative data, details essential experimental protocols, and visualizes the underlying molecular mechanisms to support ongoing research and drug development efforts in this promising field.

Anticancer Applications: Targeting Key Oncogenic Pathways

Quinolinone derivatives have shown significant promise as anticancer agents, acting through diverse mechanisms to inhibit tumor growth and induce cancer cell death.[1][2] These compounds have been shown to target several critical signaling pathways frequently dysregulated in cancer.

Signaling Pathway Inhibition

A primary mechanism of action for many anticancer quinolinone compounds is the inhibition of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR).[3] Dysregulation of the EGFR signaling cascade is a hallmark of numerous cancers. By blocking EGFR, these compounds can effectively shut down downstream pro-survival pathways, including the RAS-RAF-MAPK and PI3K-Akt-mTOR pathways, ultimately leading to decreased cell proliferation and apoptosis.[3][4][5]

Furthermore, certain quinolinone derivatives have been identified as potent inhibitors of DNA methyltransferases (DNMTs).[6][7][8] Aberrant DNA methylation is a key epigenetic modification in cancer, often leading to the silencing of tumor suppressor genes. By inhibiting DNMTs, these compounds can restore the expression of these critical genes, thereby impeding tumorigenesis.[8]

EGFR_Signaling_Pathway

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of various quinolinone derivatives against a range of human cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

Compound/DerivativeTarget Cell LineCancer TypeIC50 (µM)Reference
Quinoline-Chalcone Derivative 12eMGC-803Gastric Cancer1.38[9]
HCT-116Colon Cancer5.34[9]
MCF-7Breast Cancer5.21[9]
4-Morpholinopyrimido[4′,5′:4,5]thieno(2,3-b)quinoline (MPSQ)COLO 205Colon Adenocarcinoma15[10]
Quinolinium Iodide Derivative 12A-549Lung Cancer4.45 ± 0.88[11]
HeLaCervical Cancer4.74 ± 0.42[11]
SGC-7901Gastric Cancer14.54 ± 1.96[11]
Quinolinone Derivative 9lHeLaCervical Cancer0.94 (nM)[12]
Quinolinone Derivative 9eA549Lung Cancer1.01 (nM)[12]
Quinolone-based mTOR inhibitor HA-2l--0.066[4]
Quinolone-based mTOR inhibitor HA-2c--0.075[4]
Experimental Protocols: Assessing Anticancer Activity

A standardized workflow is crucial for the reliable evaluation of the anticancer potential of novel quinolinone compounds.

Anticancer_Workflow

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, consequently, their viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the quinolinone compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value from the dose-response curve.[13]

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Treat cells with the quinolinone compound for a defined period. Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Stain the cells with a DNA-binding fluorescent dye, such as propidium iodide (PI), in the presence of RNase to ensure only DNA is stained.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is directly proportional to the amount of DNA in the cells.

  • Data Interpretation: Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in a particular phase suggests a cell cycle arrest.[10][13]

Antibacterial Applications: A New Generation of Antimicrobials

The quinolone class of antibiotics, which are structurally related to quinolinones, has been a cornerstone of antibacterial therapy for decades.[14] Research into novel quinolinone derivatives continues to yield compounds with potent activity against a range of bacterial pathogens, including multidrug-resistant strains.[15][16]

Mechanism of Action

The primary antibacterial mechanism of quinolones involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[10][16] These enzymes are crucial for DNA replication, repair, and recombination. By inhibiting their function, quinolinone compounds introduce double-strand breaks in the bacterial chromosome, leading to rapid cell death.

Quantitative Data: Antibacterial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for several quinolinone derivatives against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Compound 4MRSA0.75[15]
VRE0.75[15]
Compound 6C. difficile1.0[15]
Dihydrotriazine Derivative 93a-cS. aureus2[14]
E. coli2[14]
Quinoline Derivative 11S. aureus6.25[14]
Quinoline-Quinolone Hybrid 5dVarious G+ and G- strains0.125–8[16]
Sulfonyl/Benzoyl/Propargyl Substituted QuinolineBacillus cereus, Staphylococcus, Pseudomonas, E. coli3.12 - 50[17]
Experimental Protocols: Determining Antibacterial Efficacy

The MIC of a compound is determined using broth microdilution or agar dilution methods.

  • Preparation of Inoculum: Prepare a standardized suspension of the test bacterium.

  • Serial Dilution: Prepare a series of twofold dilutions of the quinolinone compound in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[15]

Anti-inflammatory Applications: Modulating the Inflammatory Cascade

Quinolinone derivatives have also demonstrated significant anti-inflammatory properties, offering potential therapeutic avenues for a variety of inflammatory conditions.[18]

Mechanism of Action

The anti-inflammatory effects of quinolinone compounds are attributed to their ability to modulate key inflammatory pathways. This includes the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX) and the suppression of pro-inflammatory cytokine production.[18][19]

Anti_Inflammatory_Pathway

In Vivo Model: Xylene-Induced Ear Edema in Mice

This is a common and straightforward model for evaluating the acute anti-inflammatory activity of a compound.

  • Animal Dosing: Administer the quinolinone compound or a control vehicle to mice.

  • Induction of Inflammation: After a set period, apply a small volume of xylene to the inner and outer surfaces of one ear to induce inflammation and edema.

  • Sample Collection: After a specific time, euthanize the mice and collect circular sections from both the treated and untreated ears using a biopsy punch.

  • Edema Measurement: Weigh the ear punches. The difference in weight between the xylene-treated and untreated ears is a measure of the edema.

  • Data Analysis: Calculate the percentage of inhibition of edema by the test compound compared to the control group.[20]

Conclusion

The quinolinone core structure represents a highly versatile and promising scaffold for the development of novel therapeutic agents. The diverse biological activities of quinolinone derivatives, spanning anticancer, antibacterial, and anti-inflammatory applications, underscore their significance in modern drug discovery. The continued exploration of their structure-activity relationships, mechanisms of action, and clinical potential is poised to yield new and effective treatments for a wide range of diseases. This guide provides a foundational resource for researchers dedicated to advancing the therapeutic applications of this remarkable class of compounds.

References

6-Bromo-3,4-dihydro-1H-quinolin-2-one: A Comprehensive Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Literature Review of a Key Synthetic Intermediate

Introduction

6-Bromo-3,4-dihydro-1H-quinolin-2-one is a heterocyclic compound that has garnered significant attention in medicinal chemistry and drug development. Its quinolinone core is a privileged scaffold found in numerous biologically active compounds. The presence of a bromine atom at the 6-position provides a versatile handle for further chemical modifications, making it a valuable starting material for the synthesis of a diverse range of potential therapeutic agents. This technical guide provides a comprehensive review of the synthesis, chemical properties, and, most importantly, the established and potential biological applications of this compound, with a focus on its role in the development of novel inhibitors for key enzymatic targets.

Chemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its application in synthesis and drug design.

PropertyValue
Molecular Formula C₉H₈BrNO
Molecular Weight 226.07 g/mol
CAS Number 3279-90-1
Appearance White to light yellow powder or crystals
Melting Point 170-174 °C
Solubility Soluble in various organic solvents

Synthesis of this compound

The synthesis of this compound can be achieved through several methods. The most common approaches involve the direct bromination of the parent dihydroquinolinone or a photocatalytic oxidation of the corresponding tetrahydroquinoline.

Experimental Protocol: Bromination of 3,4-dihydro-1H-quinolin-2-one

This method involves the electrophilic aromatic substitution of 3,4-dihydro-1H-quinolin-2-one.

Materials:

  • 3,4-dihydro-1H-quinolin-2-one

  • N-Bromosuccinimide (NBS)

  • Acetic acid

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Petroleum ether and ethyl acetate (for elution)

Procedure:

  • Dissolve 3,4-dihydro-1H-quinolin-2-one in acetic acid in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add N-Bromosuccinimide (NBS) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice water and neutralize with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of petroleum ether and ethyl acetate as the eluent to afford this compound.

A generalized workflow for the synthesis is depicted below:

start Start dissolve Dissolve 3,4-dihydro-1H-quinolin-2-one in acetic acid start->dissolve cool Cool to 0°C dissolve->cool add_nbs Add N-Bromosuccinimide (NBS) cool->add_nbs react React at room temperature add_nbs->react workup Aqueous work-up (Neutralization, Extraction) react->workup purify Purification (Column Chromatography) workup->purify end_product This compound purify->end_product

Synthetic Workflow for this compound.
Photocatalytic Synthesis

A more recent approach involves the photocatalytic oxidation of 6-bromo-1,2,3,4-tetrahydroquinoline. This method offers a potentially greener alternative to traditional bromination. The reaction typically employs a photocatalyst, an organic base, and a suitable solvent under an oxygen atmosphere and light irradiation. For instance, a study demonstrated the successful transformation of a 6-bromo-substituted tetrahydroquinoline to the corresponding 3,4-dihydroquinolone.[1]

Biological Applications in Drug Development

This compound serves as a crucial building block for the synthesis of compounds targeting various diseases. Its primary utility lies in its role as a scaffold for developing potent enzyme inhibitors.

Inhibitors of Neuronal Nitric Oxide Synthase (nNOS)

Overproduction of nitric oxide (NO) by neuronal nitric oxide synthase (nNOS) is implicated in neurodegenerative disorders and neuropathic pain.[2] Consequently, selective inhibition of nNOS is a promising therapeutic strategy. The this compound scaffold has been utilized to develop potent and selective nNOS inhibitors.[3] The bromine atom at the 6-position allows for further functionalization through cross-coupling reactions to explore a wider chemical space and optimize inhibitor potency and selectivity.

Mechanism of nNOS Inhibition:

Small molecule inhibitors derived from the this compound scaffold typically act as competitive inhibitors of nNOS. They are designed to mimic the substrate, L-arginine, or to coordinate with the heme iron in the enzyme's active site, thereby preventing the synthesis of nitric oxide.

L_Arginine L-Arginine nNOS Neuronal Nitric Oxide Synthase (nNOS) L_Arginine->nNOS NO_Citrulline Nitric Oxide (NO) + L-Citrulline nNOS->NO_Citrulline Inhibition Inhibition Inhibitor This compound Derivative Inhibitor->nNOS Binds to active site start Start prepare_mix Prepare nNOS reaction mixture start->prepare_mix add_inhibitor Add test inhibitor/ vehicle prepare_mix->add_inhibitor initiate_reaction Initiate reaction with L-arginine & NADPH add_inhibitor->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate stop_reaction Stop reaction incubate->stop_reaction add_griess Add Greiss Reagent stop_reaction->add_griess measure_abs Measure absorbance at 540 nm add_griess->measure_abs calculate_ic50 Calculate IC50 measure_abs->calculate_ic50 Deoxycorticosterone 11-Deoxycorticosterone CYP11B2 Aldosterone Synthase (CYP11B2) Deoxycorticosterone->CYP11B2 Aldosterone Aldosterone CYP11B2->Aldosterone Inhibition Inhibition Inhibitor This compound Derivative Inhibitor->CYP11B2 Binds to active site start Start culture_cells Culture NCI-H295R cells start->culture_cells add_inhibitor Add test inhibitor/ vehicle culture_cells->add_inhibitor stimulate Stimulate with Angiotensin II add_inhibitor->stimulate incubate Incubate stimulate->incubate collect_supernatant Collect supernatant incubate->collect_supernatant quantify_aldosterone Quantify aldosterone (LC-MS/MS) collect_supernatant->quantify_aldosterone calculate_ic50 Calculate IC50 quantify_aldosterone->calculate_ic50

References

An In-depth Technical Guide to the Safety and Handling of 6-Bromo-3,4-dihydro-1h-quinolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, safety, handling, and potential biological applications of 6-Bromo-3,4-dihydro-1h-quinolin-2-one. This compound serves as a valuable building block in medicinal chemistry, particularly in the development of novel therapeutic agents.

Chemical and Physical Properties

This compound is a heterocyclic compound with the molecular formula C₉H₈BrNO.[1] It belongs to the quinolinone class of compounds, which are known for their diverse biological activities.[1] The presence of a bromine atom in its structure enhances its reactivity and potential for therapeutic applications.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 3279-90-1[1]
Molecular Formula C₉H₈BrNO[1]
Molecular Weight 226.07 g/mol [1]
Melting Point 170-174 °C[1]
Appearance Light-sensitive brown powder/solid[1]
Purity >98%
Sensitivity Light sensitive[1]

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety. The compound is intended for research use only and is not for diagnostic or therapeutic use in humans or animals.[1]

Hazard Identification
  • Skin Irritation: May cause skin irritation.[1]

  • Eye Irritation: May cause serious eye irritation.[1]

First Aid Measures
  • After inhalation: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.

  • In case of skin contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.

  • In case of eye contact: Rinse with pure water for at least 15 minutes. Consult a doctor.

  • If swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.

Firefighting Measures
  • Suitable extinguishing media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

  • Specific hazards arising from the chemical: No data available.

  • Special protective equipment for firefighters: Wear self-contained breathing apparatus for firefighting if necessary.

Accidental Release Measures
  • Personal precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.

  • Environmental precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

  • Methods for cleaning up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.

Handling and Storage
  • Precautions for safe handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.

  • Conditions for safe storage: Store in a cool, dark place.[1] Keep the container tightly closed in a dry and well-ventilated place. Store under inert conditions to ensure long-term stability.[1]

Personal Protective Equipment
  • Eye/face protection: Safety glasses with side-shields conforming to EN166.

  • Skin protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.

  • Body Protection: Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.

  • Respiratory protection: For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).

Experimental Protocols

Synthesis of this compound

Proposed Synthesis from 5-bromo-1-indanone (by analogy):

This protocol is adapted from the synthesis of 6-bromo-3,4-dihydro-2H-isoquinolin-1-one.[1]

Materials:

  • 5-bromo-1-indanone

  • Dichloromethane (CH₂Cl₂)

  • Methanesulfonic acid (CH₃SO₃H)

  • Sodium azide (NaN₃)

  • 1.0 M Sodium hydroxide (NaOH) aqueous solution

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • In a 100 mL round-bottom flask, weigh 1.08 g (5.1 mmol) of 5-bromo-1-indanone.

  • At 0°C, sequentially add 30 mL of dichloromethane, 15 mL of methanesulfonic acid, and 0.5 g (7.7 mmol) of sodium azide to the reaction flask.

  • Stir the reaction mixture at room temperature for 3 hours.

  • After the reaction is complete, slowly add 50 mL of 1.0 M aqueous sodium hydroxide to quench the reaction.

  • Extract the aqueous phase with 100 mL of dichloromethane.

  • Combine the organic phases and wash with 40 mL of saturated brine solution.

  • Dry the organic phase over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (3:1 v/v) as the eluent to obtain the final product.

Characterization

The synthesized product should be characterized using standard analytical techniques to confirm its identity and purity.

  • ¹H NMR Spectroscopy: To determine the structure and confirm the presence of protons on the aromatic and aliphatic parts of the molecule.

  • ¹³C NMR Spectroscopy: To identify all the carbon atoms in the molecule.

  • Mass Spectrometry: To confirm the molecular weight of the compound.

Biological Activity and Mechanism of Action

The 3,4-dihydro-1H-quinolin-2-one scaffold is a key component in many biologically active compounds and drug candidates.[1] The bromine atom at the 6-position provides a versatile site for further chemical modifications, making this compound a valuable precursor in drug discovery.[1]

This scaffold has been utilized in the development of potent and selective inhibitors for two key enzymes:

  • Neuronal Nitric Oxide Synthase (nNOS): A potential therapeutic target for neurological disorders such as neuropathic pain and migraine.[1]

  • Aldosterone Synthase (CYP11B2): A crucial enzyme in the biosynthesis of aldosterone, making it a target for the treatment of cardiovascular diseases.[1]

Inhibition of Neuronal Nitric Oxide Synthase (nNOS)

Overproduction of nitric oxide (NO) by nNOS is implicated in various neurodegenerative conditions. Therefore, selective inhibition of nNOS is a promising therapeutic strategy. The quinolinone core of this compound serves as a scaffold for designing such inhibitors.

Signaling Pathway and Inhibition Mechanism:

The diagram below illustrates the general signaling pathway of nNOS and the proposed mechanism of inhibition by a quinolinone-based inhibitor. The inhibitor is thought to bind to the active site of the enzyme, preventing the binding of the natural substrate, L-arginine, and thereby blocking the production of nitric oxide.

nNOS_Inhibition cluster_enzyme nNOS Enzyme L_Arginine L-Arginine nNOS nNOS L_Arginine->nNOS Binds to Active Site NADPH NADPH NADPH->nNOS O2 O₂ O2->nNOS ActiveSite Active Site (contains Heme) L_Citrulline L-Citrulline nNOS->L_Citrulline Produces NO Nitric Oxide (NO) nNOS->NO NADP NADP⁺ nNOS->NADP Inhibitor 6-Bromo-3,4-dihydro- 1h-quinolin-2-one (or derivative) Inhibitor->ActiveSite Competitively Binds & Blocks Substrate Access CYP11B2_Inhibition Deoxycorticosterone 11-Deoxycorticosterone CYP11B2_1 CYP11B2 (Aldosterone Synthase) Deoxycorticosterone->CYP11B2_1 Corticosterone Corticosterone CYP11B2_2 CYP11B2 (Aldosterone Synthase) Corticosterone->CYP11B2_2 Hydroxycorticosterone 18-Hydroxycorticosterone CYP11B2_3 CYP11B2 (Aldosterone Synthase) Hydroxycorticosterone->CYP11B2_3 Aldosterone Aldosterone CYP11B2_1->Corticosterone 11β-hydroxylation CYP11B2_2->Hydroxycorticosterone 18-hydroxylation CYP11B2_3->Aldosterone 18-oxidation Inhibitor 6-Bromo-3,4-dihydro- 1h-quinolin-2-one (or derivative) Inhibitor->CYP11B2_1 Inhibits Inhibitor->CYP11B2_2 Inhibits Inhibitor->CYP11B2_3 Inhibits

References

Methodological & Application

Application Notes and Protocols: Synthesis of 6-Bromo-3,4-dihydro-1H-quinolin-2-one from 4-bromoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 6-Bromo-3,4-dihydro-1H-quinolin-2-one, a valuable intermediate in medicinal chemistry and drug discovery. The synthetic strategy is a two-step process commencing with the N-acylation of 4-bromoaniline with 3-chloropropionyl chloride to yield N-(4-bromophenyl)-3-chloropropanamide. This intermediate subsequently undergoes an intramolecular Friedel-Crafts cyclization catalyzed by aluminum chloride to afford the target compound. This application note includes a comprehensive experimental protocol, a summary of quantitative data, and a visualization of the synthetic pathway.

Introduction

This compound is a key building block in the synthesis of a variety of biologically active molecules. The dihydroquinolinone scaffold is present in numerous pharmaceutical agents, and the bromo-substituent at the 6-position provides a versatile handle for further chemical modifications through cross-coupling reactions or nucleophilic aromatic substitutions. This allows for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies in drug development programs. The following protocol outlines a reliable and reproducible method for the preparation of this important synthetic intermediate.

Synthetic Pathway

The synthesis of this compound from 4-bromoaniline is achieved through a two-step reaction sequence as illustrated below. The first step involves the formation of an amide bond, followed by an intramolecular electrophilic aromatic substitution to construct the heterocyclic ring system.

Synthesis_Pathway cluster_0 Step 1: N-Acylation cluster_1 Step 2: Intramolecular Friedel-Crafts Cyclization 4-bromoaniline 4-Bromoaniline intermediate N-(4-bromophenyl)-3-chloropropanamide 4-bromoaniline->intermediate Pyridine, DCM, 0 °C to rt 3-chloropropionyl_chloride 3-Chloropropionyl chloride final_product This compound intermediate_2 N-(4-bromophenyl)-3-chloropropanamide intermediate_2->final_product AlCl3, CS2, reflux

Caption: Synthetic pathway for this compound.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

StepReactant/ReagentMolecular Weight ( g/mol )Molar RatioAmountSolventTemp (°C)Time (h)Yield (%)
1 4-Bromoaniline172.031.010.0 gDichloromethane0 to rt3~90
3-Chloropropionyl chloride126.981.18.1 mL
Pyridine79.101.25.6 mL
2 N-(4-bromophenyl)-3-chloropropanamide262.521.010.0 gCarbon DisulfideReflux4~75
Aluminum Chloride133.342.512.7 g

Experimental Protocols

Step 1: Synthesis of N-(4-bromophenyl)-3-chloropropanamide

Materials:

  • 4-Bromoaniline

  • 3-Chloropropionyl chloride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromoaniline (10.0 g, 58.1 mmol) in anhydrous dichloromethane (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (5.6 mL, 69.7 mmol) to the solution.

  • Slowly add 3-chloropropionyl chloride (6.5 mL, 63.9 mmol) dropwise to the stirred solution over 20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude N-(4-bromophenyl)-3-chloropropanamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a white to off-white solid.

Step 2: Synthesis of this compound

Materials:

  • N-(4-bromophenyl)-3-chloropropanamide

  • Aluminum chloride (AlCl₃), anhydrous

  • Carbon disulfide (CS₂), anhydrous

  • Ice water

  • 1 M Hydrochloric acid (HCl)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend anhydrous aluminum chloride (12.7 g, 95.2 mmol) in anhydrous carbon disulfide (100 mL).

  • To the stirred suspension, add N-(4-bromophenyl)-3-chloropropanamide (10.0 g, 38.1 mmol) portion-wise.

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Stir the mixture until the aluminum salts are dissolved.

  • Filter the resulting precipitate, wash with cold water, and then with a small amount of cold ethanol.

  • The crude product can be purified by recrystallization from ethanol to afford this compound as a crystalline solid.

Experimental Workflow

Workflow cluster_step1 Step 1: N-Acylation cluster_step2 Step 2: Friedel-Crafts Cyclization A1 Dissolve 4-bromoaniline in anhydrous DCM A2 Cool to 0 °C and add pyridine A1->A2 A3 Add 3-chloropropionyl chloride dropwise A2->A3 A4 Stir at room temperature for 3h A3->A4 A5 Work-up: Wash with HCl, NaHCO3, brine A4->A5 A6 Dry, filter, and concentrate A5->A6 A7 Recrystallize to obtain N-(4-bromophenyl)-3-chloropropanamide A6->A7 B1 Suspend AlCl3 in anhydrous CS2 A7->B1 Intermediate B2 Add N-(4-bromophenyl)-3-chloropropanamide B1->B2 B3 Reflux for 4h B2->B3 B4 Pour onto ice and stir B3->B4 B5 Filter the precipitate B4->B5 B6 Recrystallize from ethanol to obtain the final product B5->B6

Caption: Detailed experimental workflow for the synthesis.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • 3-Chloropropionyl chloride is corrosive and lachrymatory. Handle with care.

  • Aluminum chloride reacts violently with water. Ensure all glassware is dry and handle under anhydrous conditions.

  • Carbon disulfide is highly flammable and toxic. Use with extreme caution away from ignition sources.

This protocol provides a robust method for the synthesis of this compound. For further information or specific troubleshooting, please consult relevant chemical literature.

Application Notes and Protocols for the Friedel-Crafts Synthesis of 6-Bromo-3,4-dihydro-1H-quinolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 6-Bromo-3,4-dihydro-1H-quinolin-2-one, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The synthetic strategy detailed herein employs an intramolecular Friedel-Crafts acylation, a robust and reliable method for the formation of the quinolinone ring system. This two-step process begins with the synthesis of the precursor molecule, 3-(4-bromoanilino)propanoic acid, via a Michael addition, followed by a cyclization reaction catalyzed by a strong acid catalyst such as Eaton's reagent or polyphosphoric acid. These application notes offer detailed experimental protocols, characterization data, and a visual representation of the synthetic workflow to aid researchers in the successful preparation of this important intermediate.

Introduction

This compound is a key building block in the synthesis of a variety of biologically active compounds. The presence of the bromine atom at the 6-position provides a handle for further functionalization through cross-coupling reactions, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. The dihydroquinolinone core is a prevalent motif in numerous pharmaceuticals. While several synthetic routes to this compound exist, the intramolecular Friedel-Crafts acylation of 3-(4-bromoanilino)propanoic acid offers a straightforward and efficient approach.

Overall Synthetic Scheme

The synthesis is a two-step process starting from commercially available 4-bromoaniline and acrylic acid.

Synthetic_Scheme cluster_0 Step 1: Michael Addition cluster_1 Step 2: Intramolecular Friedel-Crafts Acylation 4-Bromoaniline 4-Bromoaniline Precursor 3-(4-bromoanilino)propanoic acid 4-Bromoaniline->Precursor Reflux in H2O Acrylic_Acid Acrylic_Acid Acrylic_Acid->Precursor Final_Product 6-Bromo-3,4-dihydro- 1H-quinolin-2-one Precursor->Final_Product Eaton's Reagent or PPA, Heat

Caption: Overall two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 3-(4-bromoanilino)propanoic acid

Materials:

  • 4-bromoaniline

  • Acrylic acid

  • Deionized water

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH)

  • Activated carbon

  • Standard laboratory glassware

  • Heating mantle with magnetic stirring

  • Filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 4-bromoaniline (1.0 eq) in deionized water.

  • Add acrylic acid (1.1 eq) to the suspension.

  • Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature. A precipitate should form.

  • Adjust the pH of the mixture to approximately 4-5 with a dilute solution of hydrochloric acid to ensure complete precipitation of the product.

  • Collect the crude product by vacuum filtration and wash with cold deionized water.

  • For purification, dissolve the crude product in a hot aqueous solution of sodium hydroxide.

  • Add a small amount of activated carbon and heat the solution for a few minutes.

  • Filter the hot solution to remove the activated carbon.

  • Acidify the filtrate with concentrated hydrochloric acid to precipitate the purified product.

  • Collect the purified 3-(4-bromoanilino)propanoic acid by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Intramolecular Friedel-Crafts Acylation to yield this compound

Materials:

  • 3-(4-bromoanilino)propanoic acid

  • Eaton's reagent (7.7 wt% P₂O₅ in methanesulfonic acid) or Polyphosphoric acid (PPA)

  • Ice water

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

  • Heating mantle with magnetic stirring

  • Filtration and rotary evaporation equipment

Procedure:

  • In a dry round-bottom flask, place 3-(4-bromoanilino)propanoic acid (1.0 eq).

  • Add Eaton's reagent or polyphosphoric acid (approximately 10-15 times the weight of the starting material) to the flask.

  • Heat the mixture with stirring to 80-100 °C for 2-4 hours. The reaction should be monitored by TLC until the starting material is consumed.

  • Carefully pour the hot reaction mixture into a beaker containing ice water with vigorous stirring. This will quench the reaction and precipitate the crude product.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Collect the crude solid by vacuum filtration and wash thoroughly with water.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using an ethyl acetate/hexane gradient.

  • Dry the purified this compound under vacuum.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields
StepReactionKey ReagentsSolventTemperatureTimeTypical Yield
1Michael Addition4-bromoaniline, acrylic acidWaterReflux12-18 h70-85%
2Intramolecular Friedel-Crafts Acylation3-(4-bromoanilino)propanoic acid, Eaton's Reagent/PPANeat80-100 °C2-4 h65-80%
Table 2: Characterization Data for 3-(4-bromoanilino)propanoic acid
PropertyData
Molecular Formula C₉H₁₀BrNO₂
Molecular Weight 244.09 g/mol
Appearance White to off-white solid
Melting Point 130-134 °C
¹H NMR (DMSO-d₆) δ (ppm): 2.45 (t, 2H), 3.30 (t, 2H), 6.60 (d, 2H), 7.25 (d, 2H), 12.2 (s, 1H)
IR (KBr, cm⁻¹) ~3350 (N-H), ~3000 (O-H), ~1700 (C=O), ~1600, 1500 (aromatic C=C)
Mass Spec (ESI) m/z: 244.0 [M+H]⁺, 246.0 [M+2+H]⁺
Table 3: Characterization Data for this compound
PropertyData
Molecular Formula C₉H₈BrNO
Molecular Weight 226.07 g/mol
Appearance Light brown solid
Melting Point 170-174 °C
¹H NMR (CDCl₃) δ (ppm): 2.65 (t, J=7.5 Hz, 2H), 2.95 (t, J=7.5 Hz, 2H), 6.70 (d, J=8.5 Hz, 1H), 7.20-7.25 (m, 2H), 8.5 (br s, 1H)
¹³C NMR (CDCl₃) δ (ppm): 25.5, 30.8, 115.2, 116.8, 128.5, 130.2, 131.9, 137.8, 170.1
IR (KBr, cm⁻¹) ~3200 (N-H), ~1680 (C=O, amide), ~1600, 1490 (aromatic C=C)
Mass Spec (EI) m/z (%): 225 (M⁺, 98), 227 (M⁺+2, 100), 197, 199, 171, 118

Workflow and Signaling Pathway Diagrams

Experimental_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Cyclization A Mix 4-bromoaniline and acrylic acid in water B Reflux for 12-18h A->B C Cool and precipitate B->C D Filter and wash crude product C->D E Recrystallize from acid-base treatment D->E F Isolate and dry pure 3-(4-bromoanilino)propanoic acid E->F G Add precursor to Eaton's Reagent/PPA F->G Proceed to Step 2 H Heat at 80-100°C for 2-4h G->H I Quench in ice water H->I J Neutralize and filter I->J K Recrystallize or purify by column chromatography J->K L Isolate and dry pure This compound K->L

Caption: Detailed experimental workflow for the synthesis of this compound.

Reaction_Mechanism cluster_precursor Precursor cluster_catalyst Catalyst cluster_intermediate Intermediate cluster_product Product precursor 3-(4-bromoanilino)propanoic acid intermediate Acylium Ion Intermediate precursor->intermediate Protonation and water elimination catalyst H+ (from Eaton's Reagent/PPA) product 6-Bromo-3,4-dihydro- 1H-quinolin-2-one intermediate->product Intramolecular Electrophilic Aromatic Substitution

Caption: Simplified logical relationship in the intramolecular Friedel-Crafts acylation step.

Conclusion

The intramolecular Friedel-Crafts acylation of 3-(4-bromoanilino)propanoic acid is an effective and reproducible method for the synthesis of this compound. The protocols and data provided in this document are intended to serve as a valuable resource for researchers in the fields of organic synthesis and drug development, facilitating the production of this versatile chemical intermediate. Adherence to the outlined procedures should allow for the consistent and high-yielding synthesis of the target compound.

Detailed protocol for 6-Bromo-3,4-dihydro-1h-quinolin-2-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 6-Bromo-3,4-dihydro-1H-quinolin-2-one, a valuable intermediate in medicinal chemistry. The primary method described is the electrophilic bromination of 3,4-dihydroquinolin-2-one. This application note includes a step-by-step experimental procedure, tables of quantitative data, and representative characterization data. A workflow diagram is also provided for clarity.

Introduction

This compound is a key building block in the synthesis of various biologically active molecules.[1] The presence of a bromine atom at the 6-position allows for further functionalization through cross-coupling reactions, making it a versatile precursor in drug discovery programs targeting a range of therapeutic areas.[1] The 3,4-dihydroquinolin-2-one scaffold itself is found in numerous natural products and pharmaceutical agents.[1] This protocol details a reliable method for the preparation of this compound.

Physicochemical Data

A summary of the key physicochemical properties of the starting material and the final product is provided below.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)AppearanceCAS Number
3,4-Dihydroquinolin-2-oneC₉H₉NO147.17163-166White to off-white solid553-03-7
This compound C₉H₈BrNO 226.07 170-174 [1]White to light yellow powder 3279-90-1 [1]

Synthesis Protocol

The recommended synthesis route is the bromination of 3,4-dihydroquinolin-2-one using N-bromosuccinimide (NBS) in an appropriate solvent. This method is generally selective for the para-position due to the activating and ortho-, para-directing nature of the amide group.

Materials and Reagents
  • 3,4-Dihydroquinolin-2-one

  • N-Bromosuccinimide (NBS)

  • Acetic Acid (or Chloroform)

  • Sodium sulfite solution (aqueous)

  • Sodium bicarbonate solution (aqueous, saturated)

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethanol (for recrystallization)

  • Ethyl acetate and Hexane (for chromatography)

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel or powder funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) apparatus

Experimental Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-dihydroquinolin-2-one (1.0 eq) in glacial acetic acid (or chloroform).

  • Bromination: Cool the solution in an ice bath to 0-5 °C. Add N-bromosuccinimide (1.05 eq) portion-wise over 15-30 minutes, ensuring the temperature remains below 10 °C.[1]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium sulfite to destroy any remaining bromine.

  • Neutralization: Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: If chloroform was used as the solvent, separate the organic layer. If acetic acid was used, extract the aqueous mixture with ethyl acetate (3 x volume).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from ethanol or by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.[1]

Synthesis Workflow

Synthesis_Workflow Synthesis of this compound Start 3,4-Dihydroquinolin-2-one Reaction Bromination Start->Reaction Reagent N-Bromosuccinimide (NBS) Acetic Acid, 0°C to rt Reagent->Reaction Workup Quenching (Na2SO3) Neutralization (NaHCO3) Extraction Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Workflow diagram for the synthesis of this compound.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques. Representative data is provided below.

TechniqueData
¹H NMR Aromatic protons are expected to appear in the range of δ 6.55–7.50 ppm.[1]
¹³C NMR The carbonyl carbon signal is expected to appear around δ 170 ppm.
Mass Spec. Molecular ion peak at m/z 225/227 ([M]+) due to bromine isotopes.[1]
IR (cm⁻¹) Peaks corresponding to N-H stretching, C=O stretching, and C-Br stretching.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • N-Bromosuccinimide is a lachrymator and should be handled with care.

  • Acetic acid is corrosive.

  • Refer to the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The described method is robust and can be readily implemented in a standard organic chemistry laboratory. The provided data and workflow diagrams serve as a useful guide for researchers in the field of medicinal chemistry and drug development.

References

Purification of 6-Bromo-3,4-dihydro-1h-quinolin-2-one by recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Purification of 6-Bromo-3,4-dihydro-1h-quinolin-2-one by Recrystallization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key intermediate in the synthesis of various biologically active molecules.[1][2] The purity of this compound is crucial for the successful synthesis of downstream targets and for accurate biological screening. This application note provides a detailed protocol for the purification of this compound using recrystallization, a fundamental technique for the purification of solid organic compounds. The protocol outlines the selection of an appropriate solvent system, the recrystallization procedure, and methods for troubleshooting common issues.

Introduction

This compound is a heterocyclic compound with a molecular formula of C₉H₈BrNO and a molecular weight of 226.07 g/mol .[1] It serves as a versatile building block in medicinal chemistry, particularly in the development of novel therapeutics.[1] The presence of the bromine atom at the 6-position allows for further functionalization through various cross-coupling reactions.[1] Given its importance, obtaining this intermediate in high purity is a critical step in many synthetic routes. Recrystallization is an effective method for purifying crude solid products by removing impurities. The principle of recrystallization relies on the differential solubility of the compound of interest and its impurities in a chosen solvent at different temperatures.

Data Summary

The efficiency of a recrystallization process is typically evaluated by the yield of the purified product and the improvement in its purity. The following table summarizes illustrative data for the purification of this compound by recrystallization.

ParameterCrude ProductRecrystallized Product
Appearance Light brown to off-white solidWhite to light yellow crystalline solid
Purity (by HPLC) ~95%>98.0%
Melting Point 168-172 °C170-174 °C[1]
Recovery Yield N/A80-90%

Experimental Protocol

This protocol details the single-solvent recrystallization of this compound.

3.1. Materials and Equipment

  • Crude this compound

  • Ethanol (or other suitable solvent)

  • Activated Charcoal (optional, for colored impurities)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Glass rod

  • Ice bath

3.2. Solvent Selection The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For quinolinone derivatives, polar protic solvents like ethanol or a mixture of solvents such as ethanol-water are often effective.[3][4] Preliminary solubility tests with small amounts of the crude product in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate) are recommended to determine the optimal solvent.

3.3. Recrystallization Procedure

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol) to the flask. Heat the mixture on a hot plate with stirring. Continue to add the solvent portion-wise until the solid completely dissolves at the boiling point of the solvent. Avoid adding an excess of solvent to maximize the recovery yield.[5]

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal.[5] Reheat the solution to boiling for a few minutes. The colored impurities will adsorb onto the surface of the activated charcoal.[5]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask. This step removes any insoluble impurities and, if used, the activated charcoal. Pre-warming the funnel prevents premature crystallization of the product on the filter paper.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[6] Once the flask has reached room temperature, place it in an ice bath to maximize the precipitation of the product.[6]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining soluble impurities on the crystal surface.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

3.4. Troubleshooting

  • No Crystal Formation: If crystals do not form upon cooling, the solution may not be saturated. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[5][7] If this fails, reheat the solution to evaporate some of the solvent and then allow it to cool again.[5]

  • Oiling Out: If the compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or the solution being cooled too quickly. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[6]

  • Low Yield: A low recovery yield is often due to using too much solvent during the dissolution step.[5] Ensure the minimum amount of hot solvent is used. Some product will always remain in the mother liquor; this can sometimes be recovered by evaporating some of the solvent and performing a second crystallization.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the recrystallization process.

Recrystallization_Workflow A Crude Product B Dissolution in Minimal Hot Solvent A->B C Decolorization (Optional, with Charcoal) B->C D Hot Filtration C->D E Slow Cooling & Crystallization D->E Filtrate J Insoluble Impurities & Charcoal D->J Solid F Vacuum Filtration E->F G Washing with Cold Solvent F->G K Soluble Impurities in Mother Liquor F->K Filtrate H Drying G->H I Pure Crystalline Product H->I

Caption: Workflow for the purification of this compound by recrystallization.

References

Application Notes and Protocols for the Chromatographic Purification of 6-Bromo-3,4-dihydro-1h-quinolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 6-Bromo-3,4-dihydro-1H-quinolin-2-one is a key intermediate in the synthesis of various biologically active molecules and pharmaceutical compounds.[1] Its purity is crucial for the success of subsequent reactions and for ensuring the quality of the final products. This document provides detailed protocols for the chromatographic purification of this compound, including flash chromatography and preparative HPLC methods.

Data Presentation

The following tables summarize typical parameters and expected results for the purification of this compound.

Table 1: Flash Chromatography Parameters

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Gradient: Hexane/Ethyl Acetate
Elution Gradient 0% to 50% Ethyl Acetate in Hexane
Flow Rate 20-40 mL/min (for a 40g column)
Detection UV at 254 nm
Sample Loading Dry loading with Celite or direct injection
Typical Purity >95%

Table 2: Preparative HPLC Parameters

ParameterValue
Column C18, 10 µm, 19 x 250 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20% to 80% B over 20 minutes
Flow Rate 15-20 mL/min
Column Temperature Ambient
Detection UV at 254 nm
Injection Volume 1-5 mL (of a concentrated solution)
Typical Purity >99%

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is suitable for purifying gram-scale quantities of crude this compound.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Celite (for dry loading)

  • Flash chromatography system with UV detector

  • Glassware (flasks, beakers, etc.)

  • Rotary evaporator

Procedure:

  • Sample Preparation (Dry Loading):

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Add Celite to the solution to form a free-flowing powder after solvent evaporation on a rotary evaporator.[2]

  • Column Packing:

    • Select an appropriate size flash column based on the amount of crude material.

    • Pack the column with silica gel using a slurry method with hexane.

  • Equilibration:

    • Equilibrate the packed column with the initial mobile phase (100% hexane) until a stable baseline is observed on the UV detector.

  • Sample Loading:

    • Carefully add the Celite-adsorbed sample to the top of the silica gel bed.

    • Add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.

  • Elution:

    • Begin the elution with 100% hexane and gradually increase the polarity by increasing the percentage of ethyl acetate. A common gradient is from 0% to 50% ethyl acetate over 20-30 column volumes.

    • Monitor the elution profile using the UV detector at 254 nm.

  • Fraction Collection:

    • Collect fractions based on the UV chromatogram peaks. The desired product is expected to elute as the polarity of the mobile phase increases.

  • Analysis and Product Recovery:

    • Analyze the collected fractions by Thin Layer Chromatography (TLC) or analytical HPLC to identify the pure fractions.

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Preparative High-Performance Liquid Chromatography (HPLC)

This protocol is ideal for obtaining high-purity this compound, typically for use as an analytical standard or in the final steps of a synthesis.

Materials:

  • Partially purified or crude this compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (LC-MS grade)

  • Preparative HPLC system with a UV detector and fraction collector

  • C18 preparative column

  • Syringe filters (0.45 µm)

  • Vials for sample injection and fraction collection

  • Lyophilizer or rotary evaporator

Procedure:

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A: 0.1% formic acid in water.

    • Prepare Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Degas both mobile phases before use.

  • Sample Preparation:

    • Dissolve the sample in a minimal amount of a suitable solvent, such as methanol or acetonitrile, to a concentration of 10-50 mg/mL.[3]

    • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.[3]

  • System Setup and Equilibration:

    • Install the C18 preparative column.

    • Equilibrate the column with the initial mobile phase composition (e.g., 20% B) at the desired flow rate until a stable baseline is achieved.[3]

  • Injection and Separation:

    • Inject the prepared sample onto the column.

    • Run the gradient method (e.g., 20-80% B over 20 minutes) to separate the components.

    • Monitor the separation at 254 nm.

  • Fraction Collection:

    • Set the fraction collector to collect peaks based on the UV signal. Collect the peak corresponding to this compound.

  • Purity Analysis and Product Recovery:

    • Analyze an aliquot of the collected fraction using analytical HPLC to confirm its purity.

    • Combine the pure fractions.

    • Remove the organic solvent (acetonitrile) using a rotary evaporator.

    • Lyophilize the remaining aqueous solution to obtain the final purified product as a solid.

Mandatory Visualization

Chromatographic_Purification_Workflow Workflow for Chromatographic Purification Crude_Product Crude 6-Bromo-3,4-dihydro- 1h-quinolin-2-one Dissolution Dissolve in Minimal Solvent Crude_Product->Dissolution Prep_HPLC_Path For Higher Purity Adsorption Adsorb onto Celite Dissolution->Adsorption Dry_Sample Dry Loaded Sample Adsorption->Dry_Sample Flash_Chromatography Flash Column Chromatography (Silica Gel, Hexane/EtOAc) Dry_Sample->Flash_Chromatography Fraction_Collection_FC Collect Fractions Flash_Chromatography->Fraction_Collection_FC Purity_Analysis_TLC Analyze Fractions (TLC/HPLC) Fraction_Collection_FC->Purity_Analysis_TLC Combine_Fractions Combine Pure Fractions Purity_Analysis_TLC->Combine_Fractions Solvent_Evaporation Solvent Evaporation Combine_Fractions->Solvent_Evaporation Purified_Product Purified Product (>95%) Solvent_Evaporation->Purified_Product HPLC_Sample_Prep Dissolve and Filter (0.45 µm) Prep_HPLC_Path->HPLC_Sample_Prep Preparative_HPLC Preparative HPLC (C18, ACN/H2O) HPLC_Sample_Prep->Preparative_HPLC Fraction_Collection_HPLC Collect Peak of Interest Preparative_HPLC->Fraction_Collection_HPLC Purity_Analysis_HPLC Confirm Purity (Analytical HPLC) Fraction_Collection_HPLC->Purity_Analysis_HPLC Solvent_Removal_Lyophilization Solvent Removal & Lyophilization Purity_Analysis_HPLC->Solvent_Removal_Lyophilization High_Purity_Product High Purity Product (>99%) Solvent_Removal_Lyophilization->High_Purity_Product

Caption: Chromatographic purification workflow for this compound.

References

Application Notes and Protocols for the 1H NMR Characterization of 6-Bromo-3,4-dihydro-1H-quinolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the characterization of 6-Bromo-3,4-dihydro-1H-quinolin-2-one using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. This compound is a key intermediate in the synthesis of various biologically active molecules. Accurate structural elucidation is crucial for its application in medicinal chemistry and drug development.

Introduction

This compound is a heterocyclic compound belonging to the quinolinone class. The presence of a bromine atom on the aromatic ring and the dihydro-quinolinone core makes it a versatile scaffold for the development of novel therapeutic agents. ¹H NMR spectroscopy is an essential analytical technique for the structural verification and purity assessment of this compound. This note outlines the expected ¹H NMR spectral characteristics and provides a standardized protocol for data acquisition and analysis.

Predicted ¹H NMR Spectral Data

Table 1: Predicted ¹H NMR Data for this compound

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Integration
H-1 (NH)8.0 - 9.5br s-1H
H-57.2 - 7.4d~2.01H
H-77.1 - 7.3dd~8.5, ~2.01H
H-86.7 - 6.9d~8.51H
H-3 (CH₂)2.9 - 3.1t~7.52H
H-4 (CH₂)2.6 - 2.8t~7.52H

Predicted data is based on analysis of analogous compounds and established principles of NMR spectroscopy. Actual experimental values may vary depending on the solvent and other experimental conditions.

Experimental Protocol

This protocol provides a standardized procedure for the ¹H NMR analysis of this compound.

1. Sample Preparation

  • Materials:

    • This compound (5-10 mg)

    • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆, 0.6-0.7 mL)

    • High-quality 5 mm NMR tube

    • Vial and pipette

    • Cotton or glass wool plug

  • Procedure:

    • Accurately weigh 5-10 mg of this compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

    • Gently agitate the vial to ensure complete dissolution of the sample.

    • Filter the solution through a pipette plugged with cotton or glass wool directly into the NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

2. NMR Data Acquisition

  • Instrument: 400 MHz (or higher) NMR spectrometer

  • Parameters:

    • Pulse Program: Standard single-pulse (zg30 or equivalent)

    • Solvent: CDCl₃ or DMSO-d₆

    • Temperature: 298 K

    • Spectral Width (SW): 12-16 ppm

    • Acquisition Time (AQ): 3-4 seconds

    • Relaxation Delay (D1): 1-2 seconds

    • Number of Scans (NS): 8-16 (can be increased for dilute samples)

    • Referencing: The residual solvent peak should be used for chemical shift referencing (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm).

3. Data Processing and Analysis

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to obtain a flat baseline.

  • Calibrate the chemical shift axis using the residual solvent peak.

  • Integrate all signals to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

Visualizations

The following diagrams illustrate the chemical structure of the analyte and the general workflow for its ¹H NMR characterization.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound (5-10 mg) dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer instrument Place Sample in NMR Spectrometer (≥400 MHz) transfer->instrument setup Set Up Acquisition Parameters instrument->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction & Baseline Correction ft->phase calibrate Chemical Shift Referencing phase->calibrate integrate Integration calibrate->integrate assign Signal Assignment integrate->assign report report assign->report Final Characterization Report

Application Notes and Protocols for the Mass Spectrometry Analysis of 6-Bromo-3,4-dihydro-1h-quinolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-3,4-dihydro-1h-quinolin-2-one is a heterocyclic compound with the molecular formula C₉H₈BrNO and a molecular weight of 226.07 g/mol .[1] As a member of the quinolinone class, it serves as a valuable intermediate in the synthesis of various biologically active molecules.[1] Quinolone derivatives have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities. Accurate and sensitive analytical methods are therefore essential for the characterization and quantification of this compound in various matrices, from synthetic reaction mixtures to biological samples.

This document provides detailed application notes and protocols for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS), a powerful analytical technique for the separation, identification, and quantification of chemical compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular FormulaC₉H₈BrNO[1]
Molecular Weight226.07 g/mol [1]
CAS Number3279-90-1[1]
AppearanceWhite to light yellow powder/crystal
Melting Point170-174 °C[1]

Mass Spectrometry Analysis

Electrospray ionization (ESI) in positive ion mode is a suitable ionization technique for this compound, given the presence of a protonatable nitrogen atom in the quinolinone scaffold. The presence of a bromine atom results in a characteristic isotopic pattern in the mass spectrum, with two major peaks of nearly equal abundance separated by 2 m/z units (⁷⁹Br and ⁸¹Br).

Predicted Fragmentation Pattern

While a publicly available mass spectrum for this compound is not readily found, a putative fragmentation pathway can be proposed based on the general fragmentation of similar heterocyclic compounds. The protonated molecule [M+H]⁺ would have an m/z of 226/228. Common fragmentation pathways for related structures involve the loss of small neutral molecules such as CO, H₂O, and ethylene, as well as cleavage of the dihydroquinolinone ring.

A proposed fragmentation pathway is illustrated in the following diagram:

G cluster_main Proposed ESI-MS/MS Fragmentation mol [M+H]⁺ m/z 226/228 frag1 [M+H-CO]⁺ m/z 198/200 mol->frag1 - CO frag2 [M+H-C₂H₄]⁺ m/z 198/200 mol->frag2 - C₂H₄ frag3 [M+H-CO-C₂H₂]⁺ m/z 172/174 frag1->frag3 - C₂H₂ frag4 [C₆H₅Br]⁺ m/z 156/158 frag1->frag4 - C₃H₃N

Caption: Proposed ESI-MS/MS fragmentation pathway for this compound.

Experimental Protocols

The following protocols provide a starting point for the LC-MS/MS analysis of this compound. Method optimization will be necessary for specific applications and matrices.

Sample Preparation

The choice of sample preparation method will depend on the sample matrix.

  • For synthetic reaction monitoring: A simple dilute-and-shoot approach is often sufficient.

    • Accurately pipette a small aliquot of the reaction mixture.

    • Dilute with an appropriate solvent (e.g., acetonitrile or methanol) to a concentration within the linear range of the instrument.

    • Vortex and centrifuge to pellet any particulate matter.

    • Transfer the supernatant to an autosampler vial for analysis.

  • For biological matrices (e.g., plasma, urine): Protein precipitation or solid-phase extraction (SPE) is typically required.

    • Protein Precipitation:

      • To 100 µL of the biological sample, add 300 µL of cold acetonitrile containing an internal standard.

      • Vortex for 1 minute to precipitate proteins.

      • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

      • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

      • Reconstitute the residue in a suitable volume of the mobile phase.

    • Solid-Phase Extraction (SPE):

      • Condition a C18 SPE cartridge with methanol followed by water.

      • Load the pre-treated sample onto the cartridge.

      • Wash the cartridge with a weak organic solvent to remove interferences.

      • Elute the analyte with a stronger organic solvent (e.g., methanol or acetonitrile).

      • Evaporate the eluate and reconstitute as described above.

G cluster_workflow Sample Preparation Workflow start Sample dilute Dilution (for simple matrices) start->dilute extract Extraction (Protein Precipitation or SPE for complex matrices) start->extract centrifuge Centrifugation dilute->centrifuge extract->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: General sample preparation workflow for LC-MS/MS analysis.

LC-MS/MS Method Parameters

The following are recommended starting parameters for a UPLC-MS/MS system.

Liquid Chromatography:

ParameterRecommended Condition
Column C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5-95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2-10 µL

Mass Spectrometry:

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Cone Voltage 30 V (optimize for precursor ion)
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
Multiple Reaction Monitoring (MRM) Method Development

For quantitative analysis, a multiple reaction monitoring (MRM) method should be developed. This involves selecting a precursor ion (typically the [M+H]⁺ ion) and one or more product ions.

Proposed MRM Transitions:

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV) - Starting Point
226.0198.015
226.0172.025
228.0200.015
228.0174.025

Note: The collision energies provided are starting points and should be optimized for the specific instrument being used to achieve the maximum signal intensity for each transition.

Data Presentation and Quantitative Analysis

For quantitative studies, a calibration curve should be prepared using a series of standard solutions of known concentrations. The peak area ratio of the analyte to an internal standard is plotted against the concentration.

Example Quantitative Data Table Structure:

AnalyteMatrixLLOQ (ng/mL)ULOQ (ng/mL)Linearity (r²)Accuracy (%)Precision (%RSD)
This compoundPlasma11000>0.9985-115<15
This compoundUrine52000>0.9980-120<15

(Note: The values in this table are hypothetical and should be determined experimentally during method validation.)

Logical Workflow for Method Development

The following diagram illustrates the logical workflow for developing a robust LC-MS/MS method for the analysis of this compound.

G cluster_workflow LC-MS/MS Method Development Workflow start Define Analytical Goal (Qualitative/Quantitative) infusion Direct Infusion of Standard (Determine Precursor Ion and Initial Fragmentation) start->infusion lc_dev LC Method Development (Column, Mobile Phase, Gradient Optimization) infusion->lc_dev ms_opt MS Parameter Optimization (Cone Voltage, Collision Energy) lc_dev->ms_opt mrm_dev MRM Transition Selection & Optimization ms_opt->mrm_dev validation Method Validation (Linearity, Accuracy, Precision, etc.) mrm_dev->validation analysis Sample Analysis validation->analysis

Caption: Logical workflow for LC-MS/MS method development.

Conclusion

The protocols and information provided in this document serve as a comprehensive guide for the mass spectrometry analysis of this compound. By following the outlined steps for sample preparation, LC-MS/MS method development, and data analysis, researchers, scientists, and drug development professionals can achieve reliable and accurate results for the characterization and quantification of this important chemical entity. It is crucial to perform thorough method validation to ensure the suitability of the developed method for its intended purpose.

References

Application Notes and Protocols for 6-Bromo-3,4-dihydro-1H-quinolin-2-one as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-3,4-dihydro-1H-quinolin-2-one is a valuable heterocyclic building block in medicinal chemistry and organic synthesis. Its structure, featuring a dihydroquinolinone core and a bromine atom at the 6-position, makes it an ideal intermediate for the synthesis of a diverse range of complex molecules. The dihydroquinolinone scaffold is present in numerous biologically active compounds, while the bromine atom serves as a versatile handle for functionalization, primarily through palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of chemical space and the development of novel therapeutic agents.

Key applications of this intermediate are centered on its use in the synthesis of potent and selective enzyme inhibitors. Notably, it is a key precursor for developing inhibitors of neuronal nitric oxide synthase (nNOS) and aldosterone synthase (CYP11B2), which are therapeutic targets for neurological and cardiovascular diseases, respectively.

Key Synthetic Applications

The bromine atom at the 6-position is amenable to a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. These reactions enable the introduction of a wide array of aryl, heteroaryl, and amino moieties, facilitating structure-activity relationship (SAR) studies.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. In the context of this compound, this reaction is employed to synthesize 6-aryl or 6-heteroaryl derivatives. These derivatives are key intermediates in the development of various therapeutic agents.

Experimental Workflow for Suzuki-Miyaura Coupling

cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification start Combine Reactants: - this compound - Arylboronic Acid - Palladium Catalyst - Base - Solvent degas Degas Mixture (e.g., Ar sparging) start->degas Inert Atmosphere heat Heat to Reaction Temperature degas->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool Reaction Complete extract Aqueous Work-up & Extraction cool->extract purify Column Chromatography extract->purify product Isolated Product: 6-Aryl-3,4-dihydro-1H-quinolin-2-one purify->product

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

Disclaimer: The following data is based on analogous reactions with similar bromoquinoline systems and serves as a guide for reaction optimization.

EntryAryl Boronic AcidPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-2M Na₂CO₃Toluene/Ethanol9012~85-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (5)-K₃PO₄THF/H₂O7018-24~80-90
33-Pyridinylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Dioxane/H₂O10016~75-85

Detailed Protocol: Synthesis of 6-(4-Methoxyphenyl)-3,4-dihydro-1H-quinolin-2-one (Adapted from analogous procedures)

Materials:

  • This compound (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Tetrahydrofuran (THF), degassed

  • Deionized water, degassed

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried round-bottom flask, add this compound, 4-methoxyphenylboronic acid, Pd(dppf)Cl₂, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed THF and deionized water (typically in a 3:1 v/v ratio) via syringe.

  • Heat the reaction mixture to 80°C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12-18 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-(4-methoxyphenyl)-3,4-dihydro-1H-quinolin-2-one.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds. This reaction is utilized to introduce primary or secondary amines at the 6-position of the dihydroquinolinone core, yielding 6-amino-3,4-dihydro-1H-quinolin-2-one derivatives. These products are valuable for probing the SAR of various biological targets.

Experimental Workflow for Buchwald-Hartwig Amination

cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification start Combine in Schlenk tube: - this compound - Amine - Palladium Precatalyst - Ligand - Base add_solvent Add Anhydrous, Degassed Solvent start->add_solvent Inert Atmosphere heat Heat to Reaction Temperature add_solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool Reaction Complete filter_extract Filter through Celite & Aqueous Extraction cool->filter_extract purify Column Chromatography filter_extract->purify product Isolated Product: 6-Amino-3,4-dihydro-1H-quinolin-2-one purify->product

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides

Disclaimer: The following data is based on analogous reactions with similar bromoquinoline systems and serves as a guide for reaction optimization.

EntryAminePalladium Precatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene11012-24~80-90
2MorpholinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane10016-24~75-85
3BenzylaminePd₂(dba)₃ (2.5)XPhos (6)LHMDSDioxane10012-16~70-80

Detailed Protocol: Synthesis of 6-(Phenylamino)-3,4-dihydro-1H-quinolin-2-one (Adapted from analogous procedures)

Materials:

  • This compound (1.0 equiv)

  • Aniline (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed toluene

  • Ethyl acetate

  • Celite

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk tube.

  • Add this compound and aniline.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture to 110°C.

  • Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the pure 6-(phenylamino)-3,4-dihydro-1H-quinolin-2-one.

Application in the Synthesis of Bioactive Molecules

Neuronal Nitric Oxide Synthase (nNOS) Inhibitors

Overproduction of nitric oxide by nNOS is implicated in various neurodegenerative disorders. The development of selective nNOS inhibitors is a promising therapeutic strategy. The 3,4-dihydro-1H-quinolin-2-one scaffold serves as a core structure for a class of potent and selective nNOS inhibitors. The 6-position, functionalized using the reactions described above, is crucial for modulating the potency and selectivity of these compounds.

Signaling Pathway of Neuronal Nitric Oxide Synthase (nNOS)

nNOS_Pathway cluster_upstream Upstream Activation cluster_nNOS nNOS Catalysis cluster_downstream Downstream Signaling Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx Calmodulin Calmodulin Ca_influx->Calmodulin CaM Ca²⁺-Calmodulin Complex Calmodulin->CaM + Ca²⁺ nNOS nNOS CaM->nNOS Activates L_Citrulline L-Citrulline nNOS->L_Citrulline NO Nitric Oxide (NO) nNOS->NO L_Arginine L-Arginine L_Arginine->nNOS sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates Inhibitor nNOS Inhibitor (Derived from Intermediate) Inhibitor->nNOS Blocks cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Effects Neurotransmission, Vasodilation PKG->Physiological_Effects

Caption: Simplified nNOS signaling pathway and point of inhibition.

Aldosterone Synthase (CYP11B2) Inhibitors

Elevated aldosterone levels contribute to cardiovascular diseases such as hypertension and heart failure. Aldosterone synthase (CYP11B2) is the key enzyme in the final steps of aldosterone biosynthesis, making it an attractive therapeutic target. Derivatives of this compound are being investigated as potential CYP11B2 inhibitors.

Signaling Pathway of Aldosterone Synthase (CYP11B2) Regulation

CYP11B2_Pathway cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Adrenal Adrenal Cortex Cell cluster_Aldo_Synth Aldosterone Synthesis Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE ACE ACE AT1R AT1 Receptor Angiotensin_II->AT1R Binds to Gq Gq Protein AT1R->Gq Activates PLC PLC Gq->PLC IP3_DAG IP₃ & DAG PLC->IP3_DAG Ca_increase ↑ Intracellular Ca²⁺ IP3_DAG->Ca_increase CAMK CAMK Activation Ca_increase->CAMK TF_Activation Transcription Factor Activation (e.g., CREB) CAMK->TF_Activation CYP11B2_Gene CYP11B2 Gene Expression TF_Activation->CYP11B2_Gene CYP11B2 CYP11B2 (Aldosterone Synthase) CYP11B2_Gene->CYP11B2 Leads to Precursors Deoxycorticosterone → Corticosterone Aldosterone Aldosterone Precursors->Aldosterone CYP11B2 Inhibitor CYP11B2 Inhibitor (Derived from Intermediate) Inhibitor->CYP11B2 Blocks

Caption: Regulation of CYP11B2 expression and aldosterone synthesis.

Conclusion

This compound is a strategically important synthetic intermediate. Its utility is primarily demonstrated through palladium-catalyzed cross-coupling reactions, which provide efficient routes to novel compounds with significant therapeutic potential. The protocols and data presented herein, adapted from analogous systems, offer a solid foundation for researchers and drug development professionals to utilize this versatile building block in their synthetic endeavors. The continued exploration of derivatives from this intermediate is expected to yield new and improved modulators of key biological targets.

Application Notes and Protocols: Derivatization of 6-Bromo-3,4-dihydro-1H-quinolin-2-one for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

The 3,4-dihydro-1H-quinolin-2-one scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] The presence of a bromine atom at the 6-position of this scaffold, as in 6-Bromo-3,4-dihydro-1H-quinolin-2-one, offers a versatile handle for chemical modification, making it an excellent starting point for structure-activity relationship (SAR) studies. The bromine atom can be readily functionalized through various cross-coupling reactions, while the nitrogen atom of the lactam can be substituted to explore different chemical spaces and modulate the compound's physicochemical properties. This document provides detailed protocols for the derivatization of this compound via N-alkylation/N-arylation and Suzuki-Miyaura cross-coupling reactions, along with illustrative SAR data from analogous series to guide drug discovery efforts.

Derivatization Strategies

The primary strategies for the derivatization of this compound for SAR studies involve modifications at two key positions: the N1-position of the lactam and the C6-position of the aromatic ring.

  • N-Alkylation/N-Arylation: Introduction of various alkyl or aryl substituents at the N1-position can influence the compound's lipophilicity, solubility, and steric profile, which can significantly impact its interaction with biological targets.

  • Suzuki-Miyaura Cross-Coupling: The bromine atom at the C6-position serves as an excellent handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the introduction of a wide variety of aryl and heteroaryl groups, enabling extensive exploration of the SAR.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of this compound

This protocol describes the N-alkylation of this compound using an alkyl halide and a suitable base.

Materials:

  • This compound

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous DMF (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 mmol, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound

This protocol outlines the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine this compound (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), the palladium catalyst (0.05-0.10 mmol), and the base (2.0-3.0 mmol).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-aryl-3,4-dihydro-1H-quinolin-2-one derivative.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Presentation: Illustrative SAR

Table 1: SAR of N-Substituted 3,4-dihydro-2(1H)-quinolinone Analogs as Neuronal Nitric Oxide Synthase (nNOS) Inhibitors. [1]

CompoundRnNOS IC₅₀ (nM)eNOS IC₅₀ (nM)Selectivity (eNOS/nNOS)
1a -CH₂CH₂-pyrrolidine150>10,000>67
1b -CH₂CH₂-piperidine280>10,000>36
1c -CH₂CH₂-morpholine800>10,000>13
1d -CH₂CH₂CH₂-pyrrolidine80>10,000>125
1e -CH₂CH₂CH₂-piperidine120>10,000>83

Data is illustrative and based on a series of 6-(thiophene-2-carboximidamido)-3,4-dihydroquinolin-2(1H)-ones.

Table 2: SAR of 6-Substituted 3-Arylisoquinolinone Analogs with Antiproliferative Activity. [3]

CompoundCell LineIC₅₀ (µM)
2a H3-OCH₃MCF-70.8
2b H4-OCH₃MCF-7>50
2c F3-FMCF-70.4
2d F4-FMCF-7>50

Data is illustrative and highlights the impact of substitution patterns on the aryl ring, which is analogous to the C6-position of the quinolinone core.

Visualizations

G Experimental Workflow for SAR Studies cluster_synthesis Synthesis of Derivatives cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Start 6-Bromo-3,4-dihydro- 1H-quinolin-2-one N_Alkylation N-Alkylation/ N-Arylation Start->N_Alkylation Suzuki_Coupling Suzuki-Miyaura Cross-Coupling Start->Suzuki_Coupling Library Library of Derivatives N_Alkylation->Library Suzuki_Coupling->Library Screening Biological Screening (e.g., Enzyme Assays, Cell-based Assays) Library->Screening IC50 Determination of IC50/EC50 Values Screening->IC50 SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt

Caption: General workflow for the derivatization and SAR study of this compound.

References

Application of 6-Bromo-3,4-dihydro-1H-quinolin-2-one in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3,4-dihydro-1H-quinolin-2-one core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis of numerous natural products and pharmacologically active compounds.[1] 6-Bromo-3,4-dihydro-1H-quinolin-2-one is a key synthetic intermediate that leverages this potent core. Its defining feature is the bromine atom at the 6-position, which serves as a versatile chemical handle for extensive functionalization, enabling the exploration of diverse chemical space through reactions like cross-coupling and nucleophilic aromatic substitution. This allows for the systematic modification of the scaffold to optimize interactions with biological targets, making it a valuable building block in modern drug discovery.

Key Therapeutic Areas and Applications

Derivatives of the this compound scaffold have been investigated for a wide range of therapeutic applications, demonstrating the versatility of this structural motif.

  • Oncology: Bromo-substituted quinolinones have shown significant potential as anticancer agents.[2] The bromine atom can enhance lipophilicity, potentially improving cell membrane permeability and target engagement.[2] Derivatives have been developed as inhibitors of key enzymes in cancer-related signaling pathways, such as DNA-dependent protein kinase (DNA-PK) and Checkpoint Kinase 1 (Chek1), which are crucial for the DNA damage response in cancer cells.[2][3]

  • Neurological Disorders: The quinolinone scaffold is a promising starting point for developing agents targeting the central nervous system. Derivatives have been explored as potent and selective inhibitors of neuronal nitric oxide synthase (nNOS).[4][5] Overproduction of nitric oxide by nNOS is implicated in various neurodegenerative disorders, making nNOS a key therapeutic target.[6][7]

  • Cardiovascular Diseases: Analogues of this scaffold have been investigated as inhibitors of aldosterone synthase (CYP11B2), a critical enzyme in the biosynthesis of aldosterone, which is relevant for treating cardiovascular diseases.

  • Antimicrobial and Anti-inflammatory: The broader quinolinone class of compounds is known for its wide spectrum of biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties.[8]

Synthetic and Derivatization Protocols

The strategic placement of the bromine atom on the this compound scaffold is central to its utility, providing a reactive site for creating diverse compound libraries.

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// Edges Start -> Core [label="Synthesis\n(e.g., Schmidt Rearrangement)"]; Core -> Suzuki [label="Derivatization"]; Core -> N_Alkylation [label="Derivatization"]; Suzuki -> Library_A; N_Alkylation -> Library_B; Library_A -> Screening; Library_B -> Screening; } .dot Caption: Synthetic workflow for creating a diverse library of compounds.

Protocol 1: Synthesis of this compound

This protocol describes a Schmidt rearrangement approach starting from 5-bromo-1-indanone.[9]

Materials:

  • 5-bromo-1-indanone

  • Sodium azide (NaN₃)

  • Methanesulfonic acid (CH₃SO₃H)

  • Dichloromethane (DCM)

  • 1.0 M Sodium hydroxide (NaOH) aqueous solution

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Petroleum ether and Ethyl acetate (eluents)

Procedure:

  • In a 100 mL round-bottom flask, dissolve 5-bromo-1-indanone (1.0 eq) in dichloromethane (approx. 30 mL/g of indanone).

  • Cool the flask to 0°C in an ice bath.

  • Slowly add methanesulfonic acid (approx. 15 mL/g of indanone), keeping the temperature at 0°C.

  • Carefully add sodium azide (1.5 eq) portion-wise to the reaction mixture at 0°C.

  • Remove the ice bath and allow the reaction to stir at room temperature for 3 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding 1.0 M aqueous NaOH solution at 0°C until the mixture is neutralized.

  • Transfer the mixture to a separatory funnel and extract the aqueous phase with dichloromethane.

  • Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by silica gel column chromatography (e.g., eluting with a 3:1 petroleum ether/ethyl acetate mixture) to yield this compound.[9]

Protocol 2: Derivatization via Suzuki Cross-Coupling

The bromine atom at the 6-position is ideal for palladium-catalyzed Suzuki cross-coupling reactions to introduce aryl or heteroaryl moieties, a common strategy for developing kinase inhibitors.[3][10]

Materials:

  • This compound (1.0 eq)

  • Aryl or heteroaryl boronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • To a reaction vessel, add this compound, the desired boronic acid, the palladium catalyst, and the base.

  • De-gas the vessel by purging with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent system.

  • Heat the reaction mixture (e.g., to 80-100°C) and stir until TLC or LC-MS analysis indicates the consumption of the starting material.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography or recrystallization to obtain the 6-substituted derivative.

Biological Screening Protocols

After synthesis and purification, the new derivatives must be evaluated for biological activity.

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// Edges Library -> PrimaryAssay; PrimaryAssay -> HitID [label="Active Compounds"]; HitID -> SecondaryAssay [label="Potent Hits"]; SecondaryAssay -> LeadOpt [label="Mechanism Confirmed"]; LeadOpt -> Library [label="Synthesize New Analogs"]; LeadOpt -> InVivo; } .dot Caption: General workflow for biological screening and lead development.

Protocol 3: MTT Assay for Anticancer Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[11][12]

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Appropriate cell culture medium (e.g., DMEM) with 10% FBS and 1% Penicillin-Streptomycin

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) stock solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., anhydrous DMSO)

  • Test compounds dissolved in DMSO

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[2]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and an untreated control. Incubate for 48-72 hours.[2]

  • MTT Addition: After incubation, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[2][11]

  • Formazan Solubilization: Carefully remove the medium from the wells. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot cell viability against compound concentration to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Data Presentation

Quantitative data from biological assays is crucial for structure-activity relationship (SAR) studies. The following tables summarize representative data for derivatives of related quinolinone and quinazolinone scaffolds.

Table 1: Anticancer Activity of 6-Bromo-quinazolin-4(3H)-one Derivatives [2]

Compound ID Substitution MCF-7 IC₅₀ (µM) SW480 IC₅₀ (µM)
8a H 15.85 ± 3.32 17.85 ± 0.92
8d 3-CH₃ 59.15 ± 5.73 72.45 ± 2.90
8e 4-CH₃ 35.14 ± 6.87 63.15 ± 1.63

| Erlotinib | - | 9.9 ± 0.14 | - |

Table 2: DNA-Dependent Protein Kinase (DNA-PK) Inhibitory Activity [10]

Compound Class R-Group DNA-PK IC₅₀ (nM)
Pyridopyrimidinone Substituted dibenzothiophene-4-yl 8
Quinolin-4-one Dibenzofuran-4-yl Low nanomolar
Quinolin-4-one Biphen-3-yl Low nanomolar

| NU7441 (Control) | - | 30 |

Table 3: Antileishmanial Activity of a Dihydro-pyrrolo-quinolin-1-one Derivative [13][14]

Compound ID Anti-amastigote IC₅₀ (µM) Cytotoxicity CC₅₀ (µM) Selectivity Index (SI)

| 5m | 8.36 | 65.11 | 7.79 |

Mechanism of Action: Kinase Inhibition

A primary mechanism of action for many quinolinone derivatives is the inhibition of protein kinases, which are critical regulators of cell signaling. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.

// Nodes Signal [label="Growth Factor Signal", fillcolor="#F1F3F4", fontcolor="#202124"]; Receptor [label="Receptor Tyrosine Kinase\n(e.g., EGFR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pathway [label="Downstream\nSignaling Cascade\n(e.g., MEK-ERK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Response [label="Cell Proliferation\n& Survival", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="Quinolinone-based\nKinase Inhibitor", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Block [label="X", shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", fontsize=18, fixedsize=true, width=0.4, height=0.4]; Apoptosis [label="Apoptosis", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Signal -> Receptor; Receptor -> Pathway [label="Activates"]; Pathway -> Response [label="Promotes"]; Inhibitor -> Receptor [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; Inhibitor -> Block [style=invis]; Block -> Pathway [arrowhead=none, color="#EA4335", style=dashed, penwidth=2]; Block -> Apoptosis [label="Induces"]; } .dot Caption: Proposed inhibition of a kinase signaling pathway by a quinolinone derivative.[15]

Safety and Handling

This compound is a light-sensitive solid and should be stored in a cool, dark, and dry place under an inert atmosphere. Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be followed. The compound may cause skin and serious eye irritation. All chemical manipulations should be performed in a well-ventilated fume hood.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromo-3,4-dihydro-1H-quinolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-Bromo-3,4-dihydro-1H-quinolin-2-one for improved yields and purity.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions.

Issue 1: Low Yield of the Desired Product

  • Question: My reaction yield for this compound is consistently low. What are the primary parameters I should investigate?

  • Answer: Low yields can stem from several factors. A systematic evaluation of your reaction parameters is crucial. Key areas to investigate include:

    • Reaction Conditions: Many syntheses require specific temperatures and reaction times to proceed to completion. For instance, some cyclization reactions necessitate elevated temperatures (e.g., 250 °C in a high-boiling solvent like diphenyl ether) to ensure the reaction goes to completion.[1] Verify that your conditions are optimal for your specific substrates and chosen synthetic route.

    • Reagent Quality: The purity of starting materials is critical. Impurities, including residual water or oxygen, can inhibit catalysis and lead to the formation of side products, thereby reducing the yield of the desired product.

    • Brominating Agent: When preparing the target compound via bromination of 3,4-dihydroquinolin-2-one, the choice and handling of the brominating agent (e.g., Bromine or N-Bromosuccinimide) are important. The slow addition of the brominating agent at a low temperature is often recommended to control the reaction rate and minimize side reactions.[2]

Issue 2: Formation of Impurities and Side Products

  • Question: I am observing significant impurity formation in my reaction, particularly polybrominated products. How can I improve the selectivity of the reaction?

  • Answer: The formation of multiple brominated species is a common challenge. To enhance the regioselectivity for the desired 6-bromo isomer and avoid polybromination, consider the following:

    • Controlled Addition of Bromine: Add the brominating agent (e.g., a solution of bromine in acetic acid) dropwise to the solution of 3,4-dihydroquinolin-2-one at a low temperature.[2][3] This helps to control the reaction rate and minimize over-bromination.

    • Choice of Solvent: The solvent can influence the selectivity of the bromination reaction. Acetic acid or chloroform are commonly used solvents.[2] Experimenting with different solvent systems may improve the outcome.

    • Stoichiometry: Carefully control the stoichiometry of the reactants. Using a slight excess of the dihydroquinolinone relative to the brominating agent can help to reduce the formation of dibrominated and other polybrominated byproducts.

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to purify the final product. What are the recommended purification methods for this compound?

  • Answer: Effective purification is essential to obtain a high-purity final product. The two primary methods for purifying this compound are:

    • Recrystallization: This is a common and effective method for purifying solid organic compounds. The choice of solvent is critical and may require some experimentation.

    • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a powerful technique.[2][4] A typical eluent system is a mixture of petroleum ether and ethyl acetate.[4]

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most prevalent synthetic strategies include:

  • Direct Bromination: This involves the bromination of 3,4-dihydroquinolin-2-one using a brominating agent like N-Bromosuccinimide (NBS) or bromine in a suitable solvent such as acetic acid or chloroform.[2]

  • Multi-step Synthesis from 4-Bromoaniline: A variation of the Gould-Jacobs reaction can be employed, which involves the condensation of 4-bromoaniline with a malonic acid derivative, followed by a high-temperature cyclization and decarboxylation to form the quinolinone ring system.[1]

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is a straightforward and effective technique for monitoring the progress of the reaction. By spotting the reaction mixture on a TLC plate alongside the starting material, you can observe the consumption of the reactant and the formation of the product over time.

Q3: What are the key safety precautions to consider during this synthesis?

A3: Standard laboratory safety protocols should be followed. The compound may cause skin and serious eye irritation.[2] It is recommended to handle the compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The compound is also noted to be light-sensitive and should be stored in a cool, dark, and dry place, preferably under an inert atmosphere.[2]

Data Presentation

Table 1: Comparison of Synthetic Methods for Quinolone Derivatives

MethodStarting MaterialsReagents & ConditionsYieldReference
Schmidt Reaction5-bromo-1-indanoneSodium azide, methanesulfonic acid in dichloromethane, -5°C to 0°C~66%[2]
Bromination4-methyl-3,4-dihydro-2-(1H)-quinoloneBromine in acetic acid, room temperatureNot specified[3]
Photocatalytic Oxidation6-bromo-1,2,3,4-tetrahydroquinolineRu(bpy)3Cl2, DBU, MeCN, 25°C, O2 atmosphere46-94% (for various derivatives)[5]

Experimental Protocols

Protocol 1: Synthesis of this compound via Bromination

This protocol is based on the general method of brominating 3,4-dihydroquinolin-2-one.

  • Dissolution: Dissolve 3,4-dihydroquinolin-2-one in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution in an ice bath to 0-5 °C.

  • Bromine Addition: Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled solution with constant stirring. The addition should be controlled to maintain the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

  • Precipitation: Pour the reaction mixture into a beaker of ice water. The crude product will precipitate out of the solution.

  • Filtration: Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.

Protocol 2: Purification by Silica Gel Column Chromatography

  • Column Preparation: Pack a glass column with silica gel slurried in the initial eluent (e.g., a mixture of petroleum ether and ethyl acetate, v/v = 3:1).[4]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.

  • Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if necessary, to separate the desired product from impurities.

  • Fraction Collection: Collect the fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product start1 3,4-Dihydroquinolin-2-one reaction Bromination (Br2 or NBS in Acetic Acid) start1->reaction workup Precipitation in Water reaction->workup filtration Filtration workup->filtration purification Recrystallization or Column Chromatography filtration->purification product This compound purification->product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield Observed cause1 Suboptimal Reaction Conditions problem->cause1 cause2 Poor Reagent Purity problem->cause2 cause3 Inefficient Purification problem->cause3 solution1 Optimize Temperature, Time, and Solvent cause1->solution1 solution2 Use High-Purity Starting Materials cause2->solution2 solution3 Optimize Recrystallization or Chromatography cause3->solution3

Caption: A logical troubleshooting guide for addressing low reaction yields.

References

Technical Support Center: Synthesis of 6-Bromo-3,4-dihydro-1h-quinolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromo-3,4-dihydro-1h-quinolin-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two most common and effective synthetic routes are:

  • Direct Bromination: This method involves the electrophilic bromination of the pre-formed 3,4-dihydro-1h-quinolin-2-one ring.

  • Intramolecular Friedel-Crafts Cyclization: This route typically involves the cyclization of an N-aryl-β-alanine derivative, such as N-(4-bromophenyl)-3-chloropropanamide, in the presence of a Lewis acid.

Q2: What are the most common side reactions I should be aware of?

A2: The primary side reactions are dependent on the synthetic route chosen:

  • For the Direct Bromination route, the main side reaction is polybromination , leading to the formation of dibromo- and other polybrominated derivatives.

  • For the Intramolecular Friedel-Crafts Cyclization route, potential side reactions include the formation of isomeric products (e.g., 8-bromo or 5-bromo isomers) and polymeric byproducts due to the strong acid catalysts used.

Q3: How can I purify the desired this compound from the side products?

A3: Purification is typically achieved through recrystallization or column chromatography. The choice of solvent for recrystallization is crucial for separating the desired mono-bromo product from unreacted starting material and polybrominated impurities. For column chromatography, a silica gel stationary phase with a gradient elution of a non-polar solvent (like hexanes) and a polar solvent (like ethyl acetate) is commonly employed.

Troubleshooting Guides

Route 1: Direct Bromination of 3,4-dihydro-1h-quinolin-2-one

Issue 1: Low Yield of the Desired 6-Bromo Product and Formation of Multiple Products.

  • Possible Cause: Over-bromination (polybromination) of the aromatic ring. The amide group in the quinolinone ring is an activating group, making the aromatic ring susceptible to multiple substitutions.

  • Troubleshooting Steps:

    • Control Stoichiometry: Use a precise 1:1 molar ratio of the brominating agent to the 3,4-dihydro-1h-quinolin-2-one substrate.

    • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over liquid bromine as it provides a slow and constant concentration of bromine, which can improve selectivity for mono-bromination.[1][2]

    • Reaction Temperature: Perform the reaction at a low temperature (e.g., 0-5 °C) to decrease the reaction rate and enhance selectivity.

    • Solvent: Acetic acid or chloroform are commonly used solvents. Acetic acid can sometimes promote better regioselectivity.

Issue 2: Reaction is Sluggish or Does Not Go to Completion.

  • Possible Cause: Insufficient activation of the brominating agent or deactivation of the substrate.

  • Troubleshooting Steps:

    • Catalyst: For less reactive systems, a catalytic amount of a Lewis acid (e.g., FeCl₃ or AlCl₃) can be added to polarize the Br-Br bond and increase the electrophilicity of the bromine. However, be cautious as this can also increase the likelihood of polybromination.

    • Reaction Time and Temperature: Gradually increase the reaction temperature and monitor the reaction progress by TLC. Prolonging the reaction time may also be necessary.

Route 2: Intramolecular Friedel-Crafts Cyclization

Issue 1: Formation of Isomeric Bromo-quinolinones.

  • Possible Cause: The cyclization of the N-aryl precursor can occur at different positions on the aromatic ring, leading to a mixture of 6-bromo, 8-bromo, and potentially other isomers. The regioselectivity is influenced by the directing effects of the substituents and the reaction conditions.

  • Troubleshooting Steps:

    • Choice of Lewis Acid: Different Lewis acids can influence the regioselectivity. Aluminum chloride (AlCl₃) is a strong Lewis acid that is commonly used. Experimenting with milder Lewis acids like zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃) might alter the isomer ratio.

    • Solvent: The choice of solvent can affect the stability of the intermediates and the transition states, thereby influencing the product distribution. Dichloromethane or nitrobenzene are common solvents for Friedel-Crafts reactions.

    • Temperature Control: Running the reaction at lower temperatures can sometimes improve the selectivity for the thermodynamically favored product.

Issue 2: Low Yield and/or Formation of Polymeric Byproducts.

  • Possible Cause: Strong Lewis acids like AlCl₃ can promote intermolecular reactions, leading to the formation of polymers. The starting material or product may also be unstable under the harsh reaction conditions.

  • Troubleshooting Steps:

    • Reaction Concentration: Running the reaction at high dilution can favor the intramolecular cyclization over intermolecular polymerization.

    • Order of Addition: Adding the substrate slowly to a solution of the Lewis acid can help to maintain a low concentration of the reactive intermediate and minimize side reactions.

    • Alternative Catalysts: Consider using polyphosphoric acid (PPA) or Eaton's reagent, which can promote cyclization under different conditions and may reduce polymerization.

Quantitative Data Summary

Synthetic RouteSide Product(s)Typical Yield of Side Product(s)Conditions Favoring Side Product(s)Conditions Minimizing Side Product(s)
Direct Bromination Di- and poly-brominated quinolinones5-30% or higherExcess brominating agent, high temperature, highly activating catalysts.1:1 stoichiometry of brominating agent, low temperature (0-5 °C), use of NBS.[1][2]
Intramolecular Friedel-Crafts Cyclization Isomeric bromo-quinolinones (e.g., 8-bromo)10-25%High reaction temperatures, certain Lewis acids that favor kinetic control.Lower reaction temperatures, careful selection of Lewis acid and solvent.
Intramolecular Friedel-Crafts Cyclization Polymeric byproductsVariableHigh concentration of reactants, strong and excess Lewis acid.High dilution, slow addition of substrate, use of milder catalysts like PPA.

Experimental Protocols

Protocol 1: Synthesis via Direct Bromination with NBS
  • Dissolution: Dissolve 3,4-dihydro-1h-quinolin-2-one (1 equivalent) in glacial acetic acid.

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Addition of NBS: Slowly add N-Bromosuccinimide (NBS) (1 equivalent) portion-wise to the cooled solution while stirring. Maintain the temperature below 10 °C during the addition.

  • Reaction: Allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture into ice-cold water. A precipitate will form.

  • Filtration and Washing: Collect the precipitate by filtration and wash it thoroughly with water to remove any remaining acetic acid and succinimide.

  • Purification: Recrystallize the crude product from ethanol or purify by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure this compound.

Protocol 2: Synthesis via Intramolecular Friedel-Crafts Cyclization
  • Preparation of Precursor: Synthesize N-(4-bromophenyl)-3-chloropropanamide by reacting 4-bromoaniline with 3-chloropropionyl chloride in the presence of a base like triethylamine or pyridine in an inert solvent like dichloromethane.

  • Cyclization Setup: In a separate flask, prepare a suspension of anhydrous aluminum chloride (AlCl₃) (2-3 equivalents) in an inert solvent such as dichloromethane under a nitrogen atmosphere.

  • Addition of Precursor: Slowly add a solution of N-(4-bromophenyl)-3-chloropropanamide (1 equivalent) in dichloromethane to the AlCl₃ suspension at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Carefully quench the reaction by pouring the mixture into a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate this compound from any isomeric byproducts.

Visualizations

Synthesis_and_Side_Reactions cluster_bromination Route 1: Direct Bromination cluster_friedel_crafts Route 2: Intramolecular Friedel-Crafts Cyclization Start_Brom 3,4-dihydro-1h-quinolin-2-one Product_Brom This compound Start_Brom->Product_Brom + Br+ Side_Product_DiBromo Dibromo-3,4-dihydro-1h-quinolin-2-one Product_Brom->Side_Product_DiBromo + Br+ (Excess) Start_FC N-(4-bromophenyl)-3-chloropropanamide Product_FC This compound Start_FC->Product_FC AlCl3 Side_Product_Isomer 8-Bromo Isomer Start_FC->Side_Product_Isomer AlCl3 (Alternative Cyclization) Side_Product_Polymer Polymeric Byproducts Start_FC->Side_Product_Polymer AlCl3 (Intermolecular)

Caption: Synthetic routes to this compound and major side products.

Troubleshooting_Workflow cluster_bromination_troubleshooting Troubleshooting: Direct Bromination cluster_fc_troubleshooting Troubleshooting: Friedel-Crafts Cyclization Problem_Brom Low Yield / Multiple Products Cause_Brom Polybromination Problem_Brom->Cause_Brom Solution_Brom1 Control Stoichiometry (1:1) Cause_Brom->Solution_Brom1 Solution_Brom2 Use NBS instead of Br2 Cause_Brom->Solution_Brom2 Solution_Brom3 Low Temperature (0-5 °C) Cause_Brom->Solution_Brom3 Problem_FC_Isomer Isomer Formation Cause_FC_Isomer Lack of Regioselectivity Problem_FC_Isomer->Cause_FC_Isomer Solution_FC_Isomer1 Optimize Lewis Acid Cause_FC_Isomer->Solution_FC_Isomer1 Solution_FC_Isomer2 Lower Reaction Temperature Cause_FC_Isomer->Solution_FC_Isomer2 Problem_FC_Polymer Low Yield / Polymer Cause_FC_Polymer Intermolecular Reactions Problem_FC_Polymer->Cause_FC_Polymer Solution_FC_Polymer1 High Dilution Cause_FC_Polymer->Solution_FC_Polymer1 Solution_FC_Polymer2 Slow Substrate Addition Cause_FC_Polymer->Solution_FC_Polymer2

Caption: Troubleshooting workflow for common issues in the synthesis.

References

Technical Support Center: Purification of 6-Bromo-3,4-dihydro-1h-quinolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 6-Bromo-3,4-dihydro-1h-quinolin-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common hurdles encountered during the purification of this important synthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common and effective methods for purifying this compound are recrystallization and silica gel column chromatography. The choice between these methods depends on the nature and quantity of the impurities, the scale of the purification, and the desired final purity.

Q2: What are the likely impurities I might encounter in my crude this compound?

A2: Impurities can originate from starting materials, side reactions, or degradation. Common impurities may include:

  • Unreacted 3,4-dihydro-1h-quinolin-2-one: The starting material for the bromination reaction.

  • Dibrominated and polybrominated species: Over-bromination of the quinolinone ring can lead to the formation of di- and poly-brominated side products. This is more likely if the reaction temperature is not carefully controlled or if an excess of the brominating agent is used.

  • Positional isomers: Depending on the synthetic route, other isomers of the brominated product might be present.

  • Residual solvents: Solvents used in the synthesis and workup can be carried over.

Q3: How can I effectively remove colored impurities from my product?

A3: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal. After dissolving your compound in a suitable hot solvent for recrystallization, a small amount of activated charcoal can be added. The colored impurities adsorb to the surface of the charcoal, which is then removed by hot filtration.[1]

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a question-and-answer format.

Recrystallization

Q4: My this compound is "oiling out" instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of your compound, or if the solution is cooled too rapidly.

  • Solution:

    • Reheat the solution to dissolve the oil.

    • Add a small amount of a solvent in which your compound is more soluble to the hot solution before cooling.

    • Alternatively, choose a solvent with a lower boiling point.

    • Ensure slow cooling by allowing the solution to cool to room temperature before placing it in an ice bath.

Q5: I am getting a very low yield after recrystallization. What are the possible reasons?

A5: A low yield is a common issue in recrystallization and can be attributed to several factors:

  • Too much solvent: Using an excessive amount of solvent will result in a significant portion of your compound remaining in the mother liquor.

    • Solution: Evaporate some of the solvent and try to recrystallize again.

  • Premature crystallization: If crystals form during hot filtration, you will lose product.

    • Solution: Ensure your filtration apparatus (funnel and filter paper) is pre-heated.

  • High solubility in cold solvent: The chosen solvent may still be too good at dissolving your compound even at low temperatures.

    • Solution: Try a different solvent or a solvent mixture where the compound has lower solubility when cold.

Column Chromatography

Q6: My compound is not moving from the baseline during column chromatography. What should I do?

A6: If your compound is stuck at the top of the column, the mobile phase is likely not polar enough.

  • Solution:

    • Gradually increase the polarity of the mobile phase. For example, if you are using a petroleum ether/ethyl acetate mixture, slowly increase the percentage of ethyl acetate.

    • If a significant increase in polarity is required, consider switching to a more polar solvent system, such as dichloromethane/methanol.

Q7: I am observing streaking or tailing of my compound's band on the column. How can I improve the separation?

A7: Streaking or tailing indicates an undesirable interaction between your compound and the stationary phase (silica gel).

  • Solution:

    • Optimize the solvent system: Use thin-layer chromatography (TLC) to find a solvent system that gives a well-defined spot with a retention factor (Rf) of around 0.3-0.4.

    • Add a modifier: Adding a small amount (0.1-1%) of a polar solvent like methanol or an acid like acetic acid to the mobile phase can sometimes improve peak shape.

    • Avoid overloading the column: Using too much crude material can lead to poor separation. As a rule of thumb, use a 1:50 to 1:100 ratio of crude material to silica gel by weight.

Data Presentation

ParameterRecrystallizationColumn Chromatography
Typical Solvents Ethanol, Ethyl Acetate, Acetone/Water mixturesPetroleum Ether/Ethyl Acetate, Dichloromethane/Methanol
Common Issues Oiling out, Low yield, Incomplete removal of impuritiesPoor separation, Compound sticking to the column, Tailing
Advantages Good for large scales, Can yield very pure crystalsExcellent for separating complex mixtures, Versatile
Disadvantages Solvent selection can be tricky, Potential for low yieldCan be time-consuming, Requires larger solvent volumes

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent (e.g., ethanol, ethyl acetate). Heat the mixture to boiling. A good solvent will dissolve the compound when hot but the compound will precipitate upon cooling.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Column Chromatography of this compound
  • TLC Analysis: Analyze the crude product by thin-layer chromatography (TLC) to determine a suitable solvent system. A good starting point is a mixture of petroleum ether and ethyl acetate. The desired compound should have an Rf value of approximately 0.3-0.4. A literature example for a similar compound suggests a petroleum ether/ethyl acetate ratio of 3:1.[2]

  • Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. If necessary, the polarity of the eluent can be gradually increased to facilitate the elution of the compound.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Mandatory Visualization

G cluster_troubleshooting Troubleshooting Workflow start Crude 6-Bromo-3,4-dihydro- 1h-quinolin-2-one purification_method Choose Purification Method start->purification_method recrystallization Recrystallization purification_method->recrystallization High Yield/ Few Impurities column_chromatography Column Chromatography purification_method->column_chromatography Complex Mixture/ Low Yield analysis Analyze Purity (TLC, NMR, etc.) recrystallization->analysis column_chromatography->analysis pure_product Pure Product analysis->pure_product Purity OK troubleshoot_recrystallization Troubleshoot Recrystallization analysis->troubleshoot_recrystallization Purity Not OK (Recrystallization) troubleshoot_chromatography Troubleshoot Chromatography analysis->troubleshoot_chromatography Purity Not OK (Chromatography) troubleshoot_recrystallization->recrystallization Re-purify troubleshoot_chromatography->column_chromatography Re-purify

Caption: A flowchart illustrating the general troubleshooting workflow for the purification of this compound.

G cluster_problem_solving Problem-Cause-Solution Logic problem Problem: Low Yield in Recrystallization cause1 Cause: Too much solvent used problem->cause1 cause2 Cause: Premature crystallization problem->cause2 cause3 Cause: High solubility in cold solvent problem->cause3 solution1 Solution: Evaporate excess solvent cause1->solution1 solution2 Solution: Pre-heat filtration apparatus cause2->solution2 solution3 Solution: Change solvent or use a co-solvent system cause3->solution3

Caption: A diagram illustrating the logical relationship between a common problem, its potential causes, and suggested solutions.

References

Optimizing reaction conditions for 6-Bromo-3,4-dihydro-1h-quinolin-2-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromo-3,4-dihydro-1H-quinolin-2-one.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, offering potential causes and solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete Reaction: Reaction time may be too short or the temperature too low.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or gradually increasing the temperature.
Inefficient Bromination: The brominating agent (e.g., Bromine, NBS) may have degraded or was not added in the correct stoichiometry.Use a fresh batch of the brominating agent. Ensure accurate measurement of all reagents. Consider a slight excess of the brominating agent if starting material persists.
Poor Cyclization: In syntheses involving cyclization of brominated aniline derivatives, the catalyst (e.g., AlCl₃) may be inactive or the conditions not anhydrous.Use a fresh, anhydrous catalyst. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Formation of Polybrominated Byproducts Excess Brominating Agent: Adding too much bromine or NBS can lead to the formation of di- or tri-brominated products.Add the brominating agent slowly and portion-wise to the reaction mixture. Maintain a low reaction temperature to control the reaction rate.[1]
High Reaction Temperature: Elevated temperatures can increase the rate of polybromination.Perform the bromination at a low temperature (e.g., 0-5 °C) to improve selectivity for the mono-brominated product.[1]
Product is Difficult to Purify Presence of Unreacted Starting Material: Incomplete reaction can lead to a mixture that is challenging to separate.Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. Utilize column chromatography with an appropriate solvent system for separation.
Formation of Isomeric Byproducts: Depending on the synthetic route, other positional isomers of the bromo-substituted quinolinone may form.Characterize the crude product thoroughly using techniques like ¹H NMR and Mass Spectrometry to identify isomers. Optimize the reaction conditions, particularly the choice of catalyst and solvent, to favor the desired isomer. Purification may require careful column chromatography or recrystallization.
Inconsistent Results Variability in Reagent Quality: The purity and reactivity of starting materials and reagents can affect the outcome.Use high-purity, well-characterized starting materials. Ensure solvents are anhydrous where required.
Atmospheric Moisture: Some reactions, particularly those involving Lewis acid catalysts, are sensitive to moisture.Conduct the reaction under an inert and dry atmosphere. Use oven-dried glassware and anhydrous solvents.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most common synthetic routes include:

  • Bromination of 3,4-Dihydroquinolin-2-one: This involves the direct bromination of the pre-formed quinolinone ring system using a brominating agent like Bromine or N-Bromosuccinimide (NBS) in a suitable solvent such as acetic acid or chloroform.[1]

  • Friedel-Crafts Cyclization: This method involves the reaction of a brominated aniline derivative, such as 4-bromoaniline, with a suitable acylating agent like 3,3-dimethylacryloyl chloride in the presence of a Lewis acid catalyst like Aluminum chloride (AlCl₃).[1]

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the consumption of the starting material and the formation of the product.

Q3: What are the recommended purification techniques for the final product?

A3: The crude product can be purified by the following methods:

  • Recrystallization: This is a common method for purifying solid compounds. The choice of solvent is crucial for obtaining high purity crystals.

  • Column Chromatography: Silica gel column chromatography is effective for separating the desired product from unreacted starting materials and byproducts.[1][2] The eluent system will depend on the polarity of the compounds in the mixture.[2]

Q4: What are the key safety precautions to take during this synthesis?

A4:

  • Handle all chemicals, especially bromine and strong acids, in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The product, this compound, may cause skin and serious eye irritation.[1]

  • Reactions should be quenched carefully, especially when using reactive reagents like sodium hydride.[1]

Q5: How should I store the final product?

A5: this compound is a light-sensitive solid. It should be stored in a cool, dark place, in a sealed container under dry and inert conditions to ensure its long-term stability.[1]

Experimental Protocols & Data

Protocol 1: Bromination of 3,4-Dihydroquinolin-2-one[1]

Materials:

  • 3,4-Dihydroquinolin-2-one

  • Bromine or N-Bromosuccinimide (NBS)

  • Acetic acid or Chloroform

Procedure:

  • Dissolve 3,4-dihydroquinolin-2-one in the chosen solvent (acetic acid or chloroform) in a round-bottom flask.

  • Cool the solution to a low temperature (e.g., 0-5 °C) using an ice bath.

  • Slowly add the brominating agent (Bromine or NBS) to the stirred solution. The slow addition helps to control the reaction rate and minimize polybromination.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, quench the reaction (e.g., with a solution of sodium thiosulfate if bromine was used).

  • Extract the product into an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Friedel-Crafts Cyclization[1]

Materials:

  • 4-bromoaniline

  • 3,3-dimethylacryloyl chloride

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of 4-bromoaniline in dichloromethane, add 3,3-dimethylacryloyl chloride.

  • Catalyze the reaction with AlCl₃.

  • A 90% yield has been reported for a similar synthesis of 6-bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one.[1]

  • Isolate and purify the product using standard techniques.

Reaction Parameter Bromination Method Friedel-Crafts Cyclization
Starting Materials 3,4-Dihydroquinolin-2-one4-bromoaniline, 3,3-dimethylacryloyl chloride
Key Reagents Bromine or NBSAlCl₃
Solvent Acetic acid or ChloroformDichloromethane
Temperature Low temperature (e.g., 0-5 °C)Not specified, likely room temperature or slightly elevated
Reported Yield Not specified~90% (for a similar derivative)[1]

Visualized Workflows

experimental_workflow_bromination start Start dissolve Dissolve 3,4-Dihydroquinolin-2-one in Solvent start->dissolve cool Cool to 0-5 °C dissolve->cool add_br Slowly Add Brominating Agent cool->add_br monitor Monitor by TLC add_br->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract Product quench->extract purify Purify Product (Recrystallization or Chromatography) extract->purify end End purify->end

Caption: Experimental workflow for the bromination synthesis route.

troubleshooting_logic start Low Yield or Impure Product check_completion Check Reaction Completion (via TLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete Starting Material Remains check_byproducts Analyze for Byproducts (NMR, MS) check_completion->check_byproducts Starting Material Consumed optimize Optimize Conditions: - Increase Reaction Time - Increase Temperature - Check Reagent Stoichiometry incomplete->optimize success Improved Yield/ Purity optimize->success polybromination Polybromination Detected check_byproducts->polybromination Higher MW peaks detected purification_issue Purification Challenge check_byproducts->purification_issue Multiple spots on TLC adjust_bromination Adjust Bromination: - Lower Temperature - Slower Addition of  Brominating Agent polybromination->adjust_bromination adjust_bromination->success optimize_purification Optimize Purification: - Different Recrystallization Solvent - Adjust Column Chromatography  Solvent System purification_issue->optimize_purification optimize_purification->success

Caption: Troubleshooting logic for synthesis optimization.

References

Common impurities in 6-Bromo-3,4-dihydro-1h-quinolin-2-one and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Bromo-3,4-dihydro-1H-quinolin-2-one. The information is presented in a question-and-answer format to directly address common issues encountered during its synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities largely depend on the synthetic route employed.

  • From bromination of 3,4-dihydro-1H-quinolin-2-one:

    • Unreacted Starting Material: 3,4-dihydro-1H-quinolin-2-one.

    • Over-brominated Species: Dibromo- or other polybrominated derivatives of 3,4-dihydro-1H-quinolin-2-one. These can arise if the reaction conditions (e.g., temperature, stoichiometry of the brominating agent) are not carefully controlled.

  • From cyclization of 3-(4-bromophenyl)propanoic acid:

    • Unreacted Starting Material: 3-(4-bromophenyl)propanoic acid.

  • From Friedel-Crafts reaction with a 4-bromoaniline derivative:

    • Unreacted Starting Materials: For instance, 4-bromoaniline.[1][2][3]

    • Side-products: By-products from alternative cyclization pathways.[1]

Q2: My purified this compound is an off-white or yellowish powder. Is this acceptable?

A2: Pure this compound is typically a white to pale yellow solid.[1] A significant yellow or brown coloration may suggest the presence of residual starting materials, by-products, or degradation products.[1] If high purity is required for your application, further purification is recommended.

Q3: How can I best remove unreacted 4-bromoaniline from my crude product?

A3: Unreacted 4-bromoaniline is a common impurity when this starting material is used. It can often be removed by:

  • Aqueous Acid Wash: During the work-up, washing the organic layer with a dilute acid solution (e.g., 1M HCl) can help to protonate the basic 4-bromoaniline, making it more soluble in the aqueous phase and thus separating it from the less basic desired product.

  • Column Chromatography: If an acid wash is not sufficient, column chromatography is a very effective method. 4-bromoaniline is significantly more polar than the product and will have a different retention factor on silica gel.

Q4: I am having trouble with "oiling out" during the recrystallization of my product. What can I do?

A4: "Oiling out," where the product separates as a liquid instead of crystals, can be caused by the solution being cooled too quickly or the presence of impurities. To address this:

  • Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.

  • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites.

  • Seeding: Add a small, pure crystal of the product to the solution to encourage crystal growth.[4]

  • Solvent System Adjustment: Reheat the solution to redissolve the oil and add a small amount of a solvent in which the compound is more soluble before allowing it to cool again slowly.[4]

Troubleshooting Guide: Impurity Removal

Observed Issue Potential Impurity Troubleshooting Steps & Solutions
TLC shows a spot with a similar Rf to the starting material (3,4-dihydro-1H-quinolin-2-one) Unreacted 3,4-dihydro-1H-quinolin-2-oneRecrystallization: This impurity is often less soluble than the brominated product in certain solvent systems. A carefully chosen recrystallization solvent can leave the starting material in the mother liquor. Column Chromatography: If recrystallization is ineffective, column chromatography provides good separation.
Mass spectrometry indicates the presence of a compound with a mass corresponding to a dibrominated product. Dibromo-3,4-dihydro-1H-quinolin-2-oneRecrystallization: The dibrominated species may have different solubility profiles. Experiment with different recrystallization solvents. Column Chromatography: This is the most reliable method for separating mono- and di-brominated products.
The product has a brownish color and a broad melting point range. Multiple impurities, including starting materials and by-products.A combination of purification methods is recommended. Start with an appropriate aqueous wash during work-up, followed by recrystallization. If purity is still insufficient, perform column chromatography.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is a general guideline and the choice of solvent may need to be optimized.

  • Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile) to find a suitable one where the product is sparingly soluble at room temperature but readily soluble when hot. A mixed solvent system, such as ethyl acetate/hexane, can also be effective.

  • Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities or charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should occur. Cooling the flask in an ice bath can further increase the yield.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Protocol 2: Purification by Column Chromatography
  • Stationary Phase and Eluent Selection: Use silica gel as the stationary phase. Determine a suitable eluent system using thin-layer chromatography (TLC). A common mobile phase is a mixture of hexane and ethyl acetate, starting with a lower polarity (e.g., 4:1 hexane:ethyl acetate) and gradually increasing the polarity.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and carefully pack it into a glass column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, sample-adsorbed silica gel to the top of the packed column.

  • Elution: Begin eluting the column with the low-polarity mobile phase, collecting fractions. Gradually increase the polarity of the eluent to move the compounds down the column. Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Purity Analysis Data

The following table presents hypothetical data from an HPLC analysis of a crude and purified batch of this compound, demonstrating the effectiveness of purification.

Compound Retention Time (min) Area % (Crude Product) Area % (Purified Product)
Unreacted Starting Material3.55.2%< 0.1%
This compound 5.8 89.5% 99.7%
Dibrominated By-product7.24.8%0.2%
Other Impuritiesvarious0.5%< 0.1%

Visual Workflows

G Impurity Identification and Removal Workflow cluster_0 Analysis of Crude Product cluster_1 Impurity Profile cluster_2 Purification Strategy cluster_3 Final Product crude_product Crude this compound analytical_techniques TLC, LC-MS, NMR Analysis crude_product->analytical_techniques impurity_identified Impurity Profile Determined analytical_techniques->impurity_identified recrystallization Recrystallization impurity_identified->recrystallization Minor Impurities column_chromatography Column Chromatography impurity_identified->column_chromatography Major or Multiple Impurities pure_product Pure this compound recrystallization->pure_product column_chromatography->pure_product purity_check Purity Verification (HPLC, NMR) pure_product->purity_check

Caption: A workflow for the identification and removal of impurities.

G Troubleshooting Recrystallization cluster_solutions1 Solutions for No Crystals cluster_solutions2 Solutions for Oiling Out start Dissolve Crude Product in Hot Solvent cool Cool Solution start->cool crystals Crystals Form cool->crystals Success no_crystals No Crystals Form cool->no_crystals Problem oiling_out Product Oils Out cool->oiling_out Problem scratch Scratch Flask no_crystals->scratch seed Add Seed Crystal no_crystals->seed concentrate Concentrate Solution no_crystals->concentrate reheat Reheat and Add More 'Good' Solvent oiling_out->reheat scratch->crystals seed->crystals concentrate->cool slow_cool Cool More Slowly reheat->slow_cool slow_cool->cool

Caption: A decision tree for troubleshooting common recrystallization issues.

References

Stability issues of 6-Bromo-3,4-dihydro-1h-quinolin-2-one in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 6-Bromo-3,4-dihydro-1h-quinolin-2-one in solution. The information is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

Based on its structure as a brominated dihydroquinolinone, the primary factors influencing its stability are:

  • pH: The lactam ring in the quinolinone structure can be susceptible to hydrolysis under strongly acidic or basic conditions.

  • Light: The presence of a bromo-aromatic system suggests potential photosensitivity, leading to degradation upon exposure to light, particularly UV radiation.[1][2]

  • Oxidation: The quinolinone ring system may be prone to oxidation, which can be initiated by atmospheric oxygen or oxidizing agents.[1]

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions.[1]

  • Solvent: The choice of solvent can impact the solubility and stability of the compound. Protic solvents may participate in degradation reactions.

Q2: My solution of this compound is changing color. What could be the cause?

A color change, such as turning yellow or brown, is a common indicator of degradation. This is often due to oxidative or photolytic degradation.[1] To mitigate this, it is crucial to prepare fresh solutions and store them protected from light and under an inert atmosphere (e.g., argon or nitrogen).

Q3: I am observing precipitate formation in my stock solution upon storage. What should I do?

Precipitate formation can be due to several factors:

  • Poor Solubility: The compound may have limited solubility in the chosen solvent, especially at lower storage temperatures.

  • Degradation: The degradation products may be less soluble than the parent compound.

  • pH Shift: A change in the pH of the solution can affect the solubility of the compound.

To troubleshoot this, ensure that the storage temperature is appropriate for the solvent used. For aqueous solutions, verifying and buffering the pH can help maintain solubility. If degradation is suspected, it is recommended to prepare a fresh solution and implement enhanced stability measures.[1]

Q4: What are the recommended storage conditions for solutions of this compound?

To maximize stability, solutions should be stored under the following conditions:

  • Temperature: Store solutions at low temperatures, such as 2-8°C or -20°C.[1] It is advisable to aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.[1]

  • Light Protection: Use amber-colored vials or wrap containers in aluminum foil to protect the solution from light.[1]

  • Inert Atmosphere: For long-term storage, purge the vial with an inert gas like argon or nitrogen to prevent oxidative degradation.[1]

  • Solvent Choice: Whenever possible, use high-purity, aprotic solvents like DMSO or DMF for stock solutions. If aqueous solutions are necessary, use purified, de-gassed water and prepare them fresh.[1]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common stability issues with this compound solutions.

Observed Issue Potential Cause Recommended Action
Unexpected peaks in analytical chromatogram (e.g., HPLC) Degradation of the compound.Conduct a forced degradation study to identify potential degradation products and establish their chromatographic profiles. Optimize storage conditions (light, temperature, inert atmosphere).
Decreased concentration of the active compound over time Instability under the current storage or experimental conditions.Re-evaluate the solvent, pH, and temperature. Use a stability-indicating analytical method to accurately quantify the compound and its degradants.
Inconsistent experimental results Degradation of the compound leading to variable concentrations.Prepare fresh solutions for each experiment. Ensure all solutions are handled and stored under identical, optimized conditions.
Solution discoloration (yellowing/browning) Oxidative or photolytic degradation.[1]Prepare a new solution and store it under an inert atmosphere and protected from light.[1] Consider adding an antioxidant if compatible with the experimental setup.
Precipitate formation Poor solubility or degradation.[1]Confirm the solubility of the compound in the chosen solvent at the storage temperature. If degradation is suspected, prepare a fresh solution and enhance stability measures.[1]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method.[3][4]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Heat at 60°C for 24 hours. At appropriate time intervals, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for analysis.[1]

  • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Keep the mixture at room temperature for 8 hours. Withdraw a sample, neutralize it with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature for 24 hours, protected from light. Dilute a sample for analysis.[1]

  • Thermal Degradation: Store the stock solution in a temperature-controlled oven at 60°C for 48 hours, protected from light.[1]

  • Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[5] A control sample should be protected from light by wrapping the container in aluminum foil.

3. Analysis:

  • Analyze all stressed samples and a non-stressed control sample using a suitable stability-indicating HPLC method (see Protocol 2).

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method capable of separating the parent compound from its degradation products.[6][7]

1. Instrumentation:

  • HPLC system with a UV/Vis or Diode Array Detector (DAD).

2. Column:

  • A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.[1]

3. Mobile Phase:

  • Begin with an isocratic mobile phase, such as 60:40 Acetonitrile:Water.

  • If co-elution of peaks occurs, a gradient elution may be necessary. For example, start with 30% Acetonitrile and increase to 90% over 20 minutes.

  • To improve the peak shape of the quinolinone, which is a weak base, consider acidifying the aqueous component of the mobile phase with 0.1% formic acid or phosphoric acid to a pH of around 3.[1]

4. Flow Rate:

  • A typical flow rate is 1.0 mL/min.

5. Detection Wavelength:

  • 254 nm is generally effective for aromatic compounds like quinolines.[6]

6. Sample Preparation:

  • Dissolve a precisely weighed sample in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).

  • Filter the solution through a 0.45 µm syringe filter before injection.[6]

Visualizations

G Troubleshooting Logic for Stability Issues start Stability Issue Observed (e.g., color change, precipitate, inconsistent results) check_storage Review Storage Conditions: - Light exposure? - Correct temperature? - Inert atmosphere? start->check_storage check_solution Evaluate Solution Preparation: - Solvent purity? - Correct pH? - Freshly prepared? start->check_solution conduct_forced_degradation Conduct Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) check_storage->conduct_forced_degradation If conditions are suspect check_solution->conduct_forced_degradation If preparation is suspect develop_si_method Develop Stability-Indicating Analytical Method (e.g., HPLC) conduct_forced_degradation->develop_si_method analyze_samples Analyze Stressed and Control Samples develop_si_method->analyze_samples identify_degradants Identify Degradation Products and Pathways analyze_samples->identify_degradants optimize_conditions Optimize Storage and Experimental Conditions Based on Findings identify_degradants->optimize_conditions

Caption: Troubleshooting workflow for stability issues.

G Experimental Workflow for Stability Assessment start Prepare Stock Solution of This compound stress_conditions Expose to Stress Conditions: - Acidic - Basic - Oxidative - Thermal - Photolytic start->stress_conditions control Control Sample (No Stress) start->control hplc_analysis Analyze all samples by Stability-Indicating HPLC stress_conditions->hplc_analysis control->hplc_analysis data_analysis Data Analysis: - Identify Degradation Peaks - Determine Degradation Pathways - Quantify Degradation hplc_analysis->data_analysis conclusion Establish Stability Profile and Optimal Storage Conditions data_analysis->conclusion

Caption: Workflow for stability assessment experiments.

References

Technical Support Center: Scaling Up the Synthesis of 6-Bromo-3,4-dihydro-1H-quinolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the scaled-up synthesis of 6-Bromo-3,4-dihydro-1H-quinolin-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound suitable for scaling up?

A1: There are several established synthetic routes. The most common methods involve the bromination of 3,4-dihydroquinolin-2-one or the cyclization of brominated aniline derivatives.[1] An alternative route proceeds via the cyclization of 5-bromo-2,3-dihydro-1H-inden-1-one using sodium azide and methanesulfonic acid.[1][2] For larger scale synthesis, intramolecular Friedel-Crafts alkylation of N-(4-methoxyphenyl)-3-chloropropionamide is another viable, high-yield approach.[3]

Q2: Why is the 6-bromo substitution significant in this molecule?

A2: The bromine atom at the 6-position is a versatile functional group. It provides a reactive site for further chemical modifications, such as cross-coupling reactions and nucleophilic aromatic substitution.[1] This allows for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies in drug discovery.[1]

Q3: What are the critical safety and handling precautions for this compound?

A3: this compound is a light-sensitive solid.[1] It should be stored in a cool, dark, and dry place under an inert atmosphere to ensure long-term stability.[1] Standard laboratory safety protocols should be followed, as the compound may cause skin and serious eye irritation.[1]

Q4: How can intermediates and the final product be characterized?

A4: Characterization of intermediates and the final product is typically performed using 1H NMR and mass spectrometry (MS) to confirm the chemical structure and purity.[1]

Experimental Workflows and Synthetic Routes

Below are diagrams illustrating the general experimental workflow and the primary synthetic routes for this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification cluster_analysis Analysis prep_reagents Reagent Preparation (Anhydrous Conditions) setup_reaction Reaction Setup (Inert Atmosphere) prep_reagents->setup_reaction run_reaction Controlled Reagent Addition & Temperature Monitoring setup_reaction->run_reaction monitor_progress Reaction Monitoring (TLC/HPLC) run_reaction->monitor_progress quench Quenching monitor_progress->quench extract Extraction quench->extract wash_dry Washing & Drying extract->wash_dry concentrate Concentration wash_dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify dry_product Drying Final Product purify->dry_product characterize Characterization (NMR, MS) dry_product->characterize G start Starting Materials route1 Route 1: Bromination start->route1 3,4-Dihydroquinolin-2-one route2 Route 2: Cyclization start->route2 5-Bromo-2,3-dihydro- 1H-inden-1-one route3 Route 3: Friedel-Crafts start->route3 4-Bromoaniline & 3,3-Dimethylacryloyl Chloride final_product 6-Bromo-3,4-dihydro- 1H-quinolin-2-one route1->final_product route2->final_product route3->final_product G cluster_yield Low Yield Solutions cluster_products Multiple Products Solutions cluster_tar Tarry Material Solutions start Reaction Issue Encountered q1 Low or No Yield? start->q1 q2 Multiple Products? q1->q2 No check_catalyst Check Catalyst Activity (Anhydrous Conditions) q1->check_catalyst Yes q3 Tarry Material? q2->q3 No excess_substrate Use Excess Aromatic Substrate q2->excess_substrate Yes end Problem Resolved q3->end No (Consult other resources) lower_temp Reduce Reaction Temperature q3->lower_temp Yes check_substrate Verify Substrate Reactivity check_catalyst->check_substrate adjust_stoichiometry Adjust Catalyst Stoichiometry check_substrate->adjust_stoichiometry adjust_stoichiometry->end control_temp Lower Reaction Temperature excess_substrate->control_temp optimize_reagents Optimize Reagent Stoichiometry control_temp->optimize_reagents optimize_reagents->end purify_reagents Purify Starting Materials lower_temp->purify_reagents purify_reagents->end

References

Avoiding polybromination in the synthesis of 6-Bromo-3,4-dihydro-1h-quinolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 6-Bromo-3,4-dihydro-1H-quinolin-2-one

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and protocols to address the common challenge of polybromination during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is polybromination a common side reaction in the synthesis of this compound?

Polybromination is a frequent issue due to the electron-rich nature of the 3,4-dihydro-1H-quinolin-2-one starting material. The fused benzene ring is activated by the lactam nitrogen, making it highly susceptible to electrophilic aromatic substitution. This high reactivity can lead to the addition of more than one bromine atom to the aromatic ring, resulting in di- and tri-brominated byproducts which are often difficult to separate from the desired mono-brominated product.

Q2: What is the most common synthetic route to this compound?

The most direct and widely used method is the electrophilic bromination of the parent compound, 3,4-dihydro-1H-quinolin-2-one, using a suitable brominating agent in a solvent like acetic acid or chloroform.[1]

Q3: Which brominating agent is generally preferred to minimize polybromination: molecular bromine (Br₂) or N-Bromosuccinimide (NBS)?

N-Bromosuccinimide (NBS) is often the preferred reagent for selective bromination.[2] Unlike liquid bromine, which can lead to high local concentrations and promote over-bromination, NBS provides a slow and continuous low-level concentration of electrophilic bromine.[2] This controlled release significantly improves the selectivity for the desired mono-brominated product.[2]

Q4: If polybromination is uncontrollable, is there an alternative synthesis that avoids this problematic step?

Yes, an alternative route involves a Schmidt rearrangement of 5-bromo-2,3-dihydro-1H-inden-1-one using sodium azide and a strong acid like methanesulfonic acid.[1][3] This method introduces the bromine atom at the desired position before the quinolinone ring is formed, thus completely circumventing the issue of selective bromination on the final heterocyclic system.

Troubleshooting Guide: Controlling and Preventing Polybromination

Problem: My reaction yields a mixture of mono- and poly-brominated products, with a low yield of the target 6-bromo isomer.

This is a classic selectivity issue. The following solutions, presented in a logical workflow, can help you optimize your reaction to favor mono-bromination.

Logical Troubleshooting Workflow

A systematic approach is key to resolving selectivity issues. The following diagram outlines the recommended steps for troubleshooting polybromination.

G start Start: Polybromination Observed step1 Step 1: Verify Stoichiometry Is Brominating Agent ~1.0 eq? start->step1 step2 Step 2: Control Reaction Kinetics - Lower Temperature (e.g., 0°C) - Slow, dropwise addition of reagent step1->step2 Yes fail Persistent Issue step2->fail Selectivity still poor step3 Step 3: Change Brominating Agent Switch from Br₂ to NBS step4 Step 4: Consider Alternative Synthesis Use Schmidt Rearrangement of 5-bromo-1-indanone step3->step4 Still issues end Success: Pure 6-Bromo Product step3->end Problem Solved step4->end fail->step3

Caption: Troubleshooting workflow for avoiding polybromination.

Solution 1: Optimize Reaction Conditions and Stoichiometry

Controlling the reaction kinetics is the first and most critical step.

  • Stoichiometry: Ensure you are using a precise stoichiometry of the brominating agent. An excess of even 5-10% can significantly increase the formation of di-brominated byproducts. Start with a 1:1 molar ratio of 3,4-dihydro-1H-quinolin-2-one to your brominating agent.

  • Temperature Control: Perform the reaction at a low temperature (e.g., 0°C to 5°C) to decrease the reaction rate.[1] Lower temperatures increase the difference in activation energies between the first and second bromination, thereby enhancing selectivity.

  • Slow Addition: Add the brominating agent (dissolved in the reaction solvent) dropwise over a prolonged period (e.g., 30-60 minutes).[1] This maintains a low concentration of the electrophile in the reaction mixture, favoring mono-substitution.

ParameterConditionExpected Outcome on Selectivity
Temperature High (e.g., Room Temp.)Lower selectivity, increased polybromination
Low (e.g., 0 °C)Higher selectivity , favored mono-bromination
Addition Rate Rapid (Bulk addition)Lower selectivity, significant byproducts
Slow (Dropwise)Higher selectivity , minimized byproducts

Caption: Table 1. Conceptual effect of reaction parameters on bromination selectivity.

Solution 2: Select the Appropriate Brominating Agent

The choice of reagent has a profound impact on selectivity.

  • N-Bromosuccinimide (NBS): As mentioned, NBS is superior to Br₂ for this transformation.[2] It acts as a source of Br• radicals or as an electrophilic brominating agent, often providing cleaner reactions with fewer side products.[4][5]

  • Solvent Choice: While acetic acid and chloroform are common, using dimethylformamide (DMF) as a solvent has been shown to enhance para-selectivity in the bromination of other electron-rich aromatic compounds and could be explored here.[6]

ReagentFormulaPropertiesRecommendation for Selectivity
Molecular Bromine Br₂Highly reactive, corrosive liquid. Tends to over-react.Not recommended if polybromination is an issue.
N-Bromosuccinimide C₄H₄BrNO₂Crystalline solid, easier to handle. Provides a slow release of bromine.[4][5][6]Highly Recommended. The reagent of choice for controlling selectivity.

Caption: Table 2. Comparison of common brominating agents.

Experimental Protocols

Protocol 1: Selective Monobromination using N-Bromosuccinimide (NBS)

This protocol is optimized to favor the formation of the 6-bromo isomer.

Reagents & Materials:

  • 3,4-dihydro-1H-quinolin-2-one

  • N-Bromosuccinimide (NBS), recrystallized if impure

  • Glacial Acetic Acid (Solvent)

  • Round-bottom flask, magnetic stirrer, ice bath, dropping funnel

Procedure:

  • In a round-bottom flask, dissolve 3,4-dihydro-1H-quinolin-2-one (1.0 eq) in glacial acetic acid.

  • Cool the mixture to 0°C using an ice-water bath with constant stirring.

  • In a separate flask, dissolve N-Bromosuccinimide (1.0 eq) in glacial acetic acid.

  • Transfer the NBS solution to a dropping funnel and add it to the cooled quinolinone solution dropwise over 30-60 minutes, ensuring the internal temperature does not rise above 5°C.

  • After the addition is complete, allow the reaction to stir at 0°C for an additional 1-2 hours, monitoring the reaction progress by TLC.

  • Once the starting material is consumed, pour the reaction mixture into a beaker of cold water.

  • The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with water to remove acetic acid and succinimide.

  • Purify the crude product by recrystallization (e.g., from ethanol) or by column chromatography on silica gel to isolate pure this compound.[1]

Protocol 2: Alternative Synthesis via Schmidt Rearrangement

This protocol avoids direct bromination of the quinolinone ring system entirely.[3]

Reagents & Materials:

  • 5-bromo-2,3-dihydro-1H-inden-1-one (5-bromo-1-indanone)

  • Sodium Azide (NaN₃)

  • Methanesulfonic Acid

  • Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Under an inert atmosphere (e.g., Nitrogen), dissolve 5-bromo-1-indanone (1.0 eq) and methanesulfonic acid in dichloromethane (DCM) in a round-bottom flask.

  • Cool the solution to -5°C to 0°C.

  • Add sodium azide (NaN₃) (1.5-2.0 eq) portion-wise, maintaining the low temperature. Caution: Sodium azide is highly toxic and potentially explosive. Handle with extreme care.

  • After the addition, stir the mixture at 0°C for approximately 3 hours.

  • Carefully quench the reaction by slowly neutralizing it with an aqueous sodium hydroxide solution (e.g., 1 M NaOH) until the pH is basic (~10).

  • Perform an extraction with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude solid by silica gel column chromatography to yield this compound.[3]

References

Technical Support Center: Synthesis of 6-Bromo-3,4-dihydro-1H-quinolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 6-Bromo-3,4-dihydro-1H-quinolin-2-one. The following sections detail alternative synthetic routes, experimental protocols, and solutions to common issues encountered during synthesis.

Alternative Synthetic Routes: A Comparative Overview

Two primary alternative synthetic routes for this compound are the Schmidt Rearrangement of 5-Bromo-1-indanone and the direct bromination of 3,4-dihydro-1H-quinolin-2-one. The choice of route may depend on the availability of starting materials, desired yield, and scalability.

ParameterRoute 1: Schmidt RearrangementRoute 2: Direct Bromination
Starting Material 5-Bromo-1-indanone3,4-dihydro-1H-quinolin-2-one
Key Reagents Sodium azide, Methanesulfonic acidN-Bromosuccinimide (NBS) or Bromine
Typical Solvent Dichloromethane (DCM) or ChloroformAcetic acid or Chloroform
Reaction Temperature 0 °C to Room TemperatureRoom Temperature
Typical Reaction Time ~3 hours1-5 hours
Reported Yield 39-66%Moderate to High (Specific yield varies)
Key Advantages Good for specific precursor availability.Potentially higher atom economy.
Key Disadvantages Use of hazardous sodium azide.Potential for polybromination and regioselectivity issues.

Experimental Protocols

Route 1: Schmidt Rearrangement of 5-Bromo-1-indanone

This method involves the acid-catalyzed rearrangement of a 5-bromo-1-indanone derivative using hydrazoic acid (generated in situ from sodium azide).

Materials:

  • 5-bromo-2,3-dihydro-1H-inden-1-one

  • Sodium azide (NaN₃)

  • Methanesulfonic acid (CH₃SO₃H)

  • Dichloromethane (DCM)

  • 20% Sodium hydroxide (NaOH) aqueous solution

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Petroleum ether and Ethyl acetate

Procedure:

  • Under an inert nitrogen atmosphere, dissolve 5-bromo-2,3-dihydro-1H-inden-1-one (10 g, 47.39 mmol) and methanesulfonic acid (45.5 g, 473.93 mmol) in DCM (75 mL).

  • Cool the solution to a temperature between -5 °C and 0 °C with stirring.

  • Slowly add sodium azide (6.2 g, 94.79 mmol) in portions, ensuring the temperature is maintained.

  • After the addition is complete, continue stirring the mixture at 0 °C for 3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, carefully adjust the pH of the reaction mixture to 10 with a 20% NaOH aqueous solution.

  • Extract the aqueous layer with DCM.

  • Wash the combined organic layers with a saturated brine solution, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a petroleum ether/ethyl acetate eluent to afford this compound.

Route 2: Direct Bromination of 3,4-dihydro-1H-quinolin-2-one

This route involves the electrophilic aromatic substitution of 3,4-dihydro-1H-quinolin-2-one. N-Bromosuccinimide (NBS) is a common brominating agent for this transformation.

Materials:

  • 3,4-dihydro-1H-quinolin-2-one

  • N-Bromosuccinimide (NBS)

  • Acetic acid or Chloroform

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3,4-dihydro-1H-quinolin-2-one in acetic acid or chloroform in a round-bottom flask.

  • Slowly add N-Bromosuccinimide (1.0 - 1.1 equivalents) to the solution at room temperature with stirring.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the combined organic layers with saturated brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Visualized Workflows

G Synthetic Workflow: Schmidt Rearrangement cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 5-Bromo-1-indanone & Methanesulfonic acid in DCM cool Cool to 0°C start->cool add_azide Add Sodium Azide cool->add_azide react Stir at 0°C for 3h add_azide->react quench Quench with NaOH (aq) react->quench extract Extract with DCM quench->extract wash Wash & Dry extract->wash purify Column Chromatography wash->purify product This compound purify->product

Caption: Workflow for the Schmidt Rearrangement synthesis.

G Synthetic Workflow: Direct Bromination cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 3,4-dihydro-1H-quinolin-2-one in Acetic Acid add_nbs Add NBS start->add_nbs react Stir at RT add_nbs->react quench Quench with NaHCO3 (aq) react->quench extract Extract quench->extract wash Wash & Dry extract->wash purify Recrystallization / Chromatography wash->purify product This compound purify->product G Troubleshooting Logic for Synthesis Issues cluster_schmidt Schmidt Rearrangement cluster_bromination Direct Bromination issue Low Yield / Impure Product schmidt_check Check Reaction Completion (TLC) issue->schmidt_check Route 1 bromo_poly Polybromination? issue->bromo_poly Route 2 schmidt_temp Verify Temperature Control schmidt_check->schmidt_temp schmidt_stoich Check NaN3 Stoichiometry schmidt_temp->schmidt_stoich schmidt_ph Confirm Work-up pH schmidt_stoich->schmidt_ph bromo_regio Incorrect Regioisomer? bromo_poly->bromo_regio No bromo_poly_sol Adjust Stoichiometry / Slow Addition bromo_poly->bromo_poly_sol Yes bromo_complete Incomplete Reaction? bromo_regio->bromo_complete No bromo_regio_sol Use Milder Reagent (NBS) bromo_regio->bromo_regio_sol Yes bromo_complete_sol Adjust Temperature / Solvent bromo_complete->bromo_complete_sol Yes

Validation & Comparative

A Comparative Guide to the Synthesis of 6-Bromo-3,4-dihydro-1H-quinolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient and scalable synthetic routes to novel heterocyclic compounds is a cornerstone of modern drug discovery and development. 6-Bromo-3,4-dihydro-1H-quinolin-2-one is a key building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a wide range of biologically active molecules. This guide provides a comparative analysis of prominent synthetic methodologies for this compound, supported by available experimental data, to aid researchers in selecting the most suitable approach for their specific needs.

Comparison of Synthesis Methods

The synthesis of this compound can be approached through several distinct strategies. The following table summarizes the key quantitative data and qualitative aspects of four primary methods.

MethodStarting Material(s)Key Reagents & ConditionsYield (%)Reaction TimeTemperature (°C)Key AdvantagesKey Disadvantages
Direct Bromination 3,4-Dihydro-1H-quinolin-2-oneN-Bromosuccinimide (NBS) or Bromine (Br₂) in a suitable solvent (e.g., acetic acid)Data not availableData not availableData not availablePotentially the most direct and atom-economical route.Risk of polybromination and formation of isomers; requires careful control of reaction conditions.
Multi-step Synthesis via Reduction 4-Bromoaniline and a suitable C3 synthon (e.g., ethyl propiolate)1. Cyclization (e.g., thermal or acid-catalyzed) 2. Reduction (e.g., SmI₂/H₂O/MeOH)~65-75 (overall)Multi-dayVariableHigh yield for the precursor synthesis; mild reduction conditions with good functional group tolerance.[1]Two-step process increases overall synthesis time and resource utilization.
Schmidt Reaction 5-Bromo-1-indanoneSodium azide, strong acid (e.g., methanesulfonic acid)39 - 66~3 hours0 to RTUtilizes a readily available starting material.Yields can be moderate; reaction involves the use of hazardous reagents like sodium azide.[2]
Photocatalytic Oxidation 6-Bromo-1,2,3,4-tetrahydroquinolinePhotocatalyst (e.g., Rose Bengal), light source, and an oxidant (e.g., TBHP)Data not availableData not availableMild (RT)Utilizes mild and environmentally friendly reaction conditions.[3]Requires specialized photochemical equipment; yield for the specific substrate is not readily available.[3]

Experimental Protocols

Method 1: Direct Bromination of 3,4-Dihydro-1H-quinolin-2-one (Proposed)

This protocol is a generalized procedure based on standard bromination reactions and would require optimization.

  • Dissolution: Dissolve 3,4-dihydro-1H-quinolin-2-one (1 equivalent) in glacial acetic acid.

  • Brominating Agent Addition: Slowly add a solution of N-Bromosuccinimide (NBS) (1.05 equivalents) in acetic acid to the reaction mixture at room temperature while stirring.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, pour the reaction mixture into ice-water.

  • Isolation: Collect the precipitate by filtration, wash with water, and dry under vacuum.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain this compound.

Method 2: Multi-step Synthesis via Reduction of 6-Bromoquinolin-4(1H)-one

Step 2a: Synthesis of 6-Bromoquinolin-4(1H)-one

This procedure is adapted from a patent describing a high-yield synthesis of the quinolinone precursor.[4]

  • Reaction Setup: In a three-necked flask, dissolve 3-(4-bromoanilino)ethyl acrylate in diphenyl ether.

  • Cyclization: Heat the solution to 200-220 °C and add it dropwise to a separate three-necked flask containing pre-heated diphenyl ether at the same temperature.

  • Precipitation: After the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature and pour it into petroleum ether.

  • Isolation: Allow the product to precipitate overnight, then collect the solid by filtration.

  • Purification: Wash the filter cake with ethyl acetate and dry to yield 6-bromoquinolin-4(1H)-one (reported yield: 79.53 - 81.06%).[4]

Step 2b: Reduction to this compound

This protocol is based on a general method for the selective reduction of quinolin-2(1H)-ones.[1]

  • Reaction Setup: In a reaction vessel under an inert atmosphere, dissolve 6-bromoquinolin-4(1H)-one (1 equivalent) in a mixture of methanol (MeOH) and water (H₂O).

  • Addition of Reducing Agent: Add samarium(II) iodide (SmI₂) (2.4 equivalents) to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture and monitor its progress by TLC.

  • Quenching: Upon completion, quench the reaction by adding an aqueous solution of hydrochloric acid.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography to yield this compound.

Method 3: Schmidt Reaction of 5-Bromo-1-indanone

This protocol is for the synthesis of the isomeric 6-bromo-3,4-dihydro-2H-isoquinolin-1-one and serves as a reference for applying the Schmidt reaction to a similar system.[2]

  • Reaction Setup: In a 100 mL round-bottom flask, add 5-bromo-1-indanone (1.08 g, 5.1 mmol).

  • Reagent Addition: Cool the flask to 0 °C and sequentially add dichloromethane (30 mL), methanesulfonic acid (15 mL), and sodium azide (0.5 g, 7.7 mmol).

  • Reaction: Allow the reaction to warm to room temperature and stir for 3 hours.

  • Quenching: Slowly add 1.0 M aqueous sodium hydroxide (50 mL) to quench the reaction.

  • Extraction: Extract the aqueous phase with dichloromethane (100 mL).

  • Purification: Wash the combined organic phases with saturated brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the product (reported yield: 39%).[2]

Method 4: Photocatalytic Oxidation of 6-Bromo-1,2,3,4-tetrahydroquinoline (Conceptual)

This method is based on a report of the successful oxidation of a 6-bromo-substituted tetrahydroquinoline, though the specific protocol and yield were not detailed in the abstract.[3]

  • Reaction Mixture: In a suitable reaction vessel, combine 6-bromo-1,2,3,4-tetrahydroquinoline (1 equivalent), a photocatalyst (e.g., Rose Bengal), and an oxidant (e.g., tert-butyl hydroperoxide, TBHP) in an appropriate solvent.

  • Irradiation: Irradiate the mixture with a suitable light source (e.g., a visible light LED) at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up and Purification: Once the reaction is complete, perform a standard aqueous work-up, extract the product with an organic solvent, and purify by column chromatography.

Visualizing the Synthetic Workflow

The following diagram illustrates a generalized workflow for comparing different synthetic pathways, a crucial step in process development and optimization.

General Workflow for Comparing Synthesis Methods start Identify Target Molecule: This compound lit_review Literature Review of Potential Synthetic Routes start->lit_review method_selection Select Promising Methods for Comparison (e.g., Direct Bromination, Multi-step, etc.) lit_review->method_selection exp_design Design Experiments for Each Method method_selection->exp_design synthesis Perform Syntheses exp_design->synthesis data_collection Collect Quantitative Data (Yield, Time, Temp, Purity) synthesis->data_collection comparison Compare Performance Metrics data_collection->comparison optimization Identify Best Performing Method & Optimize Conditions comparison->optimization conclusion Finalize Optimized Protocol optimization->conclusion

Caption: A generalized workflow for the comparison of chemical synthesis methods.

References

A Comparative Guide to the Biological Activity of 6-Bromo-3,4-dihydro-1H-quinolin-2-one and Other Quinolinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential biological activities of 6-Bromo-3,4-dihydro-1H-quinolin-2-one by examining the experimentally determined activities of structurally similar quinolinone and quinazolinone derivatives. Due to a lack of direct experimental data for this compound in publicly available literature, this guide leverages data from related compounds to infer potential therapeutic applications, particularly in the realms of anticancer and antibacterial research.

Introduction to Quinolinones and their Biological Significance

Quinolin-2(1H)-one and its derivatives represent a significant class of heterocyclic compounds that are of great interest in medicinal chemistry due to their wide array of pharmacological activities.[1] The quinolinone scaffold is a privileged structure, forming the core of numerous bioactive molecules with demonstrated anticancer, antimicrobial, anti-inflammatory, and other therapeutic properties.[2][3] The introduction of various substituents onto the quinolinone ring system allows for the fine-tuning of their biological activity, making them attractive candidates for drug discovery and development. The presence of a bromine atom, particularly at the C6 position, is a common strategy to enhance the lipophilicity and, potentially, the biological efficacy of these compounds.[2]

Comparative Analysis of Anticancer Activity

While direct cytotoxic data for this compound is not available, studies on structurally related 6-bromo-substituted quinolinones and quinazolinones have demonstrated significant antiproliferative effects against various cancer cell lines.[2][4] The data presented below for these related compounds suggest that this compound may also possess anticancer properties.

Table 1: In Vitro Anticancer Activity of Structurally Related Bromo-Substituted Quinolines and Quinazolinones

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative (8a)MCF-7 (Breast)15.85 ± 3.32Erlotinib9.9 ± 0.14
SW480 (Colon)17.85 ± 0.92DoxorubicinNot Specified
MRC-5 (Normal Lung)84.20 ± 1.72--
5,7-Dibromo-8-hydroxyquinolineC6 (Rat Brain Tumor)6.7 - 25.6Not SpecifiedNot Specified
HeLa (Cervical)6.7 - 25.6Not SpecifiedNot Specified
HT29 (Colon)6.7 - 25.6Not SpecifiedNot Specified
6,8-Dibromo-5-nitroquinoline (17)C6 (Rat Brain Tumor)50.05-FUNot Specified
HT29 (Colon)26.25-FUNot Specified
HeLa (Cervical)24.15-FUNot Specified
6,8-dibromo-4(3H)quinazolinone derivative (XIIIb)MCF-7 (Breast)1.7 µg/mLDoxorubicinNot Specified
6,8-dibromo-4(3H)quinazolinone derivative (IX)MCF-7 (Breast)1.8 µg/mLDoxorubicinNot Specified

Note: The data presented is for structurally similar compounds and should be used as a reference for designing experiments with this compound.

Comparative Analysis of Antibacterial Activity

Quinolinone derivatives are known for their antibacterial properties. While specific minimum inhibitory concentration (MIC) values for this compound were not found, the data from related bromo-substituted quinazolinones and other quinoline derivatives suggest potential activity against a range of bacterial pathogens.[3][5]

Table 2: In Vitro Antibacterial Activity of Structurally Related Bromo-Substituted Quinazolinones

CompoundBacterial StrainMIC (µg/mL)
6-bromo,2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one (1)Staphylococcus aureus-
Bacillus species-
Escherichia coli-
Klebsiella pneumonia-
6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one (2)Staphylococcus aureusHigh Activity
Bacillus speciesHigh Activity
Escherichia coliHigh Activity
Klebsiella pneumoniaHigh Activity
2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-ethylamido benzoic acid hydrazide VIIaE. coli1.56
S. typhimurium3.125
L. monocytogenes1.56
S. aureus25
P. aeruginosa25
B. cereus25

Note: "High Activity" indicates significant inhibition was observed, but specific MIC values were not provided in the source. The data presented is for structurally similar compounds and should be used as a reference for designing experiments with this compound.[3][5]

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparative analysis are provided below.

MTT Assay for Anticancer Activity

This colorimetric assay is a standard method for assessing the in vitro cytotoxic effects of a compound on cancer cell lines.

Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan product. The amount of formazan is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (and a vehicle control) and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Broth Microdilution Method for Antibacterial Activity (MIC Determination)

This method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test bacteria.

  • Inoculation: Add the bacterial suspension to each well of the microtiter plate.

  • Incubation: Incubate the plate at an appropriate temperature and duration for the specific bacterium.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the bacteria is observed.

Agar Well Diffusion Assay for Antibacterial Activity

This is a qualitative or semi-quantitative method to screen for the antibacterial activity of a compound.

Procedure:

  • Plate Preparation: Prepare an agar plate uniformly inoculated with the test bacterium.

  • Well Creation: Create wells in the agar using a sterile cork borer.

  • Compound Addition: Add a known concentration of the test compound solution to each well.

  • Incubation: Incubate the plate under suitable conditions.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where bacterial growth is inhibited. A larger zone of inhibition indicates greater antibacterial activity.

Visualizing Experimental Workflows and Pathways

General Workflow for In Vitro Anticancer Screening

anticancer_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_cells Prepare Cancer Cell Culture treatment Treat Cells with Compound prep_cells->treatment prep_compound Prepare Serial Dilutions of Test Compound prep_compound->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay read_absorbance Measure Absorbance mtt_assay->read_absorbance calc_viability Calculate Cell Viability (%) read_absorbance->calc_viability det_ic50 Determine IC50 Value calc_viability->det_ic50

Caption: A generalized workflow for determining the in vitro anticancer activity of a compound.

Potential Mechanism of Action: Kinase Inhibition

Many quinolinone derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial for cell signaling pathways that control cell growth and proliferation.

kinase_inhibition_pathway cluster_pathway Cell Signaling Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor signaling_cascade Signaling Cascade (e.g., RAS-RAF-MEK-ERK) receptor->signaling_cascade transcription_factor Transcription Factor signaling_cascade->transcription_factor cellular_response Cell Proliferation & Survival transcription_factor->cellular_response inhibitor Quinolinone Inhibitor inhibitor->signaling_cascade Inhibition

Caption: A simplified diagram illustrating the potential mechanism of action of a quinolinone derivative as a kinase inhibitor.

Workflow for Antibacterial Susceptibility Testing

antibacterial_workflow cluster_mic Broth Microdilution (MIC) cluster_diffusion Agar Well Diffusion mic_prep Serial Dilution of Compound in Broth mic_inoculate Inoculate with Bacteria mic_prep->mic_inoculate mic_incubate Incubate mic_inoculate->mic_incubate mic_read Observe for Visible Growth mic_incubate->mic_read mic_result Determine MIC mic_read->mic_result diff_prep Inoculate Agar Plate with Bacteria diff_well Create Wells in Agar diff_prep->diff_well diff_add Add Compound to Wells diff_well->diff_add diff_incubate Incubate diff_add->diff_incubate diff_measure Measure Zone of Inhibition diff_incubate->diff_measure

Caption: A workflow diagram comparing the broth microdilution and agar well diffusion methods for antibacterial testing.

Conclusion

While direct experimental data on the biological activity of this compound is currently limited, the available information on structurally related bromo-substituted quinolinones and quinazolinones provides a strong rationale for its investigation as a potential anticancer and antibacterial agent. The data presented in this guide, along with the detailed experimental protocols, offer a valuable resource for researchers interested in exploring the therapeutic potential of this and similar compounds. Further synthesis and biological evaluation are warranted to establish the specific activity profile of this compound and to elucidate its structure-activity relationships.

References

Navigating the Analytical Maze: A Comparative Guide to HPLC Purity Analysis of 6-Bromo-3,4-dihydro-1h-quinolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 6-Bromo-3,4-dihydro-1h-quinolin-2-one, a key building block in the synthesis of various therapeutic agents. We will delve into a recommended HPLC protocol, compare it with alternative analytical techniques, and present hypothetical supporting data to illustrate its performance.

High-Performance Liquid Chromatography (HPLC) stands as the principal technique for assessing the purity of pharmaceutical compounds, lauded for its high resolution, sensitivity, and quantitative accuracy. For a compound like this compound, a robust HPLC method is essential to separate the main component from potential impurities arising during its synthesis. These impurities could include starting materials, by-products, or degradation products.

Comparative Analysis of Analytical Techniques

While HPLC is the gold standard, other analytical methods can provide complementary information regarding the purity and identity of a synthesized compound. The choice of technique often depends on the specific information required and the available instrumentation.

Analytical TechniquePrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a mobile phase.High resolution and sensitivity, quantitative accuracy, suitable for non-volatile and thermally labile compounds.Requires specialized equipment and solvents, method development can be time-consuming.
Gas Chromatography (GC) Partitioning of volatile analytes between a stationary phase and a gaseous mobile phase.Excellent for volatile and semi-volatile compounds, high efficiency.Not suitable for non-volatile or thermally unstable compounds like this compound without derivatization.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Provides detailed structural information, can be used for quantitative analysis (qNMR).Lower sensitivity compared to HPLC, complex mixtures can be difficult to analyze.
Mass Spectrometry (MS) Ionization of molecules and separation based on their mass-to-charge ratio.High sensitivity and specificity, provides molecular weight information, can be coupled with HPLC (LC-MS) for enhanced analysis.May not distinguish between isomers, quantification can be challenging without appropriate standards.
Thin-Layer Chromatography (TLC) Separation based on differential migration of analytes on a thin layer of adsorbent.Simple, rapid, and inexpensive screening tool.Lower resolution and sensitivity compared to HPLC, not suitable for precise quantification.

Recommended HPLC Method for Purity Analysis

A reversed-phase HPLC method is proposed for the routine purity analysis of this compound. This method is designed to provide excellent separation of the main peak from potential impurities.

Experimental Protocol

1. Instrumentation:

  • A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30-80% B

    • 20-25 min: 80% B

    • 25.1-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve approximately 1.0 mg of this compound reference standard in 10.0 mL of methanol to obtain a concentration of 100 µg/mL.

  • Sample Solution: Accurately weigh and dissolve approximately 1.0 mg of the synthesized this compound sample in 10.0 mL of methanol.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Hypothetical Performance Data

The following table presents hypothetical data from the HPLC analysis of a synthesized batch of this compound, demonstrating the separation of the main compound from potential impurities.

Peak No.Retention Time (min)Area (%)Identification
13.50.8Starting Material
28.298.5This compound
310.10.5By-product 1
412.40.2Unknown Impurity

Purity Calculation: The purity of the compound is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. In this hypothetical analysis, the purity of this compound is calculated to be 98.5%.

Visualizing the Workflow

To further clarify the experimental process, the following diagrams illustrate the logical workflow of the synthesis and subsequent HPLC purity analysis.

cluster_synthesis Synthesis Workflow cluster_analysis Purity Analysis Workflow start Starting Materials reaction Chemical Reaction start->reaction workup Reaction Work-up & Isolation reaction->workup crude Crude Product workup->crude sample_prep Sample Preparation crude->sample_prep Proceed to Analysis hplc HPLC Analysis sample_prep->hplc data_acq Data Acquisition hplc->data_acq data_proc Data Processing & Purity Calculation data_acq->data_proc report Final Report data_proc->report

Caption: Overall workflow from synthesis to purity analysis.

cluster_hplc HPLC Analysis Detail injection Inject Sample separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (254 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram

Caption: Detailed steps within the HPLC analysis phase.

Comparative Crystallographic Analysis of 6-Bromo-Tetrahydroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the structural nuances of brominated quinoline scaffolds, providing a comparative analysis of their X-ray crystallographic data and experimental protocols.

This guide presents a comparative analysis of the single-crystal X-ray diffraction data for two derivatives of 6-bromo-tetrahydroquinoline: 1-[6-bromo-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one and 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one. While not exact derivatives of 6-Bromo-3,4-dihydro-1h-quinolin-2-one, these compounds share the core brominated quinoline structure and provide valuable insights into the impact of substituent placement on the crystal packing and molecular geometry. The this compound scaffold is a key intermediate in the synthesis of various bioactive molecules.[1] The bromine atom at the 6-position offers a versatile point for further chemical modifications.[1]

Crystallographic Data Comparison

The following table summarizes the key crystallographic parameters for the two compared derivatives, offering a side-by-side view of their structural properties.

Parameter1-[6-bromo-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one[2]1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one[3]
Chemical Formula C₁₉H₁₈BrFN₂OC₁₉H₁₈Br₂N₂O
Formula Weight 389.27466.18
Crystal System MonoclinicMonoclinic
Space Group P2₁/nP2₁/c
a (Å) 10.1234 (4)10.2561 (5)
b (Å) 12.0123 (5)12.1123 (6)
c (Å) 14.5678 (6)15.5432 (8)
α (°) 9090
β (°) 101.987 (2)103.214 (2)
γ (°) 9090
Volume (ų) 1732.11 (12)1881.21 (17)
Z 44
Density (calculated) (Mg/m³) 1.4931.647
Absorption Coefficient (mm⁻¹) 2.3784.256
F(000) 792928

Experimental Protocols

The methodologies outlined below are representative of the procedures used to obtain the crystallographic data for the compared derivatives.

Synthesis and Crystallization

The synthesis of these compounds generally involves a Povarov reaction (aza-Diels–Alder reaction), which is a versatile method for preparing substituted 1,2,3,4-tetrahydroquinolines.[2][3]

For 1-[6-bromo-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one , the synthesis involved the reaction of (E)-N-(4-bromophenyl)-1-(4-fluorophenyl)methanimine with 1-vinylpyrrolidin-2-one in the presence of boron trifluoride etherate as a Lewis acid catalyst.[2] The resulting product was purified by recrystallization from a hexane/EtOAc mixture to yield single crystals suitable for X-ray diffraction.[2]

A similar synthetic strategy was employed for 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one .[3]

X-ray Data Collection and Structure Refinement

Single-crystal X-ray diffraction data for both compounds were collected at low temperatures (typically around 100 K) using a diffractometer equipped with a CCD area detector and graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).

The collected data were processed using standard software packages for integration and scaling. The crystal structures were solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

Visualizations

The following diagrams illustrate key aspects of the X-ray crystallography workflow and the molecular structure of the studied compounds.

experimental_workflow General Workflow for X-ray Crystallography cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_structure_solution Structure Determination Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Xray X-ray Diffraction Mounting->Xray DataProcessing Data Processing Xray->DataProcessing StructureSolution Structure Solution (Direct Methods) DataProcessing->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Validation Refinement->Validation

General X-ray Crystallography Workflow

Core Chemical Structure

References

Comparative Study: Brominated vs. Chlorinated Dihydroquinolinones in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The dihydroquinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds. Halogenation of this scaffold is a common strategy to modulate pharmacokinetic and pharmacodynamic properties. This guide provides a comparative analysis of brominated and chlorinated dihydroquinolinones, offering insights into their synthesis, physicochemical properties, and biological activities, supported by representative experimental data and detailed protocols.

Data Presentation: Physicochemical and Biological Activity Comparison

The introduction of bromine or chlorine onto the dihydroquinolinone core significantly influences its properties. The following tables summarize the expected trends based on the principles of medicinal chemistry and available data on related halogenated heterocycles.

PropertyBrominated DihydroquinolinoneChlorinated DihydroquinolinoneRationale
Molecular Weight HigherLowerBromine has a higher atomic weight than chlorine.
Lipophilicity (LogP) Generally HigherGenerally LowerBromine is more lipophilic than chlorine.
Polarizability HigherLowerBromine is larger and more polarizable than chlorine.
Reactivity More reactive towards nucleophilic substitutionLess reactive towards nucleophilic substitutionThe C-Br bond is generally weaker than the C-Cl bond.

Table 1: Comparative Physicochemical Properties.

Biological ActivityBrominated Dihydroquinolinone (Representative IC50/MIC)Chlorinated Dihydroquinolinone (Representative IC50/MIC)General Trend
Anticancer (e.g., against HCT116) 1.5 µM2.5 µMBrominated analogs may exhibit slightly higher potency.
Antimicrobial (e.g., against S. aureus) 3.1 µg/mL6.2 µg/mLBrominated compounds often show enhanced antimicrobial activity.
Topoisomerase IV Inhibition 0.8 µM1.2 µMHalogenation can enhance binding to the enzyme-DNA complex.

Table 2: Comparative Biological Activities. Note: These are representative values based on general trends and may vary depending on the specific compound and assay conditions.

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of halogenated dihydroquinolinones are crucial for reproducible research.

Synthesis of 6-Halogenated-3,4-dihydroquinolin-2(1H)-one

This protocol describes a general method for the synthesis of 6-bromo- and 6-chloro-3,4-dihydroquinolin-2(1H)-one.

Materials:

  • 4-bromoaniline or 4-chloroaniline

  • 3,3-dimethylacryloyl chloride

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 4-haloaniline (1.0 eq) in dry DCM.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add AlCl₃ (2.5 eq) portion-wise, maintaining the temperature below 5°C.

  • To this mixture, add a solution of 3,3-dimethylacryloyl chloride (1.1 eq) in dry DCM dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by carefully pouring it onto a mixture of ice and concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired 6-halogenated-3,4-dihydroquinolin-2(1H)-one.[1]

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Human colorectal carcinoma cell line (HCT116)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Test compounds (brominated and chlorinated dihydroquinolinones)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed HCT116 cells into 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (DMSO).

  • Incubate for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 value.[2][3][4]

Antimicrobial Activity: Broth Microdilution Assay

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Staphylococcus aureus (ATCC 29213)

  • Mueller-Hinton Broth (MHB)

  • Test compounds

  • 96-well microtiter plates

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate.

  • Prepare a bacterial inoculum of S. aureus adjusted to a 0.5 McFarland standard and dilute it to a final concentration of 5 x 10⁵ CFU/mL in each well.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[5][6][7][8][9]

Topoisomerase IV Inhibition Assay

This assay measures the ability of a compound to inhibit the decatenation activity of bacterial topoisomerase IV.

Materials:

  • Purified E. coli Topoisomerase IV

  • Kinetoplast DNA (kDNA)

  • Assay buffer (e.g., 40 mM HEPES-KOH pH 7.6, 100 mM potassium glutamate, 10 mM magnesium acetate, 10 mM DTT, 2 mM ATP)

  • Test compounds

  • Agarose gel electrophoresis equipment

Procedure:

  • Set up reaction mixtures containing assay buffer, kDNA, and various concentrations of the test compounds.

  • Initiate the reaction by adding Topoisomerase IV to each mixture.

  • Incubate at 37°C for 30 minutes.

  • Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

  • Analyze the products by agarose gel electrophoresis.

  • Visualize the DNA bands under UV light. Inhibition of decatenation is observed as a decrease in the amount of decatenated DNA minicircles.[10][11][12][13]

Mandatory Visualizations

The following diagrams illustrate key concepts related to the synthesis and mechanism of action of halogenated dihydroquinolinones.

experimental_workflow cluster_synthesis Synthesis cluster_testing Biological Evaluation start 4-Haloaniline step1 Acylation with 3,3-dimethylacryloyl chloride start->step1 step2 Friedel-Crafts Cyclization (AlCl3) step1->step2 product 6-Halogenated Dihydroquinolinone step2->product anticancer Anticancer Assay (MTT) product->anticancer antimicrobial Antimicrobial Assay (Broth Microdilution) product->antimicrobial topo_inhibition Topoisomerase IV Inhibition Assay product->topo_inhibition

General workflow for the synthesis and evaluation of halogenated dihydroquinolinones.

signaling_pathway cluster_cell Bacterial Cell drug Halogenated Dihydroquinolinone topoIV_DNA Topoisomerase IV-DNA Complex drug->topoIV_DNA Stabilizes dna_damage DNA Double-Strand Breaks topoIV_DNA->dna_damage Induces replication_fork Replication Fork replication_fork->topoIV_DNA Collision cell_death Bacterial Cell Death dna_damage->cell_death Leads to

Mechanism of action of quinolone derivatives as Topoisomerase IV inhibitors.

Conclusion

The choice between bromination and chlorination of the dihydroquinolinone scaffold offers a valuable tool for fine-tuning the biological and physicochemical properties of potential drug candidates. While brominated derivatives may offer enhanced potency, particularly in antimicrobial applications, this can sometimes be accompanied by increased toxicity. Chlorinated analogs, while potentially less potent, may offer a better safety profile. The information and protocols provided in this guide serve as a foundational resource for researchers in the rational design and development of novel halogenated dihydroquinolinone-based therapeutics. Further detailed structure-activity relationship (SAR) studies are essential to fully elucidate the specific advantages of each halogen substitution pattern for a given therapeutic target.

References

Validating the Structure of 6-Bromo-3,4-dihydro-1H-quinolin-2-one: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive structural confirmation of a synthesized compound is a critical checkpoint in chemical research and drug development. This guide provides a comprehensive comparison of the expected spectroscopic data for 6-Bromo-3,4-dihydro-1H-quinolin-2-one against its structural isomer, 7-Bromo-3,4-dihydro-1H-quinolin-2-one. By presenting predicted data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this document offers a robust framework for the structural validation of this compound.

Spectroscopic Data Comparison

The following tables summarize the predicted quantitative data from key analytical techniques for this compound and its isomer, 7-Bromo-3,4-dihydro-1H-quinolin-2-one. The distinct predicted spectral characteristics provide a clear basis for differentiation and structural confirmation.

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

Proton Assignment This compound 7-Bromo-3,4-dihydro-1H-quinolin-2-one
Chemical Shift (δ, ppm) Multiplicity Chemical Shift (δ, ppm)
H-3~2.5 (t, J = 7.5 Hz)Triplet
H-4~2.9 (t, J = 7.5 Hz)Triplet
H-5~7.4 (d, J = 2.0 Hz)Doublet
H-7~7.3 (dd, J = 8.4, 2.0 Hz)Doublet of Doublets
H-8~6.8 (d, J = 8.4 Hz)Doublet
N-H~10.2Singlet

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

Carbon Assignment This compound 7-Bromo-3,4-dihydro-1H-quinolin-2-one
Chemical Shift (δ, ppm) Chemical Shift (δ, ppm)
C-2~170~170
C-3~30~30
C-4~38~38
C-4a~127~125
C-5~132~118
C-6~114~129
C-7~130~117
C-8~117~139
C-8a~138~120

Table 3: Infrared (IR) Spectroscopy Data

Functional Group This compound 7-Bromo-3,4-dihydro-1H-quinolin-2-one
Vibrational Mode Predicted Wavenumber (cm⁻¹) Predicted Wavenumber (cm⁻¹)
N-H Stretch~3200 (broad)~3200 (broad)
C-H Stretch (aromatic)~3100-3000~3100-3000
C-H Stretch (aliphatic)~2950-2850~2950-2850
C=O Stretch (amide)~1680~1680
C=C Stretch (aromatic)~1600, ~1480~1600, ~1480
C-N Stretch~1300~1300
C-Br Stretch~600-500~600-500

Table 4: Mass Spectrometry Data

Parameter This compound 7-Bromo-3,4-dihydro-1H-quinolin-2-one
Molecular Formula C₉H₈BrNOC₉H₈BrNO
Molecular Weight 226.07 g/mol 226.07 g/mol
Expected [M]+• m/z 225 & 227 (approx. 1:1 ratio)m/z 225 & 227 (approx. 1:1 ratio)
Expected [M+H]+ m/z 226 & 228 (approx. 1:1 ratio)m/z 226 & 228 (approx. 1:1 ratio)

Experimental Workflows and Logical Relationships

The structural validation of this compound follows a logical workflow, beginning with synthesis and purification, followed by a suite of spectroscopic analyses to confirm the final structure.

Structural_Validation_Workflow Structural Validation Workflow for this compound cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_validation Structure Confirmation Synthesis Synthesis of Crude Product Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis and Comparison with Predicted/Reference Spectra NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmed Structure Validated Data_Analysis->Structure_Confirmed

Caption: Workflow for the synthesis, purification, and structural validation of this compound.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Instrument: 400 MHz NMR Spectrometer.

    • Parameters:

      • Pulse sequence: Standard single-pulse experiment.

      • Number of scans: 16-32.

      • Relaxation delay: 1-2 seconds.

      • Spectral width: 0-12 ppm.

    • Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Spectroscopy:

    • Instrument: 100 MHz NMR Spectrometer.

    • Parameters:

      • Pulse sequence: Proton-decoupled pulse experiment.

      • Number of scans: 1024-4096.

      • Relaxation delay: 2-5 seconds.

      • Spectral width: 0-200 ppm.

    • Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Solid):

    • KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Instrument: FT-IR Spectrometer.

    • Parameters:

      • Scan range: 4000-400 cm⁻¹.

      • Resolution: 4 cm⁻¹.

      • Number of scans: 16-32.

    • Analysis: Record the transmittance or absorbance spectrum and identify the characteristic absorption bands.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Data Acquisition:

    • Instrument: Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

    • Mode: Positive ion detection.

    • Mass Range: Scan a suitable m/z range (e.g., 50-500).

    • Analysis: Identify the molecular ion peak ([M]+• or [M+H]+) and observe the characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio). Analyze the fragmentation pattern to further support the proposed structure.

A Comparative Spectroscopic Analysis of 6-Bromo-3,4-dihydro-1H-quinolin-2-one and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide offers a comparative overview of spectroscopic data for 6-Bromo-3,4-dihydro-1H-quinolin-2-one and its structurally related analogs. The 3,4-dihydro-2(1H)-quinolinone scaffold is a significant structural motif in a variety of pharmacologically active compounds, including approved drugs like cilostazol, carteolol, and aripiprazole. [1] This guide provides a centralized resource of key spectroscopic data to aid in the identification, characterization, and development of novel therapeutic agents based on this privileged scaffold.

The core structure, this compound, is a valuable synthetic intermediate in medicinal chemistry.[2] The bromine atom at the 6-position serves as a versatile handle for further chemical modifications, allowing for the exploration of a wide range of derivatives in structure-activity relationship (SAR) studies.[2] Analogs of this compound have been investigated for their potential as inhibitors of neuronal nitric oxide synthase (nNOS) and aldosterone synthase (CYP11B2), highlighting their relevance in treating neurological disorders and cardiovascular diseases.[2]

Spectroscopic Data Comparison

The following tables summarize the available ¹H NMR, ¹³C NMR, and other spectroscopic data for this compound and selected analogs. While comprehensive data for the parent compound is not extensively published, the data for its analogs provides a strong basis for structural comparison and characterization.

Table 1: ¹H NMR Spectroscopic Data of this compound and Analogs

CompoundSolventChemical Shift (δ, ppm) and Coupling Constants (J, Hz)
6-Bromo-1,2,3,4-tetrahydroquinoline CDCl₃Aryl H: 6.91-7.56 (m), H-7: ~6.55 (d)
6-Bromo-4-methylquinolin-2(1H)-one -Data inferred from related structures
(E)-6-bromo-3-(3,4-dimethoxybenzylidene)-7-methoxy-1-tosyl-2,3-dihydroquinolin-4(1H)-one CDCl₃Characterized by NMR

Note: Specific peak assignments and coupling constants are often dependent on the specific experimental conditions and the complexity of the molecule.

Table 2: ¹³C NMR Spectroscopic Data of this compound and Analogs

CompoundSolventChemical Shift (δ, ppm)
6-Bromo-1,2,3,4-tetrahydroquinoline CDCl₃Characterized by ¹³C NMR
(E)-6-bromo-3-(3,4-dimethoxybenzylidene)-7-methoxy-1-tosyl-2,3-dihydroquinolin-4(1H)-one CDCl₃Characterized by NMR

Table 3: Other Spectroscopic Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Spectroscopic Techniques Used for Characterization
This compound C₉H₈BrNO226.07170-174-
6-Bromo-4-phenyl-3,4-dihydro-1H-quinolin-2-one --203–205-
(E)-6-bromo-3-(3,4-dimethoxybenzylidene)-7-methoxy-1-tosyl-2,3-dihydroquinolin-4(1H)-one ---FTIR, NMR, HRMS, X-ray diffraction

Experimental Protocols

Accurate spectroscopic data is foundational for the correct structural elucidation of novel compounds. Below are detailed methodologies for acquiring key spectroscopic data for quinolinone analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Accurately weigh 5-10 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • Transfer the solution to a standard 5 mm NMR tube.

  • If necessary, filter the solution through a small plug of glass wool to remove any particulate matter.

  • Cap the NMR tube securely.

¹H NMR Acquisition Parameters:

  • Spectrometer: 400 MHz or higher is recommended for better resolution.

  • Pulse Program: Standard one-pulse sequence.

  • Temperature: 298 K (25 °C).

  • Spectral Width: Typically 12-15 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16 or 32 scans are usually sufficient.

  • Referencing: The spectrum is referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹³C NMR Acquisition Parameters:

  • Pulse Program: Standard proton-decoupled pulse sequence.

  • Temperature: 298 K (25 °C).

  • Spectral Width: Typically 200-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: A higher number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of ¹³C.

  • Referencing: The spectrum is referenced to the solvent peak.

Infrared (IR) Spectroscopy

Sample Preparation (ATR):

  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Spectral Range: Typically 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans.

  • A background spectrum of the clean, empty ATR crystal should be collected before scanning the sample.

Mass Spectrometry (MS)

Sample Preparation:

  • Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • The choice of ionization technique (e.g., Electrospray Ionization - ESI, Atmospheric Pressure Chemical Ionization - APCI) will depend on the analyte's properties.

Data Acquisition (High-Resolution Mass Spectrometry - HRMS):

  • Ionization Mode: Positive or negative ion mode, depending on the compound's ability to be protonated or deprotonated.

  • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution measurements.

  • Mass Range: A range appropriate to detect the molecular ion of the compound and its fragments.

  • The instrument is calibrated using a known standard to ensure high mass accuracy.

Experimental Workflow and Data Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and structural confirmation of a synthesized this compound analog.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Confirmation synthesis Synthesis of Analog purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR (1H, 13C) purification->nmr Sample Submission ir FTIR purification->ir Sample Submission ms HRMS purification->ms Sample Submission data_proc Data Processing & Interpretation nmr->data_proc ir->data_proc ms->data_proc struct_confirm Structure Confirmation data_proc->struct_confirm

Figure 1. Workflow for Spectroscopic Characterization.

This guide serves as a foundational resource for researchers working with this compound and its derivatives. By consolidating available spectroscopic data and providing standardized experimental protocols, it aims to facilitate the efficient and accurate characterization of this important class of compounds.

References

In Vitro Efficacy of 6-Bromo-3,4-dihydro-1h-quinolin-2-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro testing protocols for 6-Bromo-3,4-dihydro-1h-quinolin-2-one, a synthetic heterocyclic compound belonging to the quinolinone class of molecules. Due to the limited availability of direct comparative experimental data for this compound in the public domain, this guide leverages data from structurally similar bromo-substituted quinolinone and quinazolinone derivatives to provide insights into its potential biological activities. The quinolinone scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological effects, including anticancer and enzyme-inhibitory properties.[1][2]

Comparative Analysis of Cytotoxicity

Compound/DerivativeCell LineCell TypeIC50 (µM)Reference CompoundReference IC50 (µM)
6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivativeMCF-7Breast Adenocarcinoma15.85 ± 3.32Erlotinib9.9 ± 0.14
SW480Colorectal Adenocarcinoma17.85 ± 0.92DoxorubicinNot Specified
MRC-5Normal Lung Fibroblast84.20 ± 1.72--
5,7-Dibromo-8-hydroxyquinolineC6Rat Brain Tumor6.7 - 25.6Not SpecifiedNot Specified
HeLaCervical Carcinoma6.7 - 25.6Not SpecifiedNot Specified
HT29Colorectal Adenocarcinoma6.7 - 25.6Not SpecifiedNot Specified
6,8-Dibromo-5-nitroquinolineC6Rat Brain Tumor50.05-FUNot Specified
HT29Colorectal Adenocarcinoma50.05-FUNot Specified

Table 1: In Vitro Cytotoxicity of Bromo-Substituted Quinoline and Quinazolinone Derivatives. [3]

Potential Mechanisms of Action and Relevant In Vitro Assays

The biological activity of quinolinone derivatives is often attributed to their ability to inhibit key cellular enzymes involved in signaling pathways that are critical for cancer cell survival and proliferation. Two prominent potential mechanisms of action for this compound are the inhibition of Poly (ADP-ribose) polymerase (PARP) and various protein kinases.

PARP Inhibition

PARP enzymes, particularly PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks.[4] Inhibiting these enzymes in cancer cells with existing DNA repair deficiencies (such as BRCA1/2 mutations) can lead to synthetic lethality, a promising strategy in cancer therapy.[5]

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of PARP.

Protocol:

  • Reagents and Materials: Recombinant human PARP1 or PARP2 enzyme, activated DNA, NAD+ (PARP substrate), biotinylated NAD+, streptavidin-coated plates, and a detection reagent (e.g., HRP-conjugated anti-PAR antibody).[6]

  • Procedure:

    • Incubate the PARP enzyme with activated DNA in an assay buffer.

    • Add the test compound (e.g., this compound) at various concentrations.

    • Initiate the enzymatic reaction by adding a mixture of NAD+ and biotinylated NAD+.

    • Allow the reaction to proceed for a defined period at a specific temperature (e.g., 30 minutes at 30°C).

    • Stop the reaction and wash the plate to remove unincorporated NAD+.

    • Quantify the amount of incorporated biotinylated ADP-ribose using a streptavidin-conjugated detection reagent and a plate reader.[6]

  • Data Analysis: Calculate the percentage of PARP inhibition for each concentration of the test compound relative to a control without the inhibitor. Determine the IC50 value by fitting the data to a dose-response curve.[6]

This assay measures the ability of an inhibitor to stabilize the PARP-DNA complex, which is a key mechanism for the cytotoxicity of many PARP inhibitors.[6]

Protocol:

  • Reagents and Materials: Recombinant human PARP1, a radiolabeled or fluorescently labeled DNA oligonucleotide with a single-strand break, and the test compound.[6]

  • Procedure:

    • Incubate PARP1 with the labeled DNA oligonucleotide in the presence of varying concentrations of the test compound.

    • Treat the mixture with a denaturant (e.g., potassium chloride and a detergent) to dissociate non-covalently bound proteins from the DNA.

    • Quantify the amount of PARP1 that remains bound (trapped) to the DNA using methods like filter binding assays or fluorescence polarization.[6]

  • Data Analysis: Plot the amount of trapped PARP-DNA complex against the inhibitor concentration to determine the trapping potency.[6]

Kinase Inhibition

The quinolinone scaffold is a known platform for the design of inhibitors targeting various protein kinases, which are key regulators of cell signaling pathways often dysregulated in cancer.[1]

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

Protocol:

  • Reagents and Materials: Purified recombinant kinase, kinase-specific substrate, ATP, and the test compound.

  • Procedure:

    • Incubate the purified kinase with the test compound at various concentrations in a suitable reaction buffer.

    • Initiate the kinase reaction by adding ATP and the specific substrate.

    • Allow the reaction to proceed for a defined period.

    • Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved through various methods, including radiometric assays (using ³²P-ATP), fluorescence-based assays, or antibody-based methods (e.g., ELISA).

  • Data Analysis: Calculate the percentage of kinase activity relative to a control without the inhibitor and determine the IC50 value.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate a potential signaling pathway affected by this compound and a general experimental workflow for its in vitro evaluation.

PARP_Inhibition_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 PAR_Synthesis Poly(ADP-ribose) Synthesis PARP1->PAR_Synthesis Apoptosis Apoptosis PARP1->Apoptosis   Trapping leads to   double-strand breaks   and cell death in   HR-deficient cells DNA_Repair_Proteins DNA Repair Proteins PAR_Synthesis->DNA_Repair_Proteins Recruitment DNA_Repair DNA Repair DNA_Repair_Proteins->DNA_Repair Compound 6-Bromo-3,4-dihydro- 1h-quinolin-2-one Compound->PARP1 Inhibition

Caption: Potential mechanism of action via PARP1 inhibition.

Experimental_Workflow Start Start Compound_Synthesis Compound Synthesis/ Acquisition Start->Compound_Synthesis Cytotoxicity_Screening In Vitro Cytotoxicity Screening (e.g., MTT Assay) Compound_Synthesis->Cytotoxicity_Screening Mechanism_Assays Mechanism of Action Assays Cytotoxicity_Screening->Mechanism_Assays PARP_Assay PARP Inhibition/ Trapping Assays Mechanism_Assays->PARP_Assay Kinase_Assay Kinase Inhibition Assays Mechanism_Assays->Kinase_Assay Data_Analysis Data Analysis (IC50 Determination) PARP_Assay->Data_Analysis Kinase_Assay->Data_Analysis End End Data_Analysis->End

References

Benchmarking the Efficacy of 6-Bromo-3,4-dihydro-1H-quinolin-2-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinolin-2-one scaffold is a privileged structure in medicinal chemistry, recognized for its broad range of pharmacological activities. The introduction of a bromine atom at the 6-position of the 3,4-dihydro-1H-quinolin-2-one core is a key synthetic modification explored for the development of novel therapeutic agents. This guide provides a comparative analysis of the efficacy of 6-bromo-3,4-dihydro-1H-quinolin-2-one derivatives and their structural analogs, with a focus on their anticancer and antibacterial potential. The information is supported by available experimental data and detailed methodologies to aid in further research and development.

Comparative Efficacy Data

While specific efficacy data for this compound is limited in publicly available literature, the biological activities of structurally similar compounds, particularly other 6-bromo-substituted quinolinones and quinazolinones, provide valuable insights into their potential therapeutic applications.

Anticancer Activity

The primary therapeutic potential of 6-bromo-substituted quinolinone derivatives lies in oncology.[1] The bromine substitution is thought to enhance lipophilicity, potentially improving cell membrane permeability and target engagement.[1]

Table 1: In Vitro Anticancer Activity of 6-Bromo-Substituted Quinoline and Quinazolinone Derivatives

Compound/Derivative ClassCell LineActivity MetricResult (µM)Reference CompoundResult (µM)
6-Bromo-5-nitroquinolineHT29 (Colon)IC50Lower than 5-FU5-Fluorouracil (5-FU)-
6,8-Dibromo-5-nitroquinolineHT29 (Colon)IC5026.2--
6,8-Dibromo-5-nitroquinolineHeLa (Cervical)IC5024.1--
6-Bromoquinazoline derivative (5b)MCF-7 (Breast)IC500.53Cisplatin-
6-Bromoquinazoline derivative (5b)SW480 (Colon)IC501.95Cisplatin-
3-Bromo-6-nitro-4-quinolone derivative (2b)K-562 (Leukemia)-Potent Inhibition--
Antibacterial Activity

Quinoline derivatives are well-established antibacterial agents. The data below summarizes the Minimum Inhibitory Concentration (MIC) for various bromo-substituted quinoline and quinazolinone compounds against several bacterial strains.

Table 2: In Vitro Antibacterial Activity of Bromo-Substituted Quinoline and Quinazolinone Derivatives

Compound/Derivative ClassBacterial StrainActivity MetricResult (µg/mL)Reference CompoundResult (µg/mL)
9-bromo-indolizinoquinoline-5,12-dioneStaphylococcus aureusMIC0.031 - 0.063--
9-bromo-indolizinoquinoline-5,12-dioneEnterococcus faecalisMIC0.125--
7-bromoquinoline-5,8-dione sulfonamidesStaphylococcus aureusMIC0.80 - 1.00 (mg/mL)--
6,8-dibromo-4(3H)quinazolinone derivative (VIIa)Escherichia coliMIC1.56--
6,8-dibromo-4(3H)quinazolinone derivative (VIIa)Staphylococcus aureusMIC25--
6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-oneStaphylococcus aureusZone of Inhibition10-16 mmCiprofloxacin-
6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-oneEscherichia coliZone of Inhibition10-16 mmCiprofloxacin-

Note: The antibacterial activity of this compound derivatives is inferred from structurally similar compounds. Direct MIC values were not found in the reviewed literature.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of quinolinone derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound derivatives and reference drugs) and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.

In Vitro Antibacterial Activity: Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.[2]

  • Preparation of Bacterial Inoculum: Culture bacterial strains in an appropriate broth medium. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.[2]

  • Serial Dilution of Compounds: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the standardized bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Mandatory Visualizations

Experimental Workflow for Anticancer Drug Screening

G cluster_workflow In Vitro Anticancer Drug Screening Workflow A Cell Seeding (96-well plate) B Compound Treatment (Varying Concentrations) A->B C Incubation (48-72 hours) B->C D MTT Assay C->D E Absorbance Measurement D->E F Data Analysis (IC50 Calculation) E->F G cluster_pathway Simplified PI3K/Akt/mTOR Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 6-Bromo-quinolin-2-one Derivative Inhibitor->PI3K Inhibitor->mTOR G cluster_logic Structure-Activity Relationship Logic Core Quinolin-2-one Core Bromo 6-Bromo Substitution Core->Bromo Other Other Substituents (e.g., Nitro, Amino) Core->Other Lipophilicity Increased Lipophilicity Bromo->Lipophilicity Activity Biological Activity (Anticancer/Antibacterial) Other->Activity Permeability Enhanced Cell Membrane Permeability Lipophilicity->Permeability Permeability->Activity

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 6-Bromo-3,4-dihydro-1h-quinolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides comprehensive, step-by-step instructions for the proper and safe disposal of 6-Bromo-3,4-dihydro-1h-quinolin-2-one (CAS No. 3279-90-1), a halogenated organic compound. Adherence to these procedures is crucial for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance within research and drug development laboratories.

Immediate Safety and Handling Information

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Quantitative Data for Disposal Planning

The following table summarizes key information for the handling and disposal of this compound and its waste.

ParameterGuideline
Chemical Classification Halogenated Organic Compound
Waste Category Hazardous Chemical Waste
Primary Disposal Route Licensed Chemical Destruction or Hazardous Waste Incineration
In-Lab Treatment Not Recommended
Container Type Chemically resistant, sealed container (e.g., glass or high-density polyethylene)
Labeling Requirements "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "this compound"
Storage Location Designated, well-ventilated Satellite Accumulation Area (SAA)
Incompatible Wastes Do not mix with non-halogenated organic waste, strong acids, strong bases, or strong oxidizing agents.

Experimental Protocol for Proper Disposal

The disposal of this compound must follow a strict, procedural methodology to ensure safety and compliance. The following steps outline the correct operational workflow.

Step 1: Waste Identification and Segregation

  • Identify as Halogenated Waste: Recognize that this compound is a brominated, and therefore halogenated, organic compound.

  • Segregate at the Source: It is imperative to not mix this waste with non-halogenated organic waste streams. Maintain separate and clearly labeled waste containers to facilitate proper final disposal, which is typically high-temperature incineration for halogenated materials.

Step 2: Container Selection and Labeling

  • Choose a Compatible Container: Select a clean, dry, and chemically resistant container with a secure, leak-proof cap.

  • Properly Label the Container: Before adding any waste, affix a "Hazardous Waste" label to the container. Clearly write "Halogenated Organic Waste" and the full chemical name, "this compound." If other compatible halogenated wastes are collected in the same container, all constituents must be listed.

Step 3: Waste Accumulation and Storage

  • Securely Store Waste: Keep the waste container tightly sealed when not in use.

  • Store in a Designated Area: The waste container must be stored in a designated Satellite Accumulation Area (SAA) that is well-ventilated and away from incompatible materials. This area should be clearly marked and have secondary containment in case of a spill.

Step 4: Arranging for Final Disposal

  • Contact Environmental Health and Safety (EHS): Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[1] Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

  • Provide Complete Information: When scheduling a disposal pickup, provide the EHS department or contractor with all the information from the container's label.

  • Final Disposal Method: The material will likely be disposed of through controlled incineration with flue gas scrubbing to neutralize the resulting hydrogen bromide.[1] Alternatively, it may be sent to a licensed chemical destruction plant.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

A Step 1: Waste Identification and Segregation B Step 2: Container Selection and Labeling A->B Segregate Halogenated Waste C Step 3: Waste Accumulation and Storage B->C Use Labeled, Compatible Container D Step 4: Arrange for Final Disposal C->D Store in Designated SAA E Licensed Hazardous Waste Disposal D->E Contact EHS/Waste Contractor

References

Essential Safety and Operational Guide for Handling 6-Bromo-3,4-dihydro-1h-quinolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 6-Bromo-3,4-dihydro-1h-quinolin-2-one. The following procedures are based on general safety protocols for halogenated organic compounds and should be supplemented with the official Safety Data Sheet (SDS) for the specific compound.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure and ensure laboratory safety. The following table summarizes the required PPE.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesChemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards are required. A face shield should be worn over safety glasses if there is a risk of splashing.[1]
Hand Protection Chemical-resistant GlovesNitrile gloves are recommended for handling this type of chemical. Gloves must be inspected before use and changed immediately if contaminated.[2][3][4][5]
Body Protection Laboratory CoatA flame-resistant lab coat that is fully buttoned is required to protect against splashes and spills.[1][4]
Respiratory Protection RespiratorUse of a respirator may be necessary if handling the compound in a poorly ventilated area or if dusts or aerosols are generated. A full-face respirator is recommended in such cases.[1][3][6]

Experimental Workflow and Safety Protocols

The following diagram outlines the standard operating procedure for handling this compound, from preparation to disposal, emphasizing safety at each step.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe Understand Hazards prep_setup Prepare Work Area prep_ppe->prep_setup Ensure Safety handling_weigh Weigh Compound prep_setup->handling_weigh Proceed to Handling handling_transfer Transfer to Reaction handling_weigh->handling_transfer Use Spatula handling_monitor Monitor Reaction handling_transfer->handling_monitor Under Fume Hood cleanup_decon Decontaminate Glassware handling_monitor->cleanup_decon Reaction Complete cleanup_waste Segregate Waste cleanup_decon->cleanup_waste Rinse with Solvent cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose Follow Regulations

Handling Workflow Diagram

Detailed Methodologies

1. Preparation:

  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound. Pay close attention to hazard statements, precautionary statements, and first-aid measures.

  • Don Personal Protective Equipment (PPE): Equip yourself with the appropriate PPE as detailed in the table above. Ensure all PPE is in good condition and fits correctly.

  • Prepare Work Area: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1] Ensure the work area is clean, uncluttered, and that all necessary equipment is readily available.

2. Handling:

  • Weighing: Use a precision balance within the fume hood to weigh the desired amount of the compound. Avoid creating dust. If the compound is a fine powder, handle it with care to prevent aerosolization.

  • Transfer: Carefully transfer the weighed compound to the reaction vessel using a clean spatula.

  • Reaction Monitoring: Once the compound is in the reaction vessel, securely cap it and monitor the reaction from outside the fume hood whenever possible.

3. Cleanup and Disposal:

  • Decontamination: All glassware and equipment that have come into contact with the compound must be decontaminated. Rinse with an appropriate solvent (e.g., ethanol or acetone) in the fume hood.

  • Waste Segregation: Segregate all waste generated. This includes contaminated gloves, weighing paper, and solvent rinses. Place solid waste in a designated, labeled hazardous waste container. Liquid waste should be collected in a separate, labeled container for halogenated organic waste.

  • Disposal: Dispose of all waste in accordance with institutional and local regulations for chemical waste.[1][7][8] Do not discharge to sewer systems.[1] Contaminated packaging should be triple-rinsed and disposed of appropriately.[1]

First Aid Procedures

In the event of exposure, follow these first-aid measures immediately and seek medical attention.

Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[1]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[1][7][9]
Eye Contact Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[1][7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[1]

References

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Retrosynthesis Analysis

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6-Bromo-3,4-dihydro-1h-quinolin-2-one
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.